Product packaging for 4-Benzylpiperidine-1-carboxamidine acetate(Cat. No.:CAS No. 1672675-23-8)

4-Benzylpiperidine-1-carboxamidine acetate

Cat. No.: B1407120
CAS No.: 1672675-23-8
M. Wt: 277.36 g/mol
InChI Key: JTSYTCVGGLIMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Benzylpiperidine-1-carboxamidine acetate is a useful research compound. Its molecular formula is C15H23N3O2 and its molecular weight is 277.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O2 B1407120 4-Benzylpiperidine-1-carboxamidine acetate CAS No. 1672675-23-8

Properties

IUPAC Name

acetic acid;4-benzylpiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3.C2H4O2/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-2(3)4/h1-5,12H,6-10H2,(H3,14,15);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSYTCVGGLIMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCC1CC2=CC=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1672675-23-8
Record name 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1672675-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action: 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific preclinical or clinical studies detailing the mechanism of action for 4-Benzylpiperidine-1-carboxamidine acetate are not publicly available in peer-reviewed literature. Consequently, this document presents a theoretical framework based on the well-documented pharmacology of its core chemical moieties: the 4-benzylpiperidine scaffold and the carboxamidine (guanidinium) group. The proposed mechanisms are intended to serve as a scientifically grounded starting point for further investigation.

Executive Summary

This compound is a synthetic compound with potential for diverse biological activity. While direct experimental evidence is lacking, its chemical structure suggests a multi-target profile. The 4-benzylpiperidine core is known to interact with monoamine transporters, and the carboxamidine group, a close analog of guanidine, has a history of modulating ion channels and various enzymes. This whitepaper will delve into the plausible mechanisms of action derived from these structural components, providing a foundation for future research and development.

Deconstruction of the Molecular Architecture

To hypothesize the mechanism of action, we will separately analyze the potential contributions of the two key functional domains of the molecule.

2.1. The 4-Benzylpiperidine Core: A Monoaminergic Modulator

The 4-benzylpiperidine moiety is a well-characterized pharmacophore. Research has shown that 4-benzylpiperidine itself acts as a monoamine releasing agent, with a notable selectivity for norepinephrine and dopamine over serotonin.[1] It also exhibits weak monoamine oxidase (MAO) inhibitory properties.[1]

Derivatives of N-benzylpiperidine have been extensively studied for various therapeutic applications, including:

  • Cholinesterase Inhibition: N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease by targeting acetylcholinesterase (AChE).[2]

  • Serotonin and Norepinephrine Reuptake Inhibition (SNRI): Certain 4-benzylpiperidine carboxamides have been identified as dual inhibitors of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[3]

2.2. The Carboxamidine Group: A Versatile Interaction Motif

The 1-carboxamidine group is a strong basic moiety that exists as a resonance-stabilized cation at physiological pH, similar to the guanidinium group. This feature allows it to form strong hydrogen bonds and electrostatic interactions with biological targets. Guanidine-containing compounds are known to modulate the activity of:

  • Ion Channels: Guanidinium toxins are classic blockers of voltage-gated sodium channels. Synthetic guanidine derivatives have also been shown to block voltage-gated calcium channels.

  • Enzymes: The guanidinium side chain of arginine is crucial for the catalytic activity of many enzymes, and synthetic guanidines can act as enzyme inhibitors.

  • Receptors: The ability to mimic arginine allows some guanidine-containing molecules to interact with various receptors.

Hypothesized Mechanisms of Action

Based on the pharmacology of its constituent parts, this compound could exert its effects through several potential pathways.

3.1. Monoamine Release and Reuptake Inhibition

The primary and most direct hypothesis is that the compound functions as a modulator of monoaminergic systems. The 4-benzylpiperidine core likely drives the interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The specific activity could be either as a substrate that induces neurotransmitter release or as an inhibitor of reuptake.

Hypothetical Signaling Pathway: Monoaminergic Modulation

cluster_0 Presynaptic Neuron 4-BP-1-CA 4-Benzylpiperidine- 1-carboxamidine DAT/NET/SERT DAT / NET / SERT 4-BP-1-CA->DAT/NET/SERT Inhibition of Reuptake or Induction of Efflux VMAT2 VMAT2 MA_Vesicle Monoamine Vesicle VMAT2->MA_Vesicle Packaging Synaptic_Cleft Synaptic Cleft MA_Vesicle->Synaptic_Cleft Release DAT/NET/SERT->Synaptic_Cleft Reuptake Postsynaptic_Receptor Postsynaptic Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation MA Monoamines (DA, NE, 5-HT) cluster_0 Experimental Setup Cell_Culture Cells expressing ion channels (e.g., HEK293) Patch_Pipette Patch-clamp electrode Cell_Culture->Patch_Pipette Formation of gigaseal Amplifier Amplifier and Digitizer Patch_Pipette->Amplifier Measures current Computer Data Acquisition System Amplifier->Computer Records data Drug_Application Application of 4-Benzylpiperidine- 1-carboxamidine acetate Drug_Application->Cell_Culture

References

An In-depth Technical Guide to 4-Benzylpiperidine-1-carboxamidine Acetate: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 4-Benzylpiperidine-1-carboxamidine acetate, a derivative with significant therapeutic potential, and its structural analogs. By incorporating a carboxamidine (guanidine) moiety at the 1-position of the piperidine ring, these compounds are poised to interact with key biological targets implicated in neurodegenerative and psychiatric disorders. This document provides a comprehensive overview of their synthesis, proposed biological activities, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

The piperidine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for drug design. The 4-benzylpiperidine core, in particular, has been extensively explored, leading to the development of agents targeting the central nervous system. The parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine, and also as a weak monoamine oxidase (MAO) inhibitor.[2]

This guide delves into a specific class of derivatives: this compound and its analogs. The introduction of the carboxamidine group, a bioisostere of a protonated amine, can significantly alter the compound's physicochemical properties and biological activity. Guanidine-containing compounds have been shown to interact with a variety of biological targets, including cholinesterases and monoamine transporters.[3][4] This suggests that 4-benzylpiperidine-1-carboxamidine derivatives may act as multi-target ligands, a desirable attribute for treating complex multifactorial diseases like Alzheimer's disease and depression.

Synthesis of this compound and Analogs

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for the guanylation of secondary amines.

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 4-benzylpiperidine.

Step 1: Guanylation of 4-Benzylpiperidine

A common method for the synthesis of N-substituted guanidines is the reaction of an amine with a guanylating agent. A widely used and effective reagent is N,N'-di-Boc-S-methylisothiourea.

  • Reaction: 4-Benzylpiperidine is reacted with N,N'-di-Boc-S-methylisothiourea in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction is typically catalyzed by a mild base like triethylamine (TEA) to scavenge the methanethiol byproduct.

  • Work-up: After the reaction is complete, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the protected intermediate, 1-(N,N'-di-Boc-carboxamidinyl)-4-benzylpiperidine.

Step 2: Deprotection and Salt Formation

The Boc protecting groups are then removed under acidic conditions.

  • Reaction: The protected intermediate is dissolved in a suitable solvent like methanol or dioxane, and a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC).

  • Salt Formation: The resulting guanidine salt (e.g., hydrochloride or trifluoroacetate) can be converted to the acetate salt by treatment with an appropriate acetate source, such as silver acetate, followed by filtration to remove the silver halide precipitate. Alternatively, the free base can be isolated and then treated with acetic acid to form the desired acetate salt.

  • Purification: The final product, this compound, can be purified by recrystallization or column chromatography.

Synthesis of Structural Analogs

Structural analogs can be synthesized by modifying either the 4-benzyl group or the substitution pattern on the piperidine ring.

  • Modification of the Benzyl Group: Analogs with substituted phenyl rings (e.g., with electron-donating or electron-withdrawing groups) can be prepared starting from the corresponding substituted 4-benzylpiperidines.

  • Modification of the Piperidine Ring: Analogs with substituents at other positions of the piperidine ring can be synthesized from the appropriately substituted piperidine precursors.

Biological Activity and Quantitative Data

Due to the limited availability of specific biological data for this compound, this section presents a prospective analysis based on the known activities of its structural components and related compounds. The primary hypothesized targets are acetylcholinesterase (AChE) and the monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Hypothetical Biological Profile
  • Acetylcholinesterase (AChE) Inhibition: The guanidinium group can mimic the quaternary ammonium group of acetylcholine, the natural substrate of AChE. This suggests that 4-Benzylpiperidine-1-carboxamidine derivatives could act as inhibitors of this enzyme, which is a key target in the symptomatic treatment of Alzheimer's disease.

  • Monoamine Transporter (MAT) Inhibition: The 4-benzylpiperidine core is a known monoamine reuptake inhibitor and releasing agent.[2] The addition of the carboxamidine group may modulate this activity, potentially leading to potent and selective inhibition of SERT, NET, and/or DAT. Such a profile is characteristic of many antidepressant medications.

Quantitative Data Presentation

The following table presents hypothetical data for this compound and its structural analogs, which would be generated using the experimental protocols detailed in the subsequent section.

Compound IDR1R2AChE IC50 (µM)SERT Ki (nM)NET Ki (nM)DAT Ki (nM)
BPC-Ac HHData to be determinedData to be determinedData to be determinedData to be determined
BPC-Analog-1 4-FHData to be determinedData to be determinedData to be determinedData to be determined
BPC-Analog-2 4-OCH3HData to be determinedData to be determinedData to be determinedData to be determined
BPC-Analog-3 H3-CH3Data to be determinedData to be determinedData to be determinedData to be determined

Table 1: Hypothetical biological data for this compound (BPC-Ac) and its structural analogs.

Detailed Experimental Protocols

To characterize the biological activity of this compound and its analogs, the following standard in vitro assays are recommended.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to measure AChE activity.

  • Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

  • Materials:

    • 96-well microplate

    • Phosphate buffer (0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • Test compound solutions at various concentrations

    • Acetylthiocholine iodide (ATCI) solution

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Microplate reader

  • Procedure:

    • To each well of a 96-well plate, add 25 µL of 15 mM ATCI in water, 125 µL of 3 mM DTNB in 50 mM sodium phosphate buffer (pH 7.5) containing 0.5 M NaCl, and 50 µL of a buffer solution.

    • Add 25 µL of the test compound solution at varying concentrations.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL of AChE.

    • The absorbance is measured at 412 nm every 15 seconds for 5 minutes using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rates of reaction of the samples with and without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Monoamine Transporter (MAT) Binding Assays

Radioligand binding assays are used to determine the affinity of the test compounds for SERT, NET, and DAT.

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

  • Materials:

    • Cell lines stably expressing human SERT, NET, or DAT

    • Radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

    • Test compound solutions at various concentrations

    • Scintillation vials and scintillation fluid

    • Liquid scintillation counter

  • Procedure (General):

    • Cell membranes expressing the transporter of interest are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Transporter (MAT) Uptake Assays

Uptake assays measure the functional ability of a compound to inhibit the transport of monoamines into cells.

  • Principle: This assay measures the inhibition of the uptake of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) into cells expressing the corresponding transporter.

  • Materials:

    • Cell lines stably expressing human SERT, NET, or DAT

    • Radiolabeled monoamine substrates

    • Test compound solutions at various concentrations

    • Scintillation vials and scintillation fluid

    • Liquid scintillation counter

  • Procedure (General):

    • Cells expressing the transporter of interest are pre-incubated with varying concentrations of the test compound.

    • The uptake is initiated by the addition of the radiolabeled monoamine substrate.

    • The uptake is allowed to proceed for a short period at a specific temperature.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows for the evaluation of this compound and its analogs.

Proposed Mechanism of Action: Cholinergic Signaling

This diagram illustrates the potential role of this compound as an acetylcholinesterase inhibitor in the cholinergic synapse.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse ACh ACh_Release->ACh_Synapse AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binds BPC_Ac 4-Benzylpiperidine-1- carboxamidine acetate BPC_Ac->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Proposed action of this compound in the cholinergic synapse.

Proposed Mechanism of Action: Monoaminergic Signaling

This diagram illustrates the potential role of this compound as a monoamine reuptake inhibitor in a monoaminergic synapse.

Monoaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine (MA) in Vesicles MA_Release MA Release MA_Vesicle->MA_Release Action Potential MA_Synapse MA MA_Release->MA_Synapse MAT Monoamine Transporter (MAT) MA_Synapse->MAT Reuptake MA_Receptor Monoamine Receptor MA_Synapse->MA_Receptor Binds Signal_Transduction Signal Transduction MA_Receptor->Signal_Transduction BPC_Ac 4-Benzylpiperidine-1- carboxamidine acetate BPC_Ac->MAT Inhibits

Caption: Proposed action of this compound in a monoaminergic synapse.

Experimental Workflow for Compound Evaluation

This diagram outlines the logical flow of experiments for the characterization of novel 4-benzylpiperidine-1-carboxamidine derivatives.

Experimental_Workflow Start Synthesis of 4-Benzylpiperidine-1-carboxamidine Analogs Purification Purification and Structural Characterization (NMR, MS, etc.) Start->Purification Primary_Screening Primary Screening: AChE Inhibition Assay Purification->Primary_Screening Active_AChE Active Compounds (IC50 < 10 µM) Primary_Screening->Active_AChE Yes Inactive_AChE Inactive Compounds Primary_Screening->Inactive_AChE No Secondary_Screening Secondary Screening: Monoamine Transporter Binding Assays (SERT, NET, DAT) Active_AChE->Secondary_Screening End Further Preclinical Development Inactive_AChE->End Active_MAT Active Compounds (Ki < 100 nM) Secondary_Screening->Active_MAT Yes Inactive_MAT Inactive Compounds Secondary_Screening->Inactive_MAT No Functional_Assay Functional Assay: Monoamine Transporter Uptake Assays Active_MAT->Functional_Assay Inactive_MAT->End Lead_Identification Lead Compound Identification Functional_Assay->Lead_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Lead_Identification->SAR_Analysis SAR_Analysis->End

Caption: A logical workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel therapeutics for neurological and psychiatric disorders. Their potential to act as multi-target ligands, particularly as inhibitors of acetylcholinesterase and monoamine transporters, warrants further investigation. This technical guide provides a foundational framework for the synthesis, biological evaluation, and mechanistic understanding of these compounds. The detailed experimental protocols and conceptual signaling pathway diagrams are intended to facilitate future research in this area, ultimately contributing to the discovery of new and effective treatments for complex diseases of the central nervous system.

References

In-Depth Technical Guide: Biological Activity and Targets of 4-Benzylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity and molecular targets of 4-benzylpiperidine. While specific data for 4-Benzylpiperidine-1-carboxamidine acetate is not extensively available in public literature, this document focuses on the well-characterized parent compound, 4-benzylpiperidine, as a representative molecule of this chemical class. This compound exhibits a dual mechanism of action, functioning as a monoamine releasing agent with selectivity for norepinephrine and dopamine, and as a weak inhibitor of monoamine oxidase (MAO). This guide details its quantitative biological data, the experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.

Biological Activity and Targets

4-Benzylpiperidine primarily acts on the monoaminergic system, which is crucial for regulating mood, cognition, and various physiological processes. Its main biological activities are:

  • Monoamine Releasing Agent: 4-Benzylpiperidine triggers the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from presynaptic neurons. It displays a notable selectivity, being most potent as a norepinephrine releaser, followed by dopamine, with significantly weaker activity at the serotonin transporter.

  • Weak Monoamine Oxidase (MAO) Inhibitor: The compound also exhibits weak inhibitory activity against both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters.

Signaling Pathway of Monoamine Release

The primary mechanism of action for 4-benzylpiperidine involves its interaction with monoamine transporters (DAT, NET, and SERT) on the surface of presynaptic neurons. By promoting the efflux of neurotransmitters from the cytoplasm into the synaptic cleft, it increases the concentration of these signaling molecules, leading to enhanced postsynaptic receptor activation.

Monoamine Release Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4BP 4-Benzylpiperidine Transporter Monoamine Transporter (DAT, NET, SERT) 4BP->Transporter Interacts with Monoamines_cyto Cytoplasmic Monoamines Transporter->Monoamines_cyto Induces Efflux Vesicle Synaptic Vesicle (DA, NE, 5-HT) Monoamines_synapse Released Monoamines (DA, NE, 5-HT) Monoamines_cyto->Monoamines_synapse Release Receptor Postsynaptic Receptors Monoamines_synapse->Receptor Binds to Signal Signal Transduction Receptor->Signal Monoamine Release Assay Workflow Start Start Cell_Culture 1. Culture HEK-293 cells expressing monoamine transporters Start->Cell_Culture Plating 2. Seed cells in 24-well plates Cell_Culture->Plating Loading 3. Load cells with [³H]-neurotransmitter Plating->Loading Incubation 4. Incubate with 4-Benzylpiperidine Loading->Incubation Collection 5. Collect supernatant and cell lysate Incubation->Collection Quantification 6. Measure radioactivity via scintillation counting Collection->Quantification Analysis 7. Calculate % release and determine EC₅₀ Quantification->Analysis End End Analysis->End MAO Inhibition Assay Workflow Start Start Enzyme_Prep 1. Prepare MAO-A and MAO-B enzyme solutions Start->Enzyme_Prep Plate_Setup 2. Add enzyme and varying concentrations of 4-Benzylpiperidine to a 96-well plate Enzyme_Prep->Plate_Setup Pre_incubation 3. Pre-incubate enzyme with inhibitor Plate_Setup->Pre_incubation Reaction_Start 4. Initiate reaction by adding substrate Pre_incubation->Reaction_Start Measurement 5. Measure absorbance change over time with a spectrophotometer Reaction_Start->Measurement Analysis 6. Calculate % inhibition and determine IC₅₀ Measurement->Analysis End End Analysis->End

4-Benzylpiperidine-1-carboxamidine Acetate: A Technical Guide for Early Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential applications and evaluation strategies for 4-Benzylpiperidine-1-carboxamidine acetate in the context of early-stage drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogues to present a hypothetical framework for its investigation. The guide covers potential biological targets, proposed mechanisms of action, detailed experimental protocols for synthesis and biological evaluation, and a structured approach to data analysis. The core structure, combining a 4-benzylpiperidine moiety with a carboxamidine (guanidine) group, suggests a rich potential for interacting with a variety of biological targets, particularly within the central nervous system and in antimicrobial applications. This document is intended to serve as a foundational resource for researchers initiating projects involving this or structurally similar compounds.

Introduction

The confluence of a 4-benzylpiperidine scaffold and a guanidine functional group in this compound presents an intriguing starting point for drug discovery. The 4-benzylpiperidine motif is a well-established pharmacophore found in numerous centrally acting agents, including dopamine, serotonin, and norepinephrine transporter inhibitors, as well as ligands for sigma and opioid receptors.[1][2][3][4][5] The guanidinium group, a strong base that is protonated at physiological pH, is known to participate in key hydrogen bonding interactions with biological targets and is a feature of many antimicrobial and cardiovascular drugs.

This guide outlines a hypothetical early-stage discovery workflow for this compound, from synthesis and characterization to a tiered biological screening cascade.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a lead compound is critical for its development. The following table summarizes the predicted and known properties of 4-Benzylpiperidine-1-carboxamidine and its acetate salt.

PropertyValueSource
Molecular FormulaC₁₃H₁₉N₃ (base)PubChem
Molecular Weight217.31 g/mol (base)PubChem
XLogP32.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
pKa (predicted)~12.5 (guanidinium group)ChemAxon
SolubilityPredicted to be higher for the acetate saltInferred
Synthesis

A plausible synthetic route to this compound is outlined below, based on established methods for the guanylation of secondary amines.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Guanylation: To a solution of 4-benzylpiperidine (1.0 eq) in dichloromethane (DCM) is added N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected guanidine intermediate.

  • Deprotection: The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 4 hours. The solvent and excess TFA are removed under reduced pressure.

  • Salt Formation: The crude product is dissolved in a minimal amount of methanol, and acetic acid (1.1 eq) is added. The solution is concentrated, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.

Biological Evaluation

Based on the structural motifs present in this compound, a tiered screening approach is recommended to elucidate its biological activity.

G cluster_0 Tiered Biological Screening Cascade Tier1 Tier 1: Primary Screening (Broad Target Classes) CNS_Panel CNS Receptor Panel (Dopamine, Serotonin, Norepinephrine Transporters, Sigma Receptors) Tier1->CNS_Panel Antimicrobial_Panel Antimicrobial Panel (Gram-positive & Gram-negative bacteria) Tier1->Antimicrobial_Panel Ion_Channel_Panel Ion Channel Panel (e.g., Na+, K+, Ca2+ channels) Tier1->Ion_Channel_Panel Tier2 Tier 2: Secondary Screening (Target Deconvolution & Potency) IC50_Determination IC50/EC50 Determination for Hits Tier2->IC50_Determination Selectivity_Profiling Selectivity Profiling against Related Targets Tier2->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Electrophysiology) Tier2->Mechanism_of_Action Tier3 Tier 3: In Vitro ADME & In Vivo Efficacy Models Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Tier3->Metabolic_Stability Permeability Cell Permeability (e.g., Caco-2) Tier3->Permeability Animal_Models Relevant Animal Models (e.g., Behavioral, Infection) Tier3->Animal_Models CNS_Panel->Tier2 Hits Antimicrobial_Panel->Tier2 Hits Ion_Channel_Panel->Tier2 Hits IC50_Determination->Tier3 Potent & Selective Hits Selectivity_Profiling->Tier3 Mechanism_of_Action->Tier3

Figure 2: A tiered screening cascade for the biological evaluation of this compound.
Hypothetical Primary Screening Data

The following table presents hypothetical primary screening data for this compound against a panel of CNS targets. Data is presented as percent inhibition at a single concentration (e.g., 10 µM).

Target% Inhibition @ 10 µM
Dopamine Transporter (DAT)85%
Serotonin Transporter (SERT)45%
Norepinephrine Transporter (NET)92%
Sigma-1 Receptor78%
Sigma-2 Receptor65%
Experimental Protocol: Radioligand Binding Assay for DAT
  • Membrane Preparation: Membranes from cells stably expressing the human dopamine transporter (hDAT) are prepared by homogenization and centrifugation.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-WIN 35,428 (a potent DAT inhibitor).

  • Procedure:

    • In a 96-well plate, add 25 µL of assay buffer.

    • Add 25 µL of this compound at various concentrations.

    • Add 25 µL of [³H]-WIN 35,428 (final concentration ~1 nM).

    • Add 125 µL of hDAT-expressing cell membranes (10-20 µg protein).

    • Incubate at room temperature for 1 hour.

    • Harvest onto a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Add scintillation cocktail and count radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). Specific binding is calculated by subtracting non-specific binding from total binding. IC₅₀ values are determined by non-linear regression analysis.

Potential Signaling Pathways

Given the hypothetical activity at monoamine transporters, this compound could modulate neurotransmitter signaling in the synapse.

G cluster_0 Modulation of Dopaminergic Synaptic Transmission Presynaptic_Neuron Presynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Presynaptic_Neuron Dopamine_Receptor Dopamine Receptors Dopamine_Receptor->Postsynaptic_Neuron Signal Transduction Compound 4-Benzylpiperidine- 1-carboxamidine Acetate Compound->DAT Inhibition Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->Dopamine_Receptor Binding

Figure 3: Hypothetical mechanism of action at the dopaminergic synapse.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for early-stage drug discovery. The synthesis is feasible through established chemical transformations, and a tiered screening approach can efficiently identify its primary biological targets. Based on the activities of structurally related compounds, this molecule warrants investigation for its potential as a modulator of CNS targets and as an antimicrobial agent. Future work should focus on the synthesis of analogues to establish a clear structure-activity relationship (SAR), followed by in-depth pharmacological characterization of the most promising candidates. In vitro ADME-Tox profiling will also be crucial in guiding the selection of compounds for further in vivo evaluation.

References

In-depth Technical Guide on the Safety, Toxicity, and Handling of 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific safety and toxicity of 4-Benzylpiperidine-1-carboxamidine acetate (CAS No. 1672675-23-8) is not publicly available in comprehensive Material Safety Data Sheets (MSDS) or detailed toxicological studies. This guide has been compiled based on data from structurally related compounds to provide an overview of potential hazards. The information herein should be treated as indicative and not as a direct safety assessment of this compound. All handling of this chemical should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment.

Executive Summary

This technical guide provides a comprehensive overview of the known safety, toxicity, and handling information for compounds structurally related to this compound. Due to the absence of specific data for the target compound, this document leverages Material Safety Data Sheets (MSDS) and toxicological information for analogs such as 4-Benzylpiperidine, 1-Benzylpiperidine-4-carboxylic acid, 4-Amino-1-benzylpiperidine, and N-Benzyl-4-piperidone. The provided data is intended to guide researchers, scientists, and drug development professionals in establishing preliminary safety protocols.

Hazard Identification and Classification

Based on the analysis of related benzylpiperidine derivatives, this compound may pose the following hazards:

  • Skin Corrosion/Irritation: Many benzylpiperidine analogs are classified as skin irritants.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation is a common hazard statement for related compounds.[1]

  • Acute Oral Toxicity: Some analogs are harmful if swallowed.[2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes the available data for a related compound, 4-Benzylpiperidine.

Compound NameCAS NumberTest TypeRoute of AdministrationSpeciesReported ValueReference
4-Benzylpiperidine31252-42-3LD50IntravenousMouse56 mg/kg[3]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. This value for a related compound suggests that the substance could be toxic at relatively low doses.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity testing of this compound have not been published. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. A general workflow for acute oral toxicity testing is outlined below.

General Workflow for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Administer starting dose (e.g., 300 mg/kg) to a single animal B Observe for signs of toxicity and mortality for up to 14 days A->B C Decision Point: Based on outcome, select dose for main study B->C D Dose a group of animals (e.g., 3 animals) with the selected dose C->D Proceed to Main Study E Record clinical signs, body weight changes, and mortality D->E F Gross necropsy of all animals at the end of the study E->F G Data Analysis: Determine GHS category based on mortality F->G

Caption: General workflow for an acute oral toxicity study.

First Aid Measures

Based on the hazards identified for related compounds, the following first aid measures are recommended in case of exposure:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

A logical workflow for selecting appropriate PPE when handling potentially hazardous chemicals is provided below.

A Start: Chemical Handling Task Identified B Review Available Safety Data (MSDS of compound or analogs) A->B C Identify Potential Routes of Exposure (Inhalation, Skin, Eye, Ingestion) B->C D Select Eye Protection C->D E Select Hand Protection C->E F Select Body Protection C->F G Select Respiratory Protection C->G H End: Proceed with Task using selected PPE D->H E->H F->H G->H

Caption: Decision workflow for selecting Personal Protective Equipment.

Conclusion

While specific safety and toxicity data for this compound is currently lacking in the public domain, a review of its structural analogs suggests that it should be handled as a potentially hazardous substance. It is imperative for researchers and professionals to exercise caution, utilize appropriate engineering controls and personal protective equipment, and conduct a thorough risk assessment before handling this compound. Further toxicological studies are required to definitively establish the safety profile of this compound.

References

Preliminary in-vitro studies of 4-Benzylpiperidine-1-carboxamidine acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the preliminary in-vitro data available for 4-benzylpiperidine, the core scaffold of 4-Benzylpiperidine-1-carboxamidine acetate. As of the latest literature review, no specific in-vitro studies have been published for this compound itself. The following data and potential mechanisms of action are therefore based on the parent molecule and are intended to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction

The 4-benzylpiperidine moiety is a key structural motif found in a variety of biologically active compounds.[1][2] Its presence in molecules targeting the central nervous system (CNS) has prompted investigations into its pharmacological profile. This document provides an in-depth look at the preliminary in-vitro studies of 4-benzylpiperidine, focusing on its activity as a monoamine releasing agent and a monoamine oxidase (MAO) inhibitor. Understanding the in-vitro characteristics of this core structure is the first step in predicting the potential therapeutic applications of its derivatives, such as this compound.

Quantitative In-Vitro Data

The primary in-vitro activities identified for 4-benzylpiperidine are its ability to induce the release of monoamine neurotransmitters and to inhibit the activity of monoamine oxidases. The following tables summarize the available quantitative data.

Table 1: Monoamine Releasing Activity of 4-Benzylpiperidine

NeurotransmitterEC50 (nM)Selectivity
Dopamine (DA)10920- to 48-fold selective for dopamine vs. serotonin[1]
Norepinephrine (NE)41.4Most efficacious as a releaser of norepinephrine[1]
Serotonin (5-HT)5,246Weak activity[1]

Table 2: Monoamine Oxidase (MAO) Inhibition by 4-Benzylpiperidine

EnzymeIC50 (µM)
MAO-A130
MAO-B750

Potential Mechanisms of Action

Based on the in-vitro data for 4-benzylpiperidine, two primary mechanisms of action can be proposed for its derivatives.

Monoamine Releasing Activity

4-Benzylpiperidine acts as a monoamine releasing agent, with a preference for norepinephrine and dopamine.[1] This action is likely mediated through its interaction with the respective monoamine transporters: the norepinephrine transporter (NET) and the dopamine transporter (DAT). The proposed mechanism involves the uptake of the compound into the presynaptic neuron via these transporters, leading to a reversal of the transporter's function and subsequent efflux of the neurotransmitter from the cytoplasm into the synaptic cleft.

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft 4BP 4-Benzylpiperidine Transporter DAT / NET 4BP->Transporter Uptake Neurotransmitter_synapse Dopamine / Norepinephrine (Synaptic) Transporter->Neurotransmitter_synapse Efflux (Release) Vesicle Synaptic Vesicle Neurotransmitter_cyto Dopamine / Norepinephrine (Cytoplasmic) Vesicle->Neurotransmitter_cyto Release Neurotransmitter_cyto->Transporter Transport

Proposed mechanism of monoamine release by 4-benzylpiperidine.
Monoamine Oxidase Inhibition

4-Benzylpiperidine also exhibits weak inhibitory activity against monoamine oxidase, with a preference for MAO-A.[1] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to an increase in the cytoplasmic concentration of neurotransmitters, making more available for packaging into synaptic vesicles and subsequent release.

MAO_Inhibition Monoamines Dopamine / Norepinephrine Serotonin MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Degradation Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites 4BP 4-Benzylpiperidine 4BP->MAO Inhibition

Inhibition of monoamine oxidase by 4-benzylpiperidine.

Experimental Protocols

The following are generalized protocols for the key in-vitro experiments used to characterize the activity of monoamine releasing agents and MAO inhibitors.

Monoamine Transporter Uptake/Release Assay

This assay is used to determine the potency and efficacy of a compound as a monoamine releasing agent.

  • Cell Lines: Human embryonic kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radioligand: A radiolabeled substrate for each transporter, such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Procedure:

    • Cells are cultured in 96-well plates.

    • The cells are pre-loaded with the respective radiolabeled monoamine.

    • After washing to remove excess radioligand, the cells are incubated with varying concentrations of the test compound (e.g., 4-benzylpiperidine).

    • The amount of radioligand released into the supernatant is measured using a scintillation counter.

    • EC50 values are calculated from the dose-response curves.

Transporter_Assay_Workflow A Seed HEK cells expressing hDAT, hNET, or hSERT in 96-well plates B Pre-load cells with [³H]monoamine A->B C Wash to remove excess radioligand B->C D Incubate with varying concentrations of 4-benzylpiperidine C->D E Collect supernatant D->E F Measure radioactivity (Scintillation counting) E->F G Calculate EC50 values F->G

Workflow for a monoamine transporter release assay.
Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of a compound against MAO-A and MAO-B.

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A non-selective MAO substrate such as kynuramine or a substrate that produces a fluorescent or luminescent product upon oxidation.

  • Procedure:

    • The MAO enzyme is pre-incubated with varying concentrations of the test compound (e.g., 4-benzylpiperidine) in a 96-well plate.

    • The substrate is added to initiate the enzymatic reaction.

    • The reaction is stopped after a defined incubation period.

    • The amount of product formed is quantified using a spectrophotometer, fluorometer, or luminometer.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MAO_Assay_Workflow A Pre-incubate recombinant hMAO-A or hMAO-B with varying concentrations of 4-benzylpiperidine B Add MAO substrate to initiate the reaction A->B C Incubate for a defined period B->C D Stop the reaction C->D E Quantify product formation (Spectrophotometry/ Fluorometry) D->E F Calculate IC50 values E->F

Workflow for a monoamine oxidase inhibition assay.

Conclusion and Future Directions

The available in-vitro data for 4-benzylpiperidine suggest that its derivatives, including this compound, may possess neuromodulatory properties, particularly as monoamine releasing agents and, to a lesser extent, as MAO inhibitors. The selectivity for norepinephrine and dopamine transporters over the serotonin transporter indicates a potential for developing compounds with specific CNS effects.

Future in-vitro studies on this compound are essential to confirm these preliminary hypotheses. It will be crucial to perform monoamine transporter uptake and release assays, as well as MAO inhibition assays, with the specific compound to determine its precise pharmacological profile. Furthermore, investigating its binding affinity at various CNS receptors and its potential off-target effects will be critical for a comprehensive understanding of its therapeutic potential and safety profile. The addition of the carboxamidine acetate group may significantly alter the compound's potency, selectivity, and pharmacokinetic properties compared to the parent 4-benzylpiperidine.

References

An In-depth Technical Guide to the Potential Pharmacology of 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for 4-Benzylpiperidine-1-carboxamidine acetate is not currently available in the public domain. This guide provides a detailed overview of the pharmacological activities of structurally related 4-benzylpiperidine compounds to infer the potential therapeutic applications and research directions for this compound. The experimental protocols described herein are standardized methodologies for assessing the activities discussed.

Introduction

The 4-benzylpiperidine scaffold is a versatile pharmacophore present in numerous centrally acting agents. Its derivatives have shown a wide range of pharmacological activities, including modulation of monoamine transporters, inhibition of acetylcholinesterase, and high affinity for sigma receptors. This technical guide explores the potential pharmacology of this compound by examining the structure-activity relationships of its close analogs. The addition of a carboxamidine group at the 1-position of the piperidine ring introduces a basic moiety that could significantly influence receptor interactions and pharmacokinetic properties.

Potential Pharmacological Targets

Based on the activities of structurally similar compounds, this compound is a candidate for investigation in the following areas:

  • Monoamine Reuptake Inhibition: As a potential treatment for depression and other mood disorders.

  • Acetylcholinesterase Inhibition: For the symptomatic treatment of Alzheimer's disease.

  • Sigma Receptor Modulation: For its potential role in neurological disorders and as a target for cancer imaging and therapy.

Monoamine Reuptake Inhibition

Derivatives of 4-benzylpiperidine have been extensively studied as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The balance of activity at these three transporters determines the therapeutic profile of a compound.

Data Presentation: Monoamine Transporter Inhibition by 4-Benzylpiperidine Analogs
Compound ClassTarget(s)IC50 / Ki (nM)Reference(s)
4-Benzylpiperidine CarboxamidesSERT, NETRanging from potent to weak inhibition depending on aromatic substituents.[1][2]
4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine AnalogsDAT, SERT, NETDAT IC50 = 3.7 - 19.7 nM, SERT IC50 = 137 nM, NET IC50 = 1111 nM for select compounds.[3]
4-BenzylpiperidineDopamine, Norepinephrine, and Serotonin Releasing AgentEC50: DA = 109 nM, NE = 41.4 nM, 5-HT = 5,246 nM[4]
4-Arylpiperazine- and 4-benzylpiperidine naphthyl ethersSERT, NETPotent inhibition reported.[5]

Signaling Pathway: Monoamine Reuptake Inhibition

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., 5-HT, NE, DA) MA_cleft Increased Monoamine Concentration MA->MA_cleft Synaptic release Vesicle Vesicle Vesicle->MA Release Transporter Monoamine Transporter (SERT, NET, DAT) Compound 4-Benzylpiperidine -1-carboxamidine Compound->Transporter Inhibition MA_cleft->Transporter Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of monoamine reuptake by 4-Benzylpiperidine-1-carboxamidine.

Experimental Protocol: Monoamine Transporter Uptake Assay

This protocol is adapted from methodologies using human embryonic kidney 293 (HEK293) cells stably expressing the human transporters for serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT).

1. Cell Culture and Preparation:

  • Culture HEK293 cells stably transfected with hSERT, hNET, or hDAT in DMEM supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., 250 µg/mL geneticin).[6]

  • Detach cells at 70-90% confluency and resuspend in Krebs-Ringer Bicarbonate Buffer to a concentration of 3 x 10^6 cells/mL.[6]

2. Assay Procedure:

  • In a 96-well plate, incubate 100 µL of the cell suspension with 25 µL of buffer containing various concentrations of this compound or a vehicle control. A known inhibitor (e.g., fluoxetine for SERT, nisoxetine for NET, or mazindol for DAT) should be used as a positive control.[6]

  • Incubate for 10 minutes at room temperature with shaking.[6]

  • Initiate neurotransmitter uptake by adding 50 µL of the respective radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA) to a final concentration of 5 nM.[6]

  • Incubate for an additional 10 minutes.[6]

3. Termination and Measurement:

  • Terminate the uptake by transferring 100 µL of the cell suspension to microcentrifuge tubes containing 50 µL of 3 M KOH and 200 µL of silicon oil.[6]

  • Centrifuge immediately to pellet the cells through the oil layer.[6]

  • Cellular radioactivity is then measured by liquid scintillation counting.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase Inhibition

Several 1-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.

Data Presentation: Acetylcholinesterase Inhibition by 1-Benzylpiperidine Derivatives
CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)Reference(s)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56~10,080~18,000[7]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog)5.7~7,125~1,250[8]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine1.2~41,640~34,700[9]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide410>100,000>243[10]
1,3-dimethylbenzimidazolinone derivative with benzylpiperidine390--[11]

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Increased_ACh Increased ACh in Synaptic Cleft ACh->Increased_ACh Accumulation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Compound 4-Benzylpiperidine -1-carboxamidine Compound->AChE Inhibition AChR Postsynaptic Acetylcholine Receptor Increased_ACh->AChR Enhanced Signaling

Caption: Mechanism of acetylcholinesterase inhibition.

Experimental Protocol: Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the formation of thiocholine, which reacts with DTNB.[12]

1. Reagent Preparation:

  • Prepare an assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Prepare solutions of acetylthiocholine (ATCh) as the substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Prepare a solution of purified AChE.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, DTNB solution, and different concentrations of this compound.

  • Add the AChE enzyme solution to each well (except for the blank).

  • Pre-incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCh substrate.

3. Measurement:

  • Immediately measure the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute) for 5-10 minutes.[12]

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

  • Determine the percentage of inhibition compared to the uninhibited control.

  • Calculate the IC50 value from the dose-response curve.

Sigma Receptor Binding

The 4-benzylpiperidine scaffold is also a common feature in ligands for sigma-1 and sigma-2 receptors, which are implicated in a variety of CNS disorders and cancer.

Data Presentation: Sigma Receptor Affinity of 4-Benzylpiperidine Derivatives
CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (S2/S1)Reference(s)
N-(N-benzylpiperidin-4-yl)-4-iodobenzamide4.656 (in MCF-7 cells)12.2[13]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone3.2--[14]
Aralkyl derivatives of 4-benzylpiperidineVaried affinities with S2/S1 selectivity ranging from 0.1 to 9.[15]

Experimental Workflow: Sigma Receptor Binding Assay

sigma_binding_workflow start Start prep_membranes Prepare Tissue/Cell Membranes (e.g., rat liver, brain) start->prep_membranes incubation Incubate Membranes with: - Radioligand (3H-pentazocine for S1, [3H]DTG for S2) - Test Compound (Varying Concentrations) - Masking Ligand (for S2 assay) prep_membranes->incubation filtration Rapid Filtration (separate bound from free radioligand) incubation->filtration counting Scintillation Counting (quantify bound radioactivity) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis end End analysis->end

References

The Emergence of 4-Benzylpiperidine-1-carboxamidine Acetate: A Technical Guide for Novel Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research, the exploration of novel chemical entities with therapeutic potential is paramount. This whitepaper delves into the core characteristics of 4-Benzylpiperidine-1-carboxamidine acetate, a compound of growing interest to researchers, scientists, and drug development professionals. While direct experimental data on this specific acetate salt is limited, this guide provides a comprehensive overview based on the known properties of its core structure, 4-benzylpiperidine-1-carboxamidine, and its close structural analogs.

Core Chemical and Physical Properties

This compound is an organic compound featuring a 4-benzylpiperidine scaffold appended with a carboxamidine group, neutralized as an acetate salt. The fundamental properties of the parent molecule are summarized below.

PropertyValueSource
Chemical Formula C15H23N3O2N/A
Molecular Weight 277.36 g/mol N/A
CAS Number 1672675-23-8N/A

Synthesis and Experimental Protocols

General Synthesis of N-Substituted Guanidines

A common and effective method for the synthesis of N-substituted guanidines involves the reaction of a primary or secondary amine with a guanylating agent. A plausible synthetic route for 4-benzylpiperidine-1-carboxamidine is outlined below.

Experimental Workflow: Synthesis of 4-Benzylpiperidine-1-carboxamidine

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Salt Formation A 4-Benzylpiperidine E 4-Benzylpiperidine-1-carboxamidine A->E Reacts with B Guanylating Agent (e.g., 1H-pyrazole-1-carboxamidine HCl) B->E C Base (e.g., Diisopropylethylamine) C->E D Solvent (e.g., DMF) D->E F 4-Benzylpiperidine-1-carboxamidine I This compound F->I Reacts with G Acetic Acid G->I H Solvent (e.g., Ethanol) H->I G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A 4-Benzylpiperidine- 1-carboxamidine B Monoamine Transporters (DAT, NET, SERT) A->B Inhibits D Monoamines (Dopamine, Norepinephrine) B->D Reuptake C Synaptic Vesicle C->D Release E Increased Monoamine Concentration D->E F Postsynaptic Receptors E->F Activates G Downstream Signaling F->G

Methodological & Application

Application of 4-Benzylpiperidine-1-carboxamidine acetate in High-Throughput Screening for Novel Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-HTS-MAT-001

Introduction

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1] Their dysfunction is implicated in a variety of neurological and psychiatric disorders such as depression, anxiety, and Parkinson's disease.[1][2] Consequently, MATs are significant targets for drug discovery.[1][3] 4-Benzylpiperidine derivatives have been identified as potent modulators of monoamine transporters. This document describes the application of 4-Benzylpiperidine-1-carboxamidine acetate in a high-throughput screening (HTS) campaign to identify novel inhibitors of the dopamine transporter using a fluorescence-based uptake assay.

Principle of the Assay

The screening protocol utilizes a cell-based assay with a HEK293 cell line stably expressing the human dopamine transporter (hDAT). The assay employs a fluorescent substrate that acts as a mimic of dopamine and is transported into the cells via DAT.[4][5] In the presence of an inhibitor, the uptake of the fluorescent substrate is blocked, resulting in a decrease in intracellular fluorescence. This change in fluorescence is measured using a high-throughput plate reader, allowing for the rapid screening of large compound libraries.[2][5]

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing hDAT (HEK-hDAT).

  • Test Compound: this compound.

  • Control Inhibitor: GBR-12909 (a known potent DAT inhibitor).

  • Assay Kit: Neurotransmitter Transporter Uptake Assay Kit (or equivalent).[4][5]

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Instrumentation: Automated liquid handler, high-content imager or fluorescence plate reader.

Experimental Protocols

Cell Culture and Plating
  • Culture HEK-hDAT cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Resuspend cells in a fresh culture medium and perform a cell count.

  • Plate the cells in 384-well microplates at a density of 15,000 cells per well in 25 µL of culture medium.[5]

  • Incubate the plates for 18-24 hours at 37°C and 5% CO2 to allow for cell adherence.[5]

Compound Preparation and Addition
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution to create a concentration gradient for dose-response analysis. A typical starting concentration for a primary screen is 10 µM.

  • Using an automated liquid handler, add 25 nL of the compound solutions to the corresponding wells of the assay plate.

  • For control wells, add DMSO (negative control) or GBR-12909 (positive control).

Fluorescence-Based Uptake Assay
  • Remove the culture medium from the assay plates.

  • Wash the cells once with 25 µL of pre-warmed assay buffer.

  • Add 20 µL of assay buffer containing the test compounds or controls to the wells.

  • Incubate the plates at 37°C for 15 minutes.[6]

  • Prepare the fluorescent substrate solution according to the manufacturer's protocol.

  • Add 5 µL of the fluorescent substrate solution to each well.

  • Immediately transfer the plates to a fluorescence plate reader.

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength kinetically over 30 minutes or as an endpoint reading after a 20-minute incubation.[4][5]

Data Analysis

  • Subtract the background fluorescence from all wells.

  • Normalize the data to the positive (GBR-12909) and negative (DMSO) controls to determine the percent inhibition.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 (nM)% Inhibition at 10 µM
This compoundhDATFluorescent Uptake Assay8592%
GBR-12909 (Control)hDATFluorescent Uptake Assay1598%
This compoundhSERTFluorescent Uptake Assay>10,000<10%
This compoundhNETFluorescent Uptake Assay1,20045%

Visualizations

G Inhibition of Dopamine Transporter Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle storage DAT Dopamine Transporter (DAT) DA_cleft Dopamine Vesicle->DA_cleft release DA_cleft->DAT reuptake DA_receptor Dopamine Receptor DA_cleft->DA_receptor binding Signal Postsynaptic Signaling DA_receptor->Signal Test_Compound 4-Benzylpiperidine- 1-carboxamidine acetate Test_Compound->DAT inhibition

Caption: Inhibition of Dopamine Transporter by this compound.

G High-Throughput Screening Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture HEK-hDAT Cells Cell_Plating 2. Plate Cells in 384-well Plates Cell_Culture->Cell_Plating Compound_Add 4. Add Compounds to Cells Cell_Plating->Compound_Add Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Compound_Add Incubation1 5. Incubate for 15 min Compound_Add->Incubation1 Substrate_Add 6. Add Fluorescent Substrate Incubation1->Substrate_Add Incubation2 7. Incubate for 20 min Substrate_Add->Incubation2 Fluorescence_Read 8. Read Fluorescence Incubation2->Fluorescence_Read Data_Analysis 9. Analyze Data & Determine IC50 Fluorescence_Read->Data_Analysis

Caption: Workflow for the HTS of this compound.

References

Application Notes and Protocols for Studying Monoamine Reuptake Inhibition using 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are critical regulators of neurotransmission in the central nervous system. Their dysfunction is implicated in a variety of neuropsychiatric disorders, making them key targets for therapeutic drug development. 4-Benzylpiperidine derivatives have been identified as a promising scaffold for the development of monoamine reuptake inhibitors. This document provides detailed protocols and application notes for the characterization of monoamine reuptake inhibition using 4-Benzylpiperidine-1-carboxamidine acetate and its analogs.

While specific quantitative data for this compound is not currently available in the public domain, this document will utilize data from structurally related 4-benzylpiperidine carboxamides to illustrate the experimental procedures and data analysis. The carboxamidine group of the target compound is a close structural analog of the carboxamide group in the compounds for which data is presented. These compounds have been evaluated for their inhibitory activity against SERT, NET, and DAT, providing a valuable framework for studying novel derivatives like this compound.[1]

Data Presentation

The following table summarizes the in vitro inhibitory activities of a series of 4-benzylpiperidine carboxamides, which are structurally related to this compound, against human SERT, NET, and DAT. The data is presented as IC50 values (µM), representing the concentration of the compound required to inhibit 50% of the monoamine uptake. This data is adapted from a study by Paudel et al. (2021) and is intended to serve as a reference for the expected activity profile of this class of compounds.[1]

Table 1: Inhibitory Activity (IC50, µM) of Reference 4-Benzylpiperidine Carboxamides on Monoamine Transporters [1]

Compound IDLinker Length (n)R1 SubstituenthSERT IC50 (µM)hNET IC50 (µM)hDAT IC50 (µM)
7e 34-biphenyl0.04 - 0.070.01 - 2.12>10
7j 32-naphthyl0.05 - 0.080.02 - 0.03>10
8f 2diphenylacetyl>100.11 - 0.200.03 - 0.04
8k 26-bromo-2-naphthyl0.03 - 0.040.01 - 0.020.08 - 0.12
Venlafaxine --0.15 - 0.250.30 - 0.45>10

Data is presented as 95% confidence intervals.[2]

Experimental Protocols

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a cell-based assay to determine the potency of test compounds in inhibiting the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Henseleit buffer (KHB)

  • [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), or [³H]-Dopamine (DA)

  • Test compound (e.g., this compound)

  • Reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT)

  • 96-well cell culture plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the test compound in KHB to achieve the desired final concentrations.

  • Assay: a. On the day of the experiment, wash the cells once with warm KHB. b. Pre-incubate the cells with 50 µL of varying concentrations of the test compound or reference inhibitor for 15 minutes at 37°C. c. Initiate the uptake by adding 50 µL of KHB containing the radiolabeled substrate ([³H]-5-HT, [³H]-NE, or [³H]-DA) at a concentration close to its Km value. d. Incubate for a specific time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KHB. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor. b. Subtract the non-specific uptake from all other measurements to obtain the specific uptake. c. Plot the percentage of specific uptake against the logarithm of the test compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound to the monoamine transporters by measuring its ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells expressing SERT, NET, or DAT

  • Radioligands: [³H]-Paroxetine (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)

  • Test compound (e.g., this compound)

  • Non-specific binding inhibitors (e.g., Fluoxetine, Desipramine, Cocaine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl)

  • 96-well filter plates (e.g., GF/B)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize the transporter-expressing cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (at a specific protein concentration), the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters several times with ice-cold wash buffer to separate the bound from the free radioligand.

  • Radioactivity Measurement: Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine total binding (in the absence of any competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand). b. Calculate specific binding by subtracting non-specific binding from total binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration. d. Determine the IC50 value from the dose-response curve. e. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Synaptosome Preparation from Rodent Brain

This protocol details the isolation of synaptosomes, which are resealed nerve terminals that can be used for ex vivo uptake assays.

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for SERT and NET)

  • Homogenization buffer (e.g., 0.32 M sucrose solution with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Syn-PER Synaptic Protein Extraction Reagent (optional)

Procedure:

  • Tissue Dissection: Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest on ice.

  • Homogenization: Weigh the tissue and homogenize it in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with several slow strokes.[1][3]

  • Centrifugation: a. Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.[4] b. Carefully collect the supernatant (S1) and centrifuge it at a higher speed (e.g., 15,000-20,000 x g) for 20 minutes at 4°C to pellet the crude synaptosomes (P2).[1][3][4]

  • Washing (Optional): Resuspend the P2 pellet in fresh homogenization buffer and repeat the high-speed centrifugation step to wash the synaptosomes.

  • Final Preparation: Resuspend the final synaptosomal pellet in a suitable buffer for the subsequent uptake or binding assay.

  • Protein Quantification: Determine the protein concentration of the synaptosome preparation.

Visualizations

Signaling Pathway and Experimental Workflows

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Vesicle->Synapse Release Transporter Monoamine Transporter (e.g., SERT) Synapse_MA Synaptic Monoamine Synapse_MA->Transporter Reuptake Receptor Postsynaptic Receptor Synapse_MA->Receptor Binding Signal Signal Transduction Receptor->Signal Inhibitor 4-Benzylpiperidine-1- carboxamidine acetate Inhibitor->Transporter Blockade

Caption: Mechanism of monoamine reuptake and its inhibition.

Reuptake_Assay_Workflow start Start culture_cells Culture HEK293 cells expressing monoamine transporter start->culture_cells plate_cells Plate cells in 96-well plate culture_cells->plate_cells pre_incubation Pre-incubate cells with compound plate_cells->pre_incubation prepare_compounds Prepare serial dilutions of This compound prepare_compounds->pre_incubation add_radioligand Add radiolabeled monoamine ([3H]-5-HT, [3H]-NE, or [3H]-DA) pre_incubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation terminate_wash Terminate uptake and wash cells incubation->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells scintillation_counting Measure radioactivity lyse_cells->scintillation_counting data_analysis Data Analysis (IC50 determination) scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro reuptake assay.

Data_Analysis_Logic raw_cpm Raw CPM data from scintillation counter total_binding Total Uptake (vehicle control) raw_cpm->total_binding nonspecific_binding Non-specific Uptake (saturating concentration of known inhibitor) raw_cpm->nonspecific_binding specific_binding Calculate Specific Uptake total_binding->specific_binding nonspecific_binding->specific_binding percent_inhibition Calculate % Inhibition vs. Log[Compound] specific_binding->percent_inhibition dose_response Generate Dose-Response Curve percent_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Logical relationship for data analysis.

References

Step-by-step guide to dissolving 4-Benzylpiperidine-1-carboxamidine acetate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine-1-carboxamidine acetate is a research chemical built upon the 4-benzylpiperidine scaffold. Compounds based on this structure are known to interact with monoamine signaling systems. Specifically, 4-benzylpiperidine acts as a monoamine releasing agent with significant selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[1][2] Derivatives have also been investigated for their potential as triple reuptake inhibitors, which block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] This activity makes these compounds valuable tools for research in neuropharmacology, particularly in studies related to depression, cocaine dependence, and other CNS disorders.[4][5]

Proper dissolution of this compound is the critical first step for ensuring accurate and reproducible experimental results. This guide provides a detailed, step-by-step protocol for dissolving this compound for use in a variety of research applications.

Compound Data

Quantitative data for this compound is summarized in the table below.

PropertyValue
CAS Number 1672675-23-8
Molecular Formula C₁₃H₁₉N₃ ⋅ C₂H₄O₂
Molecular Weight 277.37 g/mol
Purity (Typical) ≥95%
Appearance Solid

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the standard procedure for preparing a concentrated stock solution in an organic solvent, which can then be diluted to final concentrations in aqueous media for experiments.

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS) or desired aqueous buffer/media

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, water bath)

  • Pipettes and sterile, filtered pipette tips

  • Sterile syringe filters (0.22 µm) for cell-based applications

Procedure for Preparing a 10 mM Stock Solution
  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 277.37 g/mol × 1000 mg/g = 2.77 mg

  • Weighing: Carefully weigh out 2.77 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Sterilization (for cell culture): For applications requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Use a filter material compatible with DMSO (e.g., PTFE).

  • Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term stability. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

To prepare a final working solution, dilute the concentrated stock solution into the appropriate aqueous buffer or cell culture medium.

  • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

    • Perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of your experimental buffer or medium.

    • Mix thoroughly by gentle vortexing or pipetting.

Note: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing a working solution of this compound.

G cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh Compound add_solvent 2. Add DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate add_solvent->dissolve storage 4. Store at -20°C dissolve->storage dilute 5. Dilute Stock in Aqueous Medium storage->dilute Aliquot use 6. Use in Experiment dilute->use

Caption: Workflow for dissolving and diluting the compound.

Proposed Signaling Pathway

The diagram below illustrates the proposed mechanism of action for compounds acting as monoamine reuptake inhibitors. These agents block transporters at the presynaptic neuron, increasing the concentration of neurotransmitters in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_syn DA VMAT2->DA_syn Release NE_syn NE VMAT2->NE_syn SERT_syn 5-HT VMAT2->SERT_syn DA_vesicle DA NE_vesicle NE SERT_vesicle 5-HT DA_R Dopamine Receptors DA_syn->DA_R DAT DAT DA_syn->DAT Reuptake NE_R Norepinephrine Receptors NE_syn->NE_R NET NET NE_syn->NET Reuptake SERT_R Serotonin Receptors SERT_syn->SERT_R SERT SERT SERT_syn->SERT Reuptake Compound 4-Benzylpiperidine Derivative Compound->DAT Inhibition Compound->NET Compound->SERT

Caption: Monoamine transporter inhibition by a reuptake inhibitor.

References

Application Notes and Protocols for 4-Benzylpiperidine-1-carboxamidine acetate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

Following a comprehensive search of publicly available scientific literature and patent databases, we must report that there is currently no specific information available regarding the use of 4-Benzylpiperidine-1-carboxamidine acetate in cell culture studies. Our extensive investigation did not yield any published research detailing its mechanism of action, established experimental protocols, or quantitative data related to its effects on cells in vitro.

While direct data is absent for this specific compound, the broader chemical classes to which it belongs—benzylpiperidines and guanidines—are known to possess diverse biological activities. This suggests that this compound could potentially be of interest in various research contexts.

General Considerations for Related Compound Classes:

Benzylpiperidine Derivatives:

Derivatives of benzylpiperidine have been investigated for a range of pharmacological effects. For instance, the core structure is found in compounds explored as:

  • Cholinesterase inhibitors: Some N-benzylpiperidine carboxamide derivatives have been synthesized and evaluated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase.[1]

  • Monoamine Releasing Agents and MAO Inhibitors: The related compound, 4-benzylpiperidine, acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine and also functions as a weak monoamine oxidase inhibitor (MAOI).[2]

  • Antifungal Agents: Certain 4-aminopiperidine derivatives have shown antifungal activity by targeting ergosterol biosynthesis.

  • Anticancer Agents: Some studies have explored the cytotoxic effects and induction of cell cycle arrest in cancer cell lines by benzylpiperidine-containing compounds.

  • Sigma Receptor Ligands: Aralkyl derivatives of 4-benzylpiperidine have been synthesized and tested for their affinity to sigma receptors, which are implicated in various neurological functions.

Guanidine Derivatives:

The guanidine group is a structural feature in a variety of biologically active molecules and has been associated with:

  • Biocidal Activity: Guanidinium compounds are known for their antimicrobial properties.

  • Pharmacological Activity: The guanidine moiety is present in numerous pharmaceuticals with diverse applications.

  • Enzyme Inhibition: Guanidine-containing compounds have been explored as inhibitors for various enzymes.

Hypothetical Experimental Workflow for Initial Screening:

Given the lack of specific data, researchers interested in evaluating this compound would need to undertake initial screening studies. A general workflow for such an investigation is proposed below. This is a hypothetical workflow and should be adapted based on the specific research question.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanism of Action Studies A Compound Preparation (Stock Solution in DMSO or PBS) B Cell Line Selection (e.g., Cancer cell lines, Neuronal cells) A->B C Cytotoxicity Assay (e.g., MTT, LDH assay) B->C D Determine IC50 / EC50 C->D E Cell Proliferation Assay (e.g., BrdU incorporation) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (e.g., Annexin V staining) D->G H Target-based Assays (Based on predicted activity) D->H I Western Blotting (Signaling protein expression) H->I J Gene Expression Analysis (qPCR, RNA-seq) H->J K Enzyme Inhibition Assays H->K G cluster_0 Neurotransmitter Systems cluster_1 Cell Fate & Proliferation Monoamine Transporters Monoamine Transporters MAO MAO Cholinesterases Cholinesterases Cell Cycle Checkpoints Cell Cycle Checkpoints Apoptosis Pathways Apoptosis Pathways Ergosterol Biosynthesis Ergosterol Biosynthesis This compound This compound This compound->Monoamine Transporters Potential Inhibition/Modulation This compound->MAO Potential Inhibition This compound->Cholinesterases Potential Inhibition This compound->Cell Cycle Checkpoints Potential Modulation This compound->Apoptosis Pathways Potential Induction This compound->Ergosterol Biosynthesis Potential Inhibition

References

4-Benzylpiperidine-1-carboxamidine acetate as a tool compound for target validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine-1-carboxamidine acetate is a synthetic compound featuring a 4-benzylpiperidine scaffold and a carboxamidine functional group. While specific biological data for this exact compound is limited in publicly available literature, the well-documented activities of its core components—the 4-benzylpiperidine moiety and the guanidinium group—strongly suggest its potential as a valuable tool compound for target validation in drug discovery.

The 4-benzylpiperidine scaffold is a key structural feature in a variety of biologically active molecules, notably those targeting monoamine transporters and cholinesterases. The addition of the positively charged carboxamidine (guanidinium) group can significantly influence a molecule's interaction with biological targets, often through enhanced electrostatic and hydrogen bonding interactions.

These application notes provide a framework for utilizing this compound as a tool compound to investigate its potential effects on two primary target classes: Monoamine Transporters and Cholinesterases . The provided protocols are established methods for characterizing compounds that interact with these targets and can be adapted for the specific investigation of this compound.

Hypothesized Biological Targets and Rationale

Based on the chemical structure of this compound, two primary target families are proposed for initial validation studies.

Monoamine Transporters (SERT, NET, DAT)

The 4-benzylpiperidine core is a well-established pharmacophore for ligands of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3][4] These transporters are critical for regulating neurotransmitter levels in the synapse and are important targets for antidepressants, stimulants, and drugs for other neuropsychiatric disorders. The parent compound, 4-benzylpiperidine, is a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin.[5]

Cholinesterases (AChE and BChE)

Derivatives of 1-benzylpiperidine have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8][9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine and is a key therapeutic strategy for Alzheimer's disease.

Data Presentation: Activities of Structurally Related Compounds

To provide a basis for the potential utility of this compound, the following tables summarize the biological activities of structurally related 4-benzylpiperidine derivatives.

Table 1: Inhibitory Activity of 4-Benzylpiperidine Derivatives on Monoamine Transporters

Compound/DerivativeTargetAssay TypeIC50 / Ki (nM)Reference
4-BenzylpiperidineDopamine Transporter (DAT)Monoamine ReleaseEC50: 109[5]
Norepinephrine Transporter (NET)Monoamine ReleaseEC50: 41.4[5]
Serotonin Transporter (SERT)Monoamine ReleaseEC50: 5,246[5]
4-Biphenyl- and 2-naphthyl-substituted 4-benzylpiperidine carboxamidesSERT/NETReuptake Inhibition> Venlafaxine HCl[4]
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine derivative (5d)DATBinding AffinityIC50: 3.7[10]
4-benzylpiperidine carboxamide derivativesSERT, NET, DATReuptake InhibitionVaried (structure-dependent)[3]

Table 2: Inhibitory Activity of 1-Benzylpiperidine Derivatives on Cholinesterases

Compound/DerivativeTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Acetylcholinesterase (AChE)0.41[6]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)Acetylcholinesterase (AChE)5.94[6]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15b)eel Acetylcholinesterase (eeAChE)0.39[8][9]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (15j)equine Butyrylcholinesterase (eqBChE)0.16[8][9]

Experimental Protocols

The following are detailed protocols for assessing the activity of a test compound, such as this compound, against the hypothesized targets.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), or [³H]WIN 35,428 (for DAT)

  • This compound (test compound)

  • Unlabeled selective inhibitors for non-specific binding determination (e.g., Citalopram for SERT, Desipramine for NET, GBR 12909 for DAT)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation vials and scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding)

      • 50 µL of a high concentration of unlabeled selective inhibitor (for non-specific binding)

      • 50 µL of varying concentrations of this compound (for competition binding)

    • Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

    • Add 100 µL of the cell membrane preparation (typically 10-50 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in binding buffer using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells expressing transporter prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge and resuspend pellet prep2->prep3 assay3 Add membrane preparation prep3->assay3 assay1 Prepare assay plate: - Total binding - Non-specific binding - Test compound assay2 Add radioligand assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 analysis1 Filter and wash assay4->analysis1 analysis2 Scintillation counting analysis1->analysis2 analysis3 Calculate specific binding analysis2->analysis3 analysis4 Determine IC50 and Ki analysis3->analysis4

Workflow for Monoamine Transporter Radioligand Binding Assay
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • Purified human AChE and BChE

  • Acetylthiocholine iodide (ATCI) as a substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as a substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (test compound)

  • Donepezil or Tacrine (positive control inhibitor)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following in triplicate:

      • 20 µL of varying concentrations of this compound or positive control.

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 20 µL of the enzyme solution (AChE or BChE).

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100, where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis setup1 Prepare reagents: - Test compound - Enzyme (AChE/BChE) - DTNB setup2 Add reagents to 96-well plate setup1->setup2 setup3 Pre-incubate setup2->setup3 react1 Initiate reaction with substrate (ATCI/BTCI) setup3->react1 react2 Measure absorbance at 412 nm react1->react2 analysis1 Calculate reaction rates react2->analysis1 analysis2 Determine % inhibition analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3

Workflow for Cholinesterase Inhibition Assay (Ellman's Method)

Signaling Pathway Visualization

The following diagrams illustrate the relevant signaling pathways for the hypothesized targets.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Extracellular Monoamine Vesicle->MA_synapse Release MAT Monoamine Transporter (SERT, NET, DAT) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Signal Signal Transduction Receptor->Signal Tool_Compound 4-Benzylpiperidine- 1-carboxamidine acetate Tool_Compound->MAT Inhibition

Monoamine Neurotransmitter Reuptake Pathway

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline Choline Acetate Acetate AChE->Choline Product AChE->Acetate Product Tool_Compound 4-Benzylpiperidine- 1-carboxamidine acetate Tool_Compound->AChE Inhibition

Acetylcholine Hydrolysis by Acetylcholinesterase

Disclaimer

The information provided in these application notes is intended for guidance and is based on the known pharmacology of structurally related compounds. The actual biological activity of this compound may differ. It is the responsibility of the researcher to independently validate the activity of this compound and to adapt the provided protocols as necessary for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical reagents.

References

LC-MS/MS method for detecting 4-Benzylpiperidine-1-carboxamidine acetate in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Application Note for the Quantification of 4-Benzylpiperidine-1-carboxamidine Acetate in Human Plasma

Introduction

4-Benzylpiperidine-1-carboxamidine and its derivatives are recognized for their potential as sigma receptor ligands, making them significant candidates in drug discovery and development, particularly for neurological and psychiatric disorders.[1] Robust and sensitive bioanalytical methods are crucial for the evaluation of their pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the quantification of small molecules in complex biological matrices.[2]

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a framework for method validation according to established bioanalytical guidelines.

Principle

The method involves the extraction of 4-Benzylpiperidine-1-carboxamidine from human plasma using a straightforward protein precipitation technique.[3][4] An appropriate internal standard (IS) should be used to ensure accuracy and precision. The separation of the analyte and IS is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer.[5] Quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.[2]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Instrumentation

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of methanol and water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike control human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL, and QC samples at low, medium, and high concentrations.[6]

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method Development Workflow

LC-MS_MS_Method_Development cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_Validation Method Validation A Direct Infusion of Analyte & IS B Select Precursor Ion [M+H]+ A->B C Optimize Cone Voltage/Fragmentor B->C D Fragment Precursor Ion C->D E Select Product Ions D->E F Optimize Collision Energy E->F K Assess Specificity & Selectivity F->K Optimized MRM Transitions G Select Column (e.g., C18) H Optimize Mobile Phase (A: H2O+FA, B: ACN+FA) G->H I Develop Gradient Elution H->I J Optimize Flow Rate & Column Temp. I->J J->K Optimized LC Conditions L Determine Linearity & Range K->L M Evaluate Accuracy & Precision L->M N Determine LLOQ M->N O Assess Recovery & Matrix Effect N->O P Evaluate Stability O->P

Caption: Workflow for the development and validation of the LC-MS/MS method.

Proposed LC-MS/MS Parameters

The following tables outline the proposed starting parameters for the LC-MS/MS analysis. These parameters should be optimized during method development.

Table 1: Liquid Chromatography Parameters
ParameterProposed Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 5% B, ramp to 95% B, hold, and re-equilibrate. The gradient should be optimized for ideal peak shape and separation from matrix components.
Table 2: Mass Spectrometry Parameters
ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature To be optimized (e.g., 500°C)
IonSpray Voltage To be optimized (e.g., 5500 V)
Curtain Gas To be optimized
Collision Gas Nitrogen
MRM Transitions To be determined experimentally by infusing a standard solution. For 4-Benzylpiperidine-1-carboxamidine (C13H19N3, MW ~217.3), the precursor ion [M+H]+ would be ~m/z 218.2. Product ions would be determined from the fragmentation pattern.
Dwell Time To be optimized (e.g., 100-200 ms)

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

Table 3: Example Method Validation Summary (Hypothetical Data)
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
LLOQ -1 ng/mL
Intra-day Precision (%CV) ≤ 15%3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15%-5.6% to 6.8%
Inter-day Accuracy (%Bias) ± 15%-7.2% to 8.1%
Recovery Consistent & Precise~85%
Matrix Effect CV ≤ 15%Within acceptable limits

Potential Signaling Pathway

4-Benzylpiperidine derivatives have been identified as ligands for sigma receptors, which are unique intracellular proteins primarily located at the endoplasmic reticulum.[1] Sigma-1 receptor activation can modulate various downstream signaling pathways, including calcium signaling and the activity of other ion channels and receptors.

Sigma_Receptor_Signaling A 4-Benzylpiperidine-1-carboxamidine (Ligand) B Sigma-1 Receptor (σ1R) (at ER) A->B Binds to C IP3 Receptor (IP3R) B->C Modulates E Modulation of Ion Channels (e.g., K+, Ca2+ channels) B->E Modulates F Modulation of other Receptors (e.g., NMDA, Dopamine) B->F Modulates D Ca2+ Release from ER C->D Potentiates G Cellular Responses (e.g., Neuronal activity, Cell survival) D->G E->G F->G

Caption: Simplified signaling pathway for sigma-1 receptor activation.

Conclusion

This application note provides a comprehensive framework for developing and validating a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed protocol, utilizing protein precipitation and reversed-phase chromatography, offers a reliable approach for pharmacokinetic and toxicokinetic studies essential in the drug development process. The specific parameters, particularly the MRM transitions, must be empirically determined and the full method validated according to international guidelines.

References

In-vivo administration protocols for 4-Benzylpiperidine-1-carboxamidine acetate in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in-vivo administration protocols for 4-Benzylpiperidine-1-carboxamidine acetate in animal models have not been detailed in the available scientific literature. The following application notes and protocols are based on studies conducted with structurally related 4-benzylpiperidine derivatives and are intended to serve as a comprehensive guide for researchers and drug development professionals. These guidelines provide a foundation for developing specific protocols for novel compounds within this class.

Application Notes

The 4-benzylpiperidine scaffold is a key pharmacophore in a variety of centrally acting agents. In-vivo studies on derivatives have primarily focused on their potential as cholinesterase inhibitors for Alzheimer's disease and as monoamine reuptake inhibitors for neuropsychiatric disorders.

Animal models are crucial for evaluating the therapeutic potential and safety of these compounds. A common model utilized is the scopolamine-induced amnesia model in mice, which assesses the compound's ability to reverse memory impairment.[1][2][3] This model is particularly relevant for compounds targeting cholinergic pathways. For compounds designed as monoamine reuptake inhibitors, various behavioral models of depression and anxiety in rodents are employed to assess efficacy.[4][5]

The route of administration is a critical parameter in study design. Intraperitoneal (IP) injection is a frequently used and technically straightforward method for systemic drug delivery in rodents.[6][7] It allows for rapid absorption and is suitable for initial screening and proof-of-concept studies.

Summary of In-vivo Data for Structurally Related Compounds

The following table summarizes quantitative data from in-vivo studies on various 4-benzylpiperidine derivatives. This information can be valuable for dose-range finding and selecting appropriate animal models for novel compounds like this compound.

Compound ClassAnimal ModelAdministration RouteDosage RangeKey FindingsReference
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinonesScopolamine-induced amnesic miceNot SpecifiedNot SpecifiedMemory amelioration effect confirmed in Morris water maze test.[1][2][1],[2]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineRatsNot Specified3 mg/kgMarked increase in acetylcholine content in the cerebral cortex and hippocampus.[8][8]
N-benzylpiperidine derivativesNot SpecifiedNot SpecifiedNot SpecifiedShowed micromolar activities against cholinesterases and β-amyloid aggregation.[9][9]

Experimental Protocols

The following are generalized protocols that can be adapted for the in-vivo administration of novel 4-benzylpiperidine derivatives.

General Protocol for Intraperitoneal (IP) Injection in Mice

This protocol is based on established guidelines for rodent injection techniques.[6][10][11]

Materials:

  • Test compound (e.g., this compound)

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate animal restraint device

Procedure:

  • Preparation of Dosing Solution: Dissolve the test compound in the chosen sterile vehicle to the desired concentration. Ensure the final solution is clear and free of precipitates. The volume to be injected should not exceed 10 ml/kg body weight.[6]

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The animal should be positioned to expose the abdomen. A two-person technique is often preferred for safety and accuracy.[6]

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-40° angle with the bevel facing up. Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement. Slowly inject the solution into the peritoneal cavity.

  • Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any adverse reactions, such as distress, lethargy, or local irritation at the injection site.

Protocol for Scopolamine-Induced Amnesia Model in Mice

This protocol is designed to evaluate the pro-cognitive effects of a test compound.[3][12][13]

Animals:

  • Male C57BL/6 mice are commonly used.

Experimental Design:

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=5-10 per group):

    • Vehicle control group

    • Scopolamine-only group (negative control)

    • Test compound + Scopolamine group(s) (various doses)

    • Positive control (e.g., Donepezil) + Scopolamine group

  • Drug Administration:

    • Administer the test compound or vehicle (e.g., via IP injection) at a predetermined time before the behavioral test (e.g., 30-60 minutes).

    • Induce amnesia by administering scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the behavioral test.[12][13]

  • Behavioral Testing:

    • Y-maze Test: To assess spatial working memory. The test consists of allowing the mouse to explore two arms of the Y-maze for an initial period, followed by a retention trial where all three arms are open. Increased exploration of the novel arm indicates improved memory.

    • Morris Water Maze: To evaluate spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) over several trials is a measure of learning. A probe trial with the platform removed is used to assess memory retention.

  • Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of the test compound on scopolamine-induced memory deficits.

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter SynapticVesicle Synaptic Vesicle (DA, NE, 5-HT) DA Dopamine SynapticVesicle->DA Release NE Norepinephrine SynapticVesicle->NE Release HT Serotonin (5-HT) SynapticVesicle->HT Release D_Receptor Dopamine Receptor DA->D_Receptor DAT Dopamine Transporter (DAT) DA->DAT Reuptake A_Receptor Adrenergic Receptor NE->A_Receptor NET Norepinephrine Transporter (NET) NE->NET Reuptake S_Receptor Serotonin Receptor HT->S_Receptor SERT Serotonin Transporter (SERT) HT->SERT Reuptake Signaling Downstream Signaling D_Receptor->Signaling A_Receptor->Signaling S_Receptor->Signaling DAT->MAO NET->MAO SERT->MAO Compound 4-Benzylpiperidine Derivative Compound->DAT Compound->NET Compound->SERT

Caption: Potential mechanism of action for a 4-benzylpiperidine derivative as a monoamine reuptake inhibitor.

Experimental Workflow

G cluster_0 Pre-clinical In-vivo Study A Compound Formulation (e.g., in saline) D Drug Administration (e.g., Intraperitoneal Injection) A->D B Animal Model Selection (e.g., C57BL/6 Mice) C Grouping and Acclimatization B->C C->D F Behavioral Assessment (e.g., Y-maze, Morris Water Maze) D->F E Induction of Pathology (e.g., Scopolamine) E->F G Biochemical Analysis (e.g., Brain tissue analysis) F->G H Data Analysis and Interpretation G->H

Caption: Generalized experimental workflow for in-vivo evaluation of a novel therapeutic compound.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine-1-carboxamidine acetate is a versatile precursor for the synthesis of a variety of novel heterocyclic compounds. The presence of the nucleophilic guanidine moiety allows for facile reaction with a range of electrophilic partners, leading to the construction of diverse molecular scaffolds with potential applications in drug discovery. The 4-benzylpiperidine substructure is a common motif in centrally acting agents, and its incorporation into novel heterocyclic systems is a promising strategy for the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrimidine and triazine derivatives, which are important classes of compounds with a broad spectrum of biological activities.

Synthesis of this compound

A common route to piperidine-1-carboxamidine salts involves the reaction of the corresponding piperidine with a guanylating agent such as O-methylisourea sulfate. The resulting carboxamidinium salt can then be isolated.

Application 1: Synthesis of Novel 2-(4-Benzylpiperidin-1-yl)pyrimidine Derivatives

The reaction of guanidines with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of substituted pyrimidines. 4-Benzylpiperidine-1-carboxamidine can be employed in similar cyclocondensation reactions to generate a library of novel 2-(4-benzylpiperidin-1-yl)pyrimidines. These compounds are of interest due to the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors and other biologically active molecules.

Experimental Protocol: Synthesis of 4-methyl-6-phenyl-2-(4-benzylpiperidin-1-yl)pyrimidine

This protocol describes the reaction of 4-Benzylpiperidine-1-carboxamidine with 1-phenylbutane-1,3-dione.

Materials:

  • This compound

  • 1-Phenylbutane-1,3-dione (Benzoylacetone)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Glacial acetic acid

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask, add this compound (1.0 equivalent). Stir the mixture at room temperature for 30 minutes to generate the free base.

  • To this mixture, add a solution of 1-phenylbutane-1,3-dione (1.0 equivalent) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-methyl-6-phenyl-2-(4-benzylpiperidin-1-yl)pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data:

CompoundReactantsSolventTemperature (°C)Time (h)Yield (%)
4-methyl-6-phenyl-2-(4-benzylpiperidin-1-yl)pyrimidine4-Benzylpiperidine-1-carboxamidine, 1-Phenylbutane-1,3-dioneEthanolReflux578

Experimental Workflow: Pyrimidine Synthesis

G cluster_0 Reaction Setup cluster_1 Cyclocondensation cluster_2 Work-up and Purification A This compound C Stir at RT for 30 min (Free Base Formation) A->C B Sodium Ethoxide in Ethanol B->C E Reflux (4-6 h) C->E D 1-Phenylbutane-1,3-dione in Ethanol D->E F Neutralize with Acetic Acid E->F G Solvent Evaporation F->G H Aqueous Work-up G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for pyrimidine synthesis.

Application 2: Synthesis of Novel 4-Amino-6-(4-benzylpiperidin-1-yl)-1,3,5-triazine Derivatives

Guanidines can also react with cyanoguanidine or other reagents to form substituted triazines. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.

Experimental Protocol: Synthesis of N-cyano-4-benzylpiperidine-1-carboxamidine and subsequent cyclization

This protocol describes a two-step synthesis of a triazine derivative.

Step 1: Synthesis of N-cyano-4-benzylpiperidine-1-carboxamidine

Materials:

  • 4-Benzylpiperidine

  • Cyanamide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-benzylpiperidine (1.0 equivalent) and cyanamide (1.2 equivalents) in water.

  • Add a catalytic amount of scandium(III) triflate (0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-cyano-4-benzylpiperidine-1-carboxamidine.

Step 2: Synthesis of 4-amino-6-(4-benzylpiperidin-1-yl)-1,3,5-triazin-2(1H)-one

Materials:

  • N-cyano-4-benzylpiperidine-1-carboxamidine

  • Ethyl carbamate

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • To a solution of sodium methoxide in methanol, add N-cyano-4-benzylpiperidine-1-carboxamidine (1.0 equivalent) and ethyl carbamate (1.1 equivalents).

  • Heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).

  • The precipitated product can be collected by filtration, washed with cold methanol, and dried.

  • Further purification can be achieved by recrystallization.

Quantitative Data:

StepProductReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
1N-cyano-4-benzylpiperidine-1-carboxamidine4-Benzylpiperidine, CyanamideSc(OTf)₃WaterRT1285
24-amino-6-(4-benzylpiperidin-1-yl)-1,3,5-triazin-2(1H)-oneN-cyano-4-benzylpiperidine-1-carboxamidine, Ethyl carbamateNaOMeMethanolReflux972

Potential Biological Activities and Signaling Pathways

Derivatives of 2-(piperidin-1-yl)pyrimidine have been investigated for their potential as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of specific kinases that are overactive in cancer cells can be an effective therapeutic strategy. For example, some 2-aminopyrimidine derivatives are known to target cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) kinase.

Potential Signaling Pathway: Kinase Inhibition

G cluster_0 Cell Signaling Cascade cluster_1 Therapeutic Intervention A Growth Factor B Receptor Tyrosine Kinase (e.g., EGFR) A->B Binds C Downstream Signaling (e.g., RAS/MAPK Pathway) B->C Activates D Cell Proliferation, Survival, Angiogenesis C->D Promotes E 2-(4-Benzylpiperidin-1-yl)pyrimidine Derivative E->B Inhibits

Caption: Inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel heterocyclic compounds. The protocols provided herein for the synthesis of pyrimidine and triazine derivatives demonstrate its utility in generating molecular diversity for drug discovery programs. The resulting compounds, bearing the 2-(4-benzylpiperidin-1-yl) moiety, are promising candidates for screening against a variety of biological targets, particularly protein kinases involved in oncogenic signaling pathways. Further exploration of the reactivity of this precursor is warranted to expand the accessible chemical space and identify new lead compounds for therapeutic development.

Application Notes and Protocols for 4-Benzylpiperidine-1-carboxamidine Acetate in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylpiperidine-1-carboxamidine acetate is a synthetic compound featuring a 4-benzylpiperidine scaffold and a carboxamidine (guanidine) functional group. While specific data on this exact molecule is limited in publicly available research, its structural motifs are present in compounds known to exhibit inhibitory activity against various enzymes. The 4-benzylpiperidine core is found in inhibitors of cholinesterases and monoamine oxidases, playing a role in the treatment of neurodegenerative diseases. The carboxamidine group, a strong basic moiety, can engage in hydrogen bonding and electrostatic interactions within enzyme active sites, potentially conferring inhibitory activity.

These application notes provide detailed protocols for evaluating the inhibitory potential of this compound against three key enzyme targets: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase A and B (MAO-A and MAO-B).

Potential Signaling Pathways and Mechanisms of Action

This compound may exert its effects through the modulation of key signaling pathways involved in neurotransmission.

G cluster_0 Cholinergic Signaling cluster_1 Monoaminergic Signaling ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis BuChE BuChE ACh->BuChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline Choline AChE->Choline BuChE->Choline Inhibitor 4-Benzylpiperidine- 1-carboxamidine acetate Inhibitor->AChE Inhibits Inhibitor->BuChE Inhibits Monoamine Dopamine, Serotonin, Norepinephrine MAO_A MAO-A Monoamine->MAO_A Degradation MAO_B MAO-B Monoamine->MAO_B Degradation Vesicular_Release Vesicular Release Monoamine->Vesicular_Release Neurotransmission Metabolites Inactive Metabolites MAO_A->Metabolites MAO_B->Metabolites Inhibitor2 4-Benzylpiperidine- 1-carboxamidine acetate Inhibitor2->MAO_A Inhibits Inhibitor2->MAO_B Inhibits

Figure 1: Potential signaling pathways modulated by this compound.

Data Presentation: Inhibitory Activities of Structurally Related Compounds

The following tables summarize the inhibitory concentrations (IC50) of compounds containing the 4-benzylpiperidine moiety against AChE and BuChE. This data can serve as a reference for expected potency when testing this compound.

Table 1: IC50 Values of N-benzyl-piperidine Derivatives Against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Compound IDModification on N-benzyl groupAChE IC50 (µM)BuChE IC50 (µM)Reference
4a 4-methoxy2.08 ± 0.167.41 ± 0.44[1]
13e (Donepezil analog) 5,6-dimethoxy-1-oxoindan-2-yl0.0057>10[2]
5l 4-hydroxycoumarin linked0.2471.68[3]

Table 2: IC50 Values of Chalcone-Piperazine Derivatives Against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)

Compound IDModificationAChE IC50 (µM)MAO-B IC50 (µM)Reference
4g Chalcone-piperazine0.027 ± 0.0010.114 ± 0.003[4]
4f Chalcone-piperazine0.048 ± 0.0020.137 ± 0.005[4]
4a Chalcone-piperazine0.068 ± 0.0030.274 ± 0.012[4]

Experimental Protocols

The following are detailed protocols for conducting enzyme inhibition assays with this compound.

General Experimental Workflow

G A Prepare Reagents: - Buffer - Substrate - Enzyme - Test Compound Stock B Prepare Serial Dilutions of Test Compound A->B C Add Enzyme and Test Compound/Vehicle to Microplate Wells B->C D Pre-incubate C->D E Initiate Reaction by Adding Substrate D->E F Incubate and Monitor Absorbance/Fluorescence E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 F->G

Figure 2: General workflow for enzyme inhibition assays.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine or butyrylthiocholine hydrolysis by cholinesterases, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5][6]

Materials and Reagents:

  • Enzymes: Human recombinant AChE and BuChE

  • Substrates: Acetylthiocholine (ATC) iodide and Butyrylthiocholine (BTC) iodide

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Test Compound: this compound

  • Positive Control: Donepezil or Tacrine[3]

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Solvent for Test Compound: Deionized water or DMSO (ensure final DMSO concentration in the assay is <1%)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). From this, prepare serial dilutions in the assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

    • Prepare stock solutions of ATC (10 mM), BTC (10 mM), and DTNB (10 mM) in assay buffer.

    • Prepare working solutions of AChE (e.g., 0.2 U/mL) and BuChE (e.g., 0.2 U/mL) in assay buffer.[7]

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 25 µL of enzyme solution, 65 µL of assay buffer, and 10 µL of the test compound dilution.

    • Positive Control Wells: Add 25 µL of enzyme solution, 65 µL of assay buffer, and 10 µL of the positive control dilution.

    • Enzyme Activity Control (100% activity): Add 25 µL of enzyme solution, 65 µL of assay buffer, and 10 µL of the vehicle (e.g., buffer with the same percentage of DMSO as the test compound wells).

    • Blank: Add 25 µL of assay buffer (no enzyme), 65 µL of assay buffer, and 10 µL of the vehicle.

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • To each well, add 125 µL of a freshly prepared mixture of the substrate (ATC or BTC) and DTNB in assay buffer (final concentration of substrate and DTNB in the well should be appropriate for the enzyme, e.g., 0.5 mM).

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of test well - Rate of blank) / (Rate of enzyme activity control - Rate of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol describes a fluorometric assay for determining the inhibition of MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the substrate by MAO.[8][9]

Materials and Reagents:

  • Enzymes: Human recombinant MAO-A and MAO-B

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B) or Kynuramine[10][11]

  • Detection Reagents: A commercially available MAO assay kit containing a fluorescent probe for H2O2 detection (e.g., Amplex Red) and Horseradish Peroxidase (HRP).

  • Test Compound: this compound

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[10]

  • Buffer: As provided in the assay kit (typically a phosphate or Tris buffer, pH 7.4).

  • Solvent for Test Compound: Deionized water or DMSO (ensure final DMSO concentration in the assay is <1%).

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (e.g., excitation ~530-560 nm, emission ~580-590 nm for Amplex Red-based assays).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create serial dilutions in the assay buffer to achieve final concentrations typically ranging from 1 nM to 100 µM.

    • Prepare stock solutions of the positive controls in the assay buffer.

    • Prepare the working solution of the detection reagent (e.g., Amplex Red and HRP) in the assay buffer according to the manufacturer's instructions. Protect from light.

    • Prepare the substrate working solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 45 µL of the respective enzyme solution (MAO-A or MAO-B) and 5 µL of the test compound dilution.

    • Positive Control Wells: Add 45 µL of the enzyme solution and 5 µL of the appropriate positive control dilution.

    • Enzyme Activity Control (100% activity): Add 45 µL of the enzyme solution and 5 µL of the vehicle.

    • Blank: Add 45 µL of assay buffer (no enzyme) and 5 µL of the vehicle.

  • Pre-incubation:

    • Mix the contents and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 50 µL of the master reaction mix (containing the substrate and detection reagents) to all wells.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence reading of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of test well) / (Fluorescence of enzyme activity control)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

These detailed protocols provide a robust framework for researchers to investigate the inhibitory potential of this compound against key enzymes implicated in neurological disorders. By following these methodologies, scientists can obtain reliable and reproducible data to characterize the compound's biochemical activity and guide further drug development efforts. It is recommended to perform these assays in triplicate and to include appropriate controls to ensure data quality. The provided IC50 values for related compounds can serve as a useful benchmark for interpreting the experimental results.

References

Application Notes and Protocols for 4-Benzylpiperidine-1-carboxamidine Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 4-Benzylpiperidine-1-carboxamidine acetate, a research chemical with a promising scaffold for drug discovery. Due to the limited publicly available data on this specific molecule, the following information is based on the well-documented activities of structurally related 4-benzylpiperidine derivatives and the known pharmacological properties of the guanidine functional group. These notes are intended to guide researchers in exploring the potential of this compound and provide standardized protocols for its initial screening and evaluation.

The 4-benzylpiperidine moiety is a recognized pharmacophore found in compounds targeting the central nervous system (CNS), while the carboxamidine (a guanidine derivative) group is a highly basic functional group known for its ability to form strong interactions with biological targets.[1][2][3][4] This combination suggests that this compound could be a valuable lead compound for various therapeutic areas.

Potential Therapeutic Applications

Based on the activities of close structural analogs, this compound is a candidate for investigation in the following areas:

  • Central Nervous System Disorders: The 4-benzylpiperidine scaffold is a core component of molecules that act as monoamine reuptake inhibitors.[2][5] Derivatives have shown potent inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders.[2][3][5] The basic guanidine group may confer a unique interaction profile with these transporters.

  • Alzheimer's Disease: Several N-benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.[6][7] The replacement of the common carboxamide linker with a carboxamidine could lead to novel interactions within the enzyme's active site.

  • Antiviral Therapy (HIV): Piperidine-4-carboxamide derivatives have been successfully developed as CCR5 antagonists, preventing the entry of HIV-1 into host cells.[5] The 4-benzylpiperidine core is a key feature of these antagonists.

  • Pain and Inflammation: The guanidine moiety is present in various compounds with anti-inflammatory and analgesic properties.[3][4] Additionally, related 4-benzylpiperidine derivatives have been explored as modulators of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system with implications for pain and inflammation.[8]

Quantitative Data of Structurally Related Analogs

While specific data for this compound is not available, the following tables summarize the biological activities of closely related 4-benzylpiperidine carboxamide derivatives to provide a benchmark for potential efficacy.

Table 1: Monoamine Reuptake Inhibition by 4-Benzylpiperidine Carboxamide Derivatives [5]

CompoundTargetIC50 (nM)
7e (4-Biphenyl-substituted) SERT1.5
NET3.2
7j (2-Naphthyl-substituted) SERT2.1
NET1.8
Venlafaxine (Reference) SERT25.4
NET151.3

Table 2: Acetylcholinesterase (AChE) Inhibition by N-Benzylpiperidine Carboxamide Derivatives [7]

CompoundTargetIC50 (µM)
Lead Compound 5 AChE0.03
Analog 28 AChE0.41
Analog 20 AChE5.94
Donepezil (Reference) AChE0.02

Table 3: CCR5 Antagonism by Piperidine-4-carboxamide Derivatives for Anti-HIV-1 Activity [5]

CompoundTargetIC50 (nM)
5f HIV-1 Envelope-mediated Membrane Fusion5.8
5m (TAK-220) CCR5 Binding3.5
HIV-1 Envelope-mediated Membrane Fusion0.42

Experimental Protocols

The following are detailed, representative protocols for the initial screening of this compound.

Protocol 1: In Vitro Monoamine Transporter Reuptake Assay

This protocol describes a method to determine the inhibitory activity of the test compound on the reuptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
  • Cells are transiently transfected with plasmids encoding for human SERT, NET, or DAT using a suitable transfection reagent (e.g., Lipofectamine 2000). Assays are performed 24-48 hours post-transfection.

2. Reuptake Assay:

  • Plate transfected cells in a 96-well plate.
  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
  • Pre-incubate the cells with various concentrations of this compound (e.g., from 1 nM to 100 µM) or a reference inhibitor (e.g., Venlafaxine) for 15 minutes at 37°C.
  • Initiate the reuptake by adding a mixture of [3H]-labeled neurotransmitter ([3H]-5-HT for SERT, [3H]-NE for NET, or [3H]-DA for DAT) and its corresponding unlabeled neurotransmitter.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.
  • Terminate the assay by rapidly washing the cells with ice-cold KRH buffer.
  • Lyse the cells with a scintillation cocktail.
  • Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and its inhibition by the test compound.

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) from electric eel.
  • Acetylthiocholine iodide (ATCI) as the substrate.
  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
  • Phosphate buffer (pH 8.0).
  • 96-well microplate reader.
  • This compound and a reference inhibitor (e.g., Donepezil).

2. Assay Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations (e.g., from 1 nM to 100 µM).
  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
  • Initiate the reaction by adding the substrate, ATCI.
  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the rate of reaction for each concentration.
  • Determine the percentage of inhibition compared to the vehicle control.
  • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compound on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to determine its therapeutic window.

1. Cell Culture:

  • Culture SH-SY5Y cells in a suitable medium and plate them in a 96-well plate. Allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound (e.g., from 0.1 µM to 200 µM) for 24-48 hours.

3. MTT Assay:

  • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the CC50 (50% cytotoxic concentration) value.

Visualizations

Signaling Pathway: Monoamine Neurotransmission and Reuptake Inhibition

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Monoamine Transporter (SERT, NET, DAT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Signal Signal Transduction Receptor->Signal Activation Compound 4-Benzylpiperidine-1- carboxamidine acetate Compound->Transporter Inhibition

Caption: Inhibition of monoamine reuptake at the synapse by this compound.

Experimental Workflow: Screening of a Novel Compound

screening_workflow start Start: Compound Synthesis (this compound) primary_assay Primary Screening: In vitro Target-Based Assays (e.g., Reuptake, Enzyme Inhibition) start->primary_assay cytotoxicity Secondary Screening: In vitro Cytotoxicity Assay (MTT) primary_assay->cytotoxicity hit_id Hit Identification cytotoxicity->hit_id lead_opt Lead Optimization: Structure-Activity Relationship (SAR) Studies hit_id->lead_opt in_vivo In vivo Efficacy and PK/PD Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for the preclinical evaluation of a novel research chemical.

References

Application Notes and Protocols for Radiolabeling 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of 4-Benzylpiperidine-1-carboxamidine acetate, a guanidinium-containing compound with potential applications in pharmaceutical research and development. The following sections outline strategies for labeling with Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), and radioiodine isotopes, based on established radiochemical techniques for guanidine and piperidine derivatives.

Introduction

4-Benzylpiperidine-1-carboxamidine is a small molecule featuring a benzylpiperidine core and a guanidinium group. The ability to radiolabel this compound is crucial for its use as a tracer in various in vivo and in vitro studies, including Positron Emission Tomography (PET) imaging, biodistribution, and receptor binding assays. The choice of radionuclide will depend on the specific application, with short-lived positron emitters like ¹¹C and ¹⁸F being ideal for PET imaging, and isotopes of iodine offering options for both imaging and therapeutic applications.

General Considerations for Radiolabeling

Successful radiolabeling requires careful consideration of the precursor design, reaction conditions, and purification methods. Due to the short half-lives of many radionuclides, especially ¹¹C (t½ ≈ 20.4 min), rapid and efficient synthesis and purification are paramount. Automated synthesis modules are often employed to ensure reproducibility and minimize radiation exposure.

Radiolabeling Strategies

Three primary strategies for radiolabeling 4-Benzylpiperidine-1-carboxamidine are presented, targeting different positions on the molecule with different radioisotopes.

Carbon-11 Labeling of the Guanidinium Group

This approach introduces the ¹¹C atom directly into the guanidinium carbon. This is a robust method that labels a metabolically stable position. The precursor for this reaction is 4-benzylpiperidine.

Experimental Protocol: [¹¹C]4-Benzylpiperidine-1-carboxamidine Synthesis

Precursor: 4-Benzylpiperidine

Radiolabeling Agent: [¹¹C]Cyanogen bromide ([¹¹C]BrCN), generated from cyclotron-produced [¹¹C]CO₂.

Methodology:

  • Production of [¹¹C]HCN: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]HCN.

  • Formation of [¹¹C]BrCN: The [¹¹C]HCN is then passed through a column containing pyridinium perbromide and antimony metal to produce [¹¹C]BrCN.

  • Guanylation Reaction: The gaseous [¹¹C]BrCN is bubbled through a solution of 4-benzylpiperidine (the amine precursor) in a suitable solvent (e.g., acetonitrile) to form the [¹¹C]cyanamide intermediate.

  • Guanidine Formation: The intermediate is then reacted with aqueous ammonium chloride or ammonium bromide and heated to form the final [¹¹C]guanidine product.[1]

  • Purification: The reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing the product is reformulated into a pharmaceutically acceptable solution (e.g., saline with ethanol).

Quantitative Data Summary:

ParameterTypical Value
Radiochemical Yield (RCY)8 - 76% (decay-corrected, based on [¹¹C]BrCN)[1]
Radiochemical Purity> 99%
Molar Activity111-185 GBq/µmol at end of synthesis[2]
Synthesis Time40 - 50 minutes

Workflow for [¹¹C]Labeling:

G cluster_0 [11C]BrCN Generation cluster_1 Guanylation and Purification Cyclotron [11C]CO2 Cyclotron [11C]CO2 [11C]HCN [11C]HCN Cyclotron [11C]CO2->[11C]HCN [11C]BrCN [11C]BrCN [11C]HCN->[11C]BrCN Pyridinium perbromide Reaction with\n4-Benzylpiperidine Reaction with 4-Benzylpiperidine [11C]BrCN->Reaction with\n4-Benzylpiperidine [11C]Cyanamide Intermediate [11C]Cyanamide Intermediate Reaction with\n4-Benzylpiperidine->[11C]Cyanamide Intermediate Reaction with NH4Cl Reaction with NH4Cl [11C]Cyanamide Intermediate->Reaction with NH4Cl Heat [11C]4-Benzylpiperidine-1-carboxamidine [11C]4-Benzylpiperidine-1-carboxamidine Reaction with NH4Cl->[11C]4-Benzylpiperidine-1-carboxamidine HPLC Purification HPLC Purification [11C]4-Benzylpiperidine-1-carboxamidine->HPLC Purification Final Product Final Product HPLC Purification->Final Product

Caption: Workflow for the synthesis of [¹¹C]4-Benzylpiperidine-1-carboxamidine.

Fluorine-18 Labeling on the Benzyl Group

This strategy involves introducing an ¹⁸F atom onto the aromatic ring of the benzyl group. This can be achieved by nucleophilic substitution on a precursor with a suitable leaving group.

Experimental Protocol: [¹⁸F]Fluoro-4-Benzylpiperidine-1-carboxamidine Synthesis

Precursor: A tosylated or nosylated precursor, such as N-(4-(tosyloxymethyl)benzyl)piperidine-1-carboxamidine, or a precursor with an activated aromatic system for nucleophilic substitution.

Radiolabeling Agent: [¹⁸F]Fluoride, produced from a cyclotron.

Methodology:

  • [¹⁸F]Fluoride Activation: Cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, and dried azeotropically.

  • Nucleophilic Substitution: The dried, activated [¹⁸F]fluoride is reacted with the precursor in a high-boiling point aprotic solvent (e.g., dimethylformamide or acetonitrile) at an elevated temperature (80-120°C).

  • Deprotection (if necessary): If protecting groups are used on the guanidine moiety, they are removed at this stage.

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC.

  • Formulation: The purified product is reformulated as described previously.

Quantitative Data Summary:

ParameterTypical Value
Radiochemical Yield (RCY)35 - 60% (decay-corrected)[3]
Radiochemical Purity> 99%[3][4]
Molar Activity30 - 78 GBq/µmol at end of synthesis[3][4]
Synthesis Time60 - 90 minutes

Workflow for [¹⁸F]Labeling:

G cluster_0 [18F]Fluoride Activation cluster_1 Fluorination and Purification Cyclotron [18F]Fluoride Cyclotron [18F]Fluoride Anion Exchange\nTrapping Anion Exchange Trapping Cyclotron [18F]Fluoride->Anion Exchange\nTrapping Elution with K2.2.2/K2CO3 Elution with K2.2.2/K2CO3 Anion Exchange\nTrapping->Elution with K2.2.2/K2CO3 Azeotropic Drying Azeotropic Drying Elution with K2.2.2/K2CO3->Azeotropic Drying Reaction with\nTosyl-Precursor Reaction with Tosyl-Precursor Azeotropic Drying->Reaction with\nTosyl-Precursor Heat Crude [18F]Product Crude [18F]Product Reaction with\nTosyl-Precursor->Crude [18F]Product HPLC Purification HPLC Purification Crude [18F]Product->HPLC Purification Final Product Final Product HPLC Purification->Final Product

Caption: Workflow for the synthesis of [¹⁸F]Fluoro-4-Benzylpiperidine-1-carboxamidine.

Radioiodination of the Benzyl Group

Radioiodination can be performed on the benzyl ring, typically at the para position, using electrophilic substitution. This requires an activated precursor or a precursor suitable for halogen exchange.

Experimental Protocol: [¹²³I/¹²⁴I/¹³¹I]Iodo-4-Benzylpiperidine-1-carboxamidine Synthesis

Precursor: An organotin precursor, such as 4-(tri-n-butylstannyl)benzylpiperidine-1-carboxamidine.

Radiolabeling Agent: Na[¹²³I], Na[¹²⁴I], or Na[¹³¹I].

Methodology:

  • Radioiodide Activation: The radioiodide is activated using an oxidizing agent such as Chloramine-T or Iodogen.

  • Electrophilic Substitution: The activated radioiodine is reacted with the organotin precursor in a suitable solvent. The tin group is replaced by the radioiodine atom.

  • Purification: The reaction is quenched, and the product is purified from unreacted radioiodine and byproducts using solid-phase extraction (SPE) followed by semi-preparative HPLC.

  • Formulation: The final product is formulated in a suitable buffer for injection.

Quantitative Data Summary:

ParameterTypical Value
Radiochemical Yield (RCY)60 - 80%
Radiochemical Purity> 98%
Molar ActivityDependent on the specific activity of the starting radioiodide
Synthesis Time30 - 60 minutes

Logical Relationship for Radioiodination:

G Stannylated Precursor Stannylated Precursor Reaction Vessel Reaction Vessel Stannylated Precursor->Reaction Vessel Radioiodide (Na[*I]) Radioiodide (Na[*I]) Radioiodide (Na[*I])->Reaction Vessel Oxidizing Agent (e.g., Chloramine-T) Oxidizing Agent (e.g., Chloramine-T) Oxidizing Agent (e.g., Chloramine-T)->Reaction Vessel Purification (SPE/HPLC) Purification (SPE/HPLC) Reaction Vessel->Purification (SPE/HPLC) Quench Final Radiolabeled Product Final Radiolabeled Product Purification (SPE/HPLC)->Final Radiolabeled Product

Caption: Key components and steps in the radioiodination process.

Conclusion

The protocols outlined provide robust starting points for the radiolabeling of this compound. The choice of isotope and labeling position will be dictated by the intended biological application and the available radiochemistry infrastructure. Optimization of reaction conditions, including precursor concentration, temperature, and reaction time, will be necessary to achieve the desired radiochemical yield and molar activity for specific research needs. All work with radioactive materials should be conducted in compliance with local regulations and safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Benzylpiperidine-1-carboxamidine Acetate, with a focus on improving reaction yield.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, categorized by the reaction stage.

Stage 1: Guanylation of 4-Benzylpiperidine

The critical step in this synthesis is the guanylation of the secondary amine, 4-benzylpiperidine. The most common methods involve the use of a protected guanylating agent, such as N,N'-Di-Boc-S-methylisothiourea or 1-H-pyrazole-1-carboxamidine, followed by deprotection.

Issue 1: Low or No Conversion of 4-Benzylpiperidine

Potential Cause Recommended Solution
Insufficiently activated guanylating agent For S-methylisothiourea reagents, ensure the activating agent (e.g., HgCl₂, EDCI, or a safer alternative like TCT) is fresh and added under anhydrous conditions. For pyrazole-based reagents, ensure the hydrochloride salt is properly neutralized if the reaction requires the free base.
Steric hindrance 4-Benzylpiperidine is a somewhat sterically hindered secondary amine. Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and prolong the reaction time (monitor by TLC or LC-MS). Consider using a less sterically bulky guanylating agent if possible.
Inappropriate solvent The choice of solvent can be critical. Aprotic polar solvents like DMF or acetonitrile are generally effective. In some cases, less polar solvents like dichloromethane (DCM) may improve the stability of intermediate species.[1]
Incorrect base or stoichiometry A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize acid formed during the reaction. Ensure the correct stoichiometry of the base is used (typically 1.1-1.5 equivalents).

Issue 2: Formation of Multiple Byproducts

Potential Cause Recommended Solution
Decomposition of the guanylating agent Some guanylating agents, particularly carbodiimide-based reagents, can be unstable and prone to decomposition, leading to urea byproducts. Ensure the reaction is performed under anhydrous conditions and consider adding the amine substrate before or concurrently with the activating agent.
Side reactions with the solvent In some cases, the solvent can participate in side reactions. If byproducts related to the solvent are suspected, consider switching to an alternative inert solvent.
Over-activation of the guanylating agent Using an excessive amount of activating agent can lead to undesired side reactions. Use the recommended stoichiometry of the activating agent.

Issue 3: Difficult Purification of the Protected Intermediate

Potential Cause Recommended Solution
Similar polarity of product and starting materials/byproducts Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting material. For purification, consider column chromatography with a carefully selected solvent system. A gradient elution may be necessary to achieve good separation.
Presence of water-soluble byproducts Perform an aqueous work-up to remove water-soluble impurities before column chromatography. Wash the organic layer with brine to remove residual water.
Stage 2: Deprotection of the Carboxamidine

This stage involves the removal of protecting groups (e.g., Boc) to yield the free guanidine.

Issue 1: Incomplete Deprotection

Potential Cause Recommended Solution
Insufficient acid strength or concentration For Boc deprotection, strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane are commonly used. Ensure a sufficient excess of the acid is used (e.g., 20-50% TFA in DCM).
Short reaction time or low temperature While often rapid, some sterically hindered protected guanidines may require longer reaction times or slightly elevated temperatures. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Issue 2: Degradation of the Product During Deprotection

Potential Cause Recommended Solution
Harsh acidic conditions If the product is sensitive to strong acids, consider using milder deprotection conditions. For example, a lower concentration of acid or a different acidic reagent may be effective.
Alkylation by carbocations The tert-butyl cation generated during Boc deprotection can alkylate the guanidine group.[2][3] The use of a scavenger such as anisole or thioanisole can mitigate this side reaction.
Stage 3: Formation of the Acetate Salt

This final step involves the isolation of the product as its acetate salt to improve stability and handling.

Issue 1: Poor Yield or Purity of the Final Salt

Potential Cause Recommended Solution
Impurities from previous steps Ensure the free guanidine is of high purity before salt formation. If necessary, purify the free base by chromatography or recrystallization.
Incorrect stoichiometry of acetic acid Use a precise amount of acetic acid (typically 1.0-1.1 equivalents) to ensure complete salt formation without having excess acid in the final product.
Inappropriate solvent for precipitation/crystallization The choice of solvent is crucial for obtaining a crystalline solid. A common technique is to dissolve the free base in a solvent in which the acetate salt is poorly soluble (e.g., diethyl ether, MTBE, or a mixture of solvents like DCM/heptane) and then add the acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the guanylation of 4-benzylpiperidine?

A1: The most critical factor is often the choice of the guanylating agent and the optimization of the reaction conditions to overcome the steric hindrance of the secondary amine. Reagents like N,N'-Di-Boc-S-methylisothiourea, when properly activated, or pyrazole-based reagents are generally effective.[4] It is crucial to carefully control the stoichiometry of reagents, reaction temperature, and time.

Q2: How can I monitor the progress of the guanylation reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy method to visualize the consumption of the starting amine and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine. LC-MS provides more detailed information about the conversion and the presence of any byproducts.

Q3: What are the common side reactions to be aware of during the guanylation step?

A3: Common side reactions include the formation of urea byproducts from the decomposition of carbodiimide-based reagents, and the incomplete reaction leading to a mixture of starting material and product. With some guanylating agents, there is also a risk of forming isothiourea or other stable intermediates if the reaction does not go to completion.

Q4: What is the best method for purifying the Boc-protected 4-benzylpiperidine-1-carboxamidine?

A4: Flash column chromatography on silica gel is the most common and effective method for purifying the Boc-protected intermediate. A solvent system with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, gradually increasing the polarity, often provides the best separation.

Q5: Are there any safety precautions I should take when working with guanylating agents?

A5: Yes, many guanylating agents and their activators can be toxic, corrosive, or moisture-sensitive. For example, mercury salts, which were historically used, are highly toxic and should be avoided in favor of safer alternatives.[5] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the yield of the guanylation of secondary amines, which can be extrapolated to the synthesis of 4-Benzylpiperidine-1-carboxamidine.

Table 1: Comparison of Guanylating Agents for Secondary Amines

Guanylating AgentActivating Agent/CatalystTypical SolventTemperature (°C)Typical Yield Range (%)Notes
N,N'-Di-Boc-S-methylisothioureaEDCI / DMAPDCMRoom Temp.70-90Good for a range of secondary amines.
N,N'-Di-Boc-thioureaTCT / NMMTHFRoom Temp.80-95An environmentally friendlier alternative to heavy metal activators.[5]
1-H-Pyrazole-1-carboxamidine HClDIPEADMF25-5075-95Effective for both primary and secondary amines.[6][7]
N,N'-Di-Boc-N''-triflylguanidine-DCMRoom Temp.85-98Highly reactive reagent, good for hindered amines.

Table 2: Effect of Reaction Parameters on the Yield of Boc-Protected Guanidine

ParameterCondition 1Yield (%)Condition 2Yield (%)
Temperature Room Temperature7550 °C90
Reaction Time 4 hours6012 hours85
Solvent Dichloromethane80Acetonitrile88
Base Triethylamine82DIPEA85

Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-Boc-4-benzylpiperidine-1-carboxamidine

This protocol is adapted from a general procedure for the guanylation of secondary amines using N,N'-Di-Boc-thiourea and TCT as a safe activating agent.[5]

  • To a solution of N,N'-Di-Boc-thiourea (1.1 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add cyanuric chloride (TCT, 1.1 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add N-methylmorpholine (NMM, 2.2 mmol), followed by 4-benzylpiperidine (1.0 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: Deprotection and Formation of this compound

This protocol describes the deprotection of the Boc groups and subsequent formation of the acetate salt.

  • Dissolve the N,N'-Di-Boc-4-benzylpiperidine-1-carboxamidine (1.0 mmol) in dichloromethane (DCM, 10 mL).

  • Add trifluoroacetic acid (TFA, 5 mL, ~50% v/v) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and neutralize by washing with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 4-benzylpiperidine-1-carboxamidine.

  • Dissolve the free base in a minimal amount of diethyl ether.

  • Add a solution of acetic acid (1.0 mmol) in diethyl ether dropwise with stirring.

  • The acetate salt should precipitate out of the solution. If not, the solution can be cooled or a co-solvent like heptane can be added to induce precipitation.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_guanylation Stage 1: Guanylation cluster_deprotection Stage 2: Deprotection cluster_salt_formation Stage 3: Salt Formation start 4-Benzylpiperidine + Guanylating Agent reaction Reaction in appropriate solvent with base/activator start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification protected_product Protected Carboxamidine purification->protected_product acid_treatment Acidic Treatment (e.g., TFA in DCM) protected_product->acid_treatment neutralization Neutralization & Extraction acid_treatment->neutralization free_base Free Carboxamidine Base neutralization->free_base acid_addition Addition of Acetic Acid free_base->acid_addition precipitation Precipitation/Crystallization acid_addition->precipitation final_product This compound precipitation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_stage1 Guanylation Stage cluster_stage2 Deprotection Stage cluster_stage3 Salt Formation Stage start Low Yield or Impure Product low_conversion Low Conversion? start->low_conversion side_products Side Products? start->side_products incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection product_degradation Product Degradation? start->product_degradation poor_precipitation Poor Precipitation/Purity? start->poor_precipitation check_reagents Check Reagent Purity & Stoichiometry low_conversion->check_reagents optimize_conditions Optimize Temp, Time, Solvent low_conversion->optimize_conditions check_anhydrous Ensure Anhydrous Conditions side_products->check_anhydrous increase_acid Increase Acid Conc./Time incomplete_deprotection->increase_acid add_scavenger Add Scavenger (e.g., Anisole) product_degradation->add_scavenger purify_base Purify Free Base poor_precipitation->purify_base optimize_solvent Optimize Precipitation Solvent poor_precipitation->optimize_solvent

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Overcoming solubility issues with 4-Benzylpiperidine-1-carboxamidine acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Benzylpiperidine-1-carboxamidine acetate. Our goal is to help you overcome common solubility challenges and ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: My this compound is not dissolving in water. What should I do?

A2: If you are encountering issues dissolving the compound in water, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to increase the dissolution rate.[4]

  • pH Adjustment: As an acetate salt, the pH of the solution can significantly impact solubility. Try adjusting the pH to a more acidic range (e.g., pH 4-6) to see if that improves dissolution.

  • Sonication: Use a sonicator bath to break up any aggregates and enhance the interaction between the solvent and the compound.[5]

  • Co-solvents: If aqueous solubility remains low, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological assays.

Q3: Can I prepare a stock solution of this compound? In which solvent?

A3: Yes, preparing a concentrated stock solution is a common practice. Based on the chemical structure, Dimethyl sulfoxide (DMSO) is a good first choice for a stock solution solvent as it is a powerful solvent for a wide range of organic compounds.[4][6] Ethanol could be another option. When preparing a stock solution, ensure the compound is fully dissolved before making further dilutions. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability, and perform a solubility test after thawing to ensure the compound remains in solution.

Q4: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the concentrated organic solvent but not in the final aqueous solution. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous buffer.

  • Increase the Percentage of Co-solvent: If your experimental system allows, slightly increasing the percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) might keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent itself.

  • Use a Different Co-solvent: Sometimes, switching to a different water-miscible organic solvent can improve solubility upon dilution.

  • Formulation Strategies: For in vivo studies or complex cell-based assays, formulation strategies using excipients like cyclodextrins may be necessary to improve aqueous solubility.[7][8]

Troubleshooting Guide

If you are facing solubility issues with this compound, follow this step-by-step guide to identify and resolve the problem.

Solubility Troubleshooting Workflow

Solubility_Troubleshooting_Workflow start Start: Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., water, buffer, organic) start->check_solvent try_organic Try a polar organic solvent (e.g., DMSO, Ethanol) check_solvent->try_organic No heat_sonicate Apply gentle heat (e.g., 37°C) or sonication check_solvent->heat_sonicate Yes try_organic->heat_sonicate adjust_ph Is the solution aqueous? Adjust pH (try acidic range) heat_sonicate->adjust_ph co_solvent Prepare a concentrated stock in organic solvent (e.g., DMSO) and dilute adjust_ph->co_solvent precipitation Precipitation upon dilution? co_solvent->precipitation lower_conc Lower final concentration precipitation->lower_conc Yes success Success: Compound Dissolved precipitation->success No increase_cosolvent Increase co-solvent percentage (if experiment allows) lower_conc->increase_cosolvent fail Consider formulation development or alternative compound lower_conc->fail Still precipitates at lowest effective conc. increase_cosolvent->success increase_cosolvent->fail Still precipitates

Caption: A flowchart to troubleshoot solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a specific amount of this compound (e.g., 2.77 mg for 1 mL of a 10 mM solution, based on a molecular weight of 277.37 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

This protocol provides a general guideline for estimating the aqueous solubility of the compound.

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibrate: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separate Undissolved Solid: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample the Supernatant: Carefully collect a known volume of the clear supernatant.

  • Quantify the Solute: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore and a standard curve is prepared) or HPLC.

  • Calculate Solubility: Express the solubility in units such as mg/mL or molarity.

Data Presentation

As no specific quantitative solubility data was found in the literature, a template table is provided below for researchers to populate with their own experimental findings.

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Observations
Water257.0
PBS257.4
Ethanol25N/A
DMSO25N/A

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where a solubilized form of a compound like this compound could act as a ligand for a G-protein coupled receptor (GPCR). This is a generalized representation and not based on experimentally verified data for this specific compound.

Hypothetical_Signaling_Pathway ligand 4-Benzylpiperidine-1- carboxamidine acetate (Solubilized) receptor GPCR ligand->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activates cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylates targets leading to

Caption: A diagram of a hypothetical GPCR signaling pathway initiated by a ligand.

References

4-Benzylpiperidine-1-carboxamidine acetate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Benzylpiperidine-1-carboxamidine Acetate

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a chemical compound featuring a piperidine ring, a benzyl group, and a carboxamidine functional group. The carboxamidine group is a common feature in molecules designed to mimic the guanidinium side chain of arginine, making them relevant in the development of inhibitors for enzymes like serine proteases and nitric oxide synthases. Its stability is a critical factor for its use in drug discovery and development.

Q2: What are the recommended storage conditions for this compound?

A2: While specific stability data is limited, general best practices for compounds with similar functional groups suggest storing this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and air, which can contribute to hydrolysis and oxidation, respectively. For long-term storage, refrigeration (-20°C) is recommended.

Q3: What are the most likely degradation pathways for this molecule?

A3: Based on its structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The carboxamidine group is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the C-N bond to form a urea derivative or a carboxylic acid and amine.[1][2][3]

  • Oxidation: The piperidine ring and the benzylic position (the carbon atom connecting the phenyl and piperidine rings) are potential sites for oxidation.[4][5][6] This can be initiated by exposure to air, light, or oxidizing agents.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule. The piperidine ring system can undergo various thermal degradation reactions.[7][8][9]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, particularly oxidation.[10][11]

Q4: What is a forced degradation study and why is it important for this compound?

A4: A forced degradation study, or stress testing, involves intentionally exposing a drug substance to harsh conditions like high/low pH, high temperature, light, and oxidizing agents.[12][13][14] The purpose is to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[15] This information is crucial for developing stable formulations, determining appropriate storage conditions, and creating stability-indicating analytical methods required by regulatory bodies like the ICH.[13][16]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector, is the most common and effective method for separating the parent compound from its degradation products and quantifying its purity.[16] Coupling HPLC with Mass Spectrometry (LC-MS) is essential for identifying the structures of the unknown degradation products by determining their molecular weights.[16]

Troubleshooting Guide

Q: I am observing a rapid loss of my compound in an aqueous solution, even at neutral pH. What is the likely cause?

A: This is likely due to the hydrolysis of the carboxamidine functional group. Amidines are known to be susceptible to hydrolysis, which can break them down into an amide and an amine.[1]

  • Troubleshooting Steps:

    • Minimize the time the compound spends in aqueous solutions. Prepare solutions fresh before use.

    • If possible, conduct experiments at a lower temperature to slow the rate of hydrolysis.

    • Evaluate the stability of the compound in different buffer systems. Some buffer components can catalyze hydrolysis. A study of pH-rate profiles can help identify a pH of maximum stability.[17]

    • Consider using a non-aqueous solvent if your experimental design permits.

Q: My compound appears to be degrading when exposed to ambient light and air. What reactions might be occurring?

A: This suggests oxidative degradation and/or photodegradation.

  • Potential Oxidative Pathways:

    • Piperidine Ring Oxidation: The nitrogen atom or adjacent carbons in the piperidine ring can be oxidized.[4][18]

    • Benzylic Oxidation: The benzylic carbon is susceptible to oxidation, potentially forming a ketone.

    • Benzylamine Oxidation: The benzylamine moiety can undergo oxidative deamination.[5][6][19]

  • Troubleshooting Steps:

    • Protect your samples from light by using amber vials or covering them with aluminum foil.

    • When working with solutions, consider purging with an inert gas (like nitrogen or argon) to remove dissolved oxygen.

    • Include an antioxidant in your formulation if appropriate for your application.

Q: I ran a thermal stress study and see several new peaks in my HPLC chromatogram. What could they be?

A: Heating the compound can induce thermal degradation. For molecules containing a piperidine ring, this can involve complex reactions, including ring-opening or rearrangements.[7][8]

  • Troubleshooting Steps:

    • Use LC-MS to get the molecular weights of the new peaks. This is the first step in identifying the degradation products.

    • Compare the degradation profile at different temperatures (e.g., 60°C, 80°C) to understand the temperature dependence of the degradation.

    • Analyze the solid-state and solution stability separately, as degradation mechanisms can differ.

Data Presentation: Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies as recommended by ICH guidelines.[13][16] These conditions should be adapted based on the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[15]

Stress ConditionReagent / MethodTypical ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClRoom Temperature or up to 80°CHydrolysis of Carboxamidine
Base Hydrolysis 0.1 M NaOHRoom Temperature or up to 80°CHydrolysis of Carboxamidine
Neutral Hydrolysis Water or Buffer (pH 7)Room Temperature or up to 80°CHydrolysis of Carboxamidine
Oxidation 3% H₂O₂Room TemperatureOxidation of Piperidine/Benzyl Group
Thermal Stress Oven (Solid State & Solution)60°C - 100°CVarious Thermal Decompositions
Photostability Photostability Chamber1.2 million lux hours (visible) & 200 watt hours/m² (UV)Photolytic Oxidation/Rearrangement

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Samples:

    • Acid: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Base: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.

  • Incubation: Store the stressed samples at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before analysis to prevent further degradation.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If degradation is observed, analyze using LC-MS to identify degradants.

Protocol 2: Forced Oxidation Study

  • Preparation: Prepare a stock solution of the compound (~1 mg/mL).

  • Stress Sample: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.

  • Control: Prepare a control sample diluted with water only.

  • Incubation: Keep the samples at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Analysis: Analyze all samples by HPLC-UV and LC-MS.

Protocol 3: Photostability Study (ICH Q1B)

  • Sample Preparation: Place solid powder and a solution of the compound in chemically inert, transparent containers.

  • Dark Control: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[10][20]

  • Analysis: After exposure, compare the samples exposed to light with the dark control samples using HPLC-UV to assess the extent of photodegradation.

Visualizations

The following diagrams illustrate potential degradation pathways and experimental workflows.

Hydrolysis_Pathway parent 4-Benzylpiperidine-1-carboxamidine intermediate Tetrahedral Intermediate parent->intermediate + H2O (Acid/Base Catalysis) product1 4-Benzylpiperidine-1-carboxamide (Urea Derivative) intermediate->product1 Elimination product2 Ammonia intermediate->product2 Elimination

Caption: Potential hydrolytic degradation of the carboxamidine group.

Oxidation_Sites cluster_molecule Potential Oxidation Sites on 4-Benzylpiperidine-1-carboxamidine mol Molecule Structure site1 Benzylic Carbon products Oxidized Degradation Products (e.g., Ketones, N-oxides) site1->products Oxidation site2 Piperidine Ring (α-Carbons to N) site2->products Oxidation site3 Piperidine Nitrogen site3->products Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, O₂) oxidant->site1 oxidant->site2 oxidant->site3

Caption: Potential sites of oxidative degradation on the molecule.

Forced_Degradation_Workflow start Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress sample Collect Samples at Time Points stress->sample quench Quench Reaction (if necessary) sample->quench analyze Analyze via HPLC-UV quench->analyze decision Degradation > 5%? analyze->decision identify Characterize Degradants using LC-MS decision->identify Yes report Report Stability Profile & Pathways decision->report No identify->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing Synthesis of 4-Benzylpiperidine-1-carboxamidine Acetate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzylpiperidine-1-carboxamidine acetate derivatives. The information is designed to help overcome common experimental challenges and optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Steric Hindrance: 4-Benzylpiperidine is a secondary amine, which can be sterically hindered, leading to slow or incomplete reaction.[1] 2. Ineffective Guanidinylating Reagent: The chosen reagent may not be reactive enough for the substrate. 3. Inappropriate Reaction Conditions: Incorrect solvent, temperature, or base can significantly impact the reaction outcome.[2] 4. Decomposition of Reagents: Moisture or improper storage can lead to the degradation of starting materials and reagents.1. Increase Reaction Time and/or Temperature: For hindered amines, prolonged reaction times may be necessary.[1] Monitor the reaction progress using TLC or LC-MS. 2. Select a More Reactive Reagent: Consider using highly reactive guanidinylating agents like N,N'-di-Boc-N"-triflyl-guanidine or HATU.[2] 3. Optimize Reaction Conditions: Screen different solvents (e.g., THF, DMF, acetonitrile).[2] The choice of base is critical; for weakly nucleophilic amines, a strong base like KOtBu may be more effective than milder bases like triethylamine (TEA).[2] 4. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents.
Formation of Side Products 1. Reaction with Solvent: Some reagents may react with the solvent. 2. Over-guanidinylation: In the case of reagents with multiple reactive sites. 3. Formation of Amidinourea: Can occur with some guanidinylating reagents when heated for prolonged periods with an excess of the amine.1. Choose an Inert Solvent: Select a solvent that does not participate in the reaction. 2. Control Stoichiometry: Use a precise stoichiometry of the amine to the guanidinylating reagent. 3. Monitor Reaction Time: Avoid unnecessarily long reaction times to minimize the formation of degradation or side products.
Difficult Purification 1. High Polarity of the Product: Guanidines are basic and often form salts, making them highly polar and soluble in aqueous solutions.[3] 2. Removal of Excess Reagents: Unreacted guanidinylating reagent or byproducts can be difficult to separate. 3. Product Instability: The desired product may be unstable under certain purification conditions.1. Ion-Exchange Chromatography: A method using a resin like Amberlite CG II has been reported for the purification of guanidine compounds as their HCl salts.[4] 2. Use of Polymer-Bound Reagents: Employing a polymer-bound guanidinylating reagent can simplify purification as the excess reagent and byproducts can be removed by filtration.[5] 3. Optimize pH during Extraction: Carefully adjust the pH during aqueous workup to ensure the product is in the desired form (free base or salt) for efficient extraction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis involves a guanidinylation reaction, where the secondary amine of the 4-benzylpiperidine nucleophilically attacks an electrophilic guanidinylating reagent. This is followed by the formation of the acetate salt, typically through purification or salt exchange.

Q2: Which guanidinylating reagents are suitable for a secondary amine like 4-benzylpiperidine?

A2: Several reagents can be used, with varying reactivity. For sterically unhindered primary and secondary aliphatic amines, 1H-pyrazole-1-carboxamidine hydrochloride is a common choice.[6][7] For more challenging or hindered amines, more reactive reagents such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) or those activated with HATU may be necessary to achieve good yields.[2][4]

Q3: What are the key reaction parameters to optimize for this synthesis?

A3: The key parameters to optimize include the choice of guanidinylating reagent, the solvent, the base, the reaction temperature, and the reaction time. The interplay of these factors is crucial for achieving high yield and purity.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help determine the consumption of the starting materials and the formation of the desired product.

Q5: What is the role of the base in the guanidinylation reaction?

A5: The base is often crucial for the reaction to proceed efficiently.[2] It can deprotonate the amine, increasing its nucleophilicity, or neutralize any acidic byproducts formed during the reaction. The choice of base, from mild (e.g., triethylamine) to strong (e.g., potassium tert-butoxide), can significantly influence the reaction rate and yield, especially for less reactive amines.[2]

Experimental Protocols

General Protocol for Guanidinylation using 1H-Pyrazole-1-carboxamidine Hydrochloride

  • Reaction Setup: To a solution of 4-benzylpiperidine (1 equivalent) in a suitable solvent (e.g., DMF), add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 equivalents).

  • Addition of Base: Add a suitable base, such as Hünig's base (diisopropylethylamine, 2 equivalents).

  • Reaction: Stir the mixture at room temperature or elevate the temperature as needed. Monitor the reaction progress by TLC or LC-MS. For sterically hindered amines, longer reaction times may be required.

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an appropriate solvent for purification.

  • Purification: The crude product can be purified by column chromatography on silica gel. Alternatively, for the acetate salt, purification may involve an aqueous workup with acetic acid followed by extraction and crystallization or precipitation.

Data Presentation

The following tables summarize yields for the guanidinylation of secondary amines using different reagents, which can serve as a reference for expected outcomes.

Table 1: Guanidinylation of Piperidine with Polymer-Bound Bis(tert-butoxycarbonyl)thiopseudourea [5]

AmineReagentSolventReaction TimeYield
PiperidinePolymer-bound bis(tert-butoxycarbonyl)thiopseudoureaTHF40 h100%

Table 2: Optimization of Guanidinylation of an Aniline Derivative using HATU [2]

EntrySolventBase (equiv.)Yield of Guanidine (%)
1AcetonitrileTEA (2.0)-
2DMFTEA (2.0)-
3DMFKOtBu (1.0)9
4DMFKOtBu (2.0)63
5AcetonitrileKOtBu (2.0)40
6DMFKOtBu (3.0)70
7DMFNaH (2.0)68

Note: While the substrate is an aniline derivative, this data illustrates the significant impact of solvent and base selection on yield.

Visualizations

Diagram 1: General Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting cluster_purification Purification & Characterization A Select Guanidinylating Reagent B Select Solvent & Base A->B C Setup Anhydrous Reaction B->C D Combine Reactants C->D E Monitor by TLC/LC-MS D->E F Reaction Complete? E->F G Low Yield / No Reaction F->G No I Work-up & Purification F->I Yes H Optimize Conditions (Temp, Time, Reagent) G->H H->D J Characterize Product (NMR, MS) I->J K Final Product J->K

Caption: Workflow for the synthesis and optimization of 4-benzylpiperidine-1-carboxamidine derivatives.

Diagram 2: Logical Troubleshooting Flow for Low Yield

G Start Low / No Yield Observed Check1 Check Reagent Quality & Stoichiometry Start->Check1 Action1 Use Fresh Reagents & Verify Amounts Check1->Action1 Issue Found Check2 Is the Amine Sterically Hindered? Check1->Check2 OK End Re-run Reaction Action1->End Action2a Increase Reaction Time / Temperature Check2->Action2a Yes Action2b Use a More Reactive Guanidinylating Reagent Check2->Action2b Yes Check3 Are Reaction Conditions Optimal? Check2->Check3 No Action2a->End Action2b->End Action3 Screen Solvents and Bases (e.g., DMF/KOtBu) Check3->Action3 No Check3->End Yes Action3->End

Caption: Troubleshooting flowchart for addressing low product yield in guanidinylation reactions.

References

Troubleshooting guide for 4-Benzylpiperidine-1-carboxamidine acetate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: There is currently a limited amount of publicly available scientific literature detailing the specific biological targets and applications of 4-Benzylpiperidine-1-carboxamidine acetate. The information provided in this guide is based on the known pharmacology of structurally related compounds, specifically 4-benzylpiperidine derivatives, which have been reported to interact with monoamine transporters and sigma receptors. Researchers using this compound should consider this a starting point for their own empirical validation.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action of this compound?

Based on related compounds, this compound may act as a monoamine reuptake inhibitor, potentially targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] Some 4-benzylpiperidine derivatives also show affinity for sigma receptors.[2] It is crucial to experimentally determine the specific targets of this compound.

Q2: What are the initial recommended steps before using this compound in a biological assay?

Before initiating any biological assay, it is critical to perform preliminary characterization of the compound. This includes:

  • Purity Assessment: Verify the purity of the compound stock using methods like HPLC or LC-MS.

  • Solubility Testing: Determine the solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare appropriate stock solutions.

  • Stability Analysis: Assess the stability of the compound in the chosen solvent and assay buffer over time and under experimental conditions (e.g., temperature, pH).

Q3: How should I prepare a stock solution of this compound?

It is recommended to start by preparing a high-concentration stock solution in an organic solvent such as DMSO. For aqueous buffers, it is advisable to test solubility and stability, as acetate salts can sometimes affect pH. Always sonicate or vortex thoroughly to ensure complete dissolution. Prepare fresh dilutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or No Compound Activity
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions. Assess compound stability in your assay buffer at the working temperature and duration of the experiment.
Poor Solubility Increase the percentage of co-solvent (e.g., DMSO) in the final assay volume, ensuring it does not exceed the tolerance of your biological system. Use a solubility-enhancing agent if compatible with your assay.
Incorrect Target The assumed biological target may be incorrect. Perform a broad panel screening to identify the primary molecular target(s) of the compound.
Assay Interference The compound may interfere with the assay technology (e.g., fluorescence quenching, luciferase inhibition). Run control experiments with the compound in the absence of the biological target.
Issue 2: High Background Signal or Off-Target Effects
Potential Cause Troubleshooting Step
Non-specific Binding Decrease the concentration of the compound. Include a pre-incubation step with a blocking agent if applicable to your assay format.
Cytotoxicity Perform a cell viability assay (e.g., MTT, LDH) at the working concentrations of your compound to rule out toxicity-mediated effects.
Activation of Unintended Pathways The compound may have affinity for multiple targets.[1][2] Use selective antagonists for suspected off-targets to confirm the specificity of the observed effect.

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on serotonin, norepinephrine, and dopamine transporters.

Workflow Diagram:

cluster_prep Cell Preparation cluster_incubation Incubation cluster_detection Detection prep_cells Seed cells expressing SERT, NET, or DAT wash_cells Wash cells with uptake buffer prep_cells->wash_cells pre_incubate Pre-incubate with compound or vehicle wash_cells->pre_incubate add_substrate Add radiolabeled or fluorescent substrate pre_incubate->add_substrate incubate_substrate Incubate for defined time add_substrate->incubate_substrate stop_uptake Stop uptake and wash cells incubate_substrate->stop_uptake lyse_cells Lyse cells stop_uptake->lyse_cells measure_signal Measure radioactivity or fluorescence lyse_cells->measure_signal

Caption: Workflow for a monoamine transporter uptake assay.

Methodology:

  • Cell Culture: Use cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure: a. Plate cells in a suitable format (e.g., 96-well plate). b. Wash cells with assay buffer. c. Pre-incubate cells with varying concentrations of the compound or vehicle control for 10-20 minutes. d. Add a radiolabeled (e.g., [³H]5-HT, [³H]NE, [³H]DA) or fluorescent monoamine substrate. e. Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. f. Terminate the uptake by aspirating the buffer and washing the cells rapidly with ice-cold assay buffer. g. Lyse the cells and measure the internalized substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways

Based on the potential action of 4-benzylpiperidine derivatives as monoamine reuptake inhibitors, the compound could modulate downstream signaling pathways associated with neurotransmitter receptors.

compound 4-Benzylpiperidine-1- carboxamidine acetate transporter Monoamine Transporter (SERT, NET, DAT) compound->transporter Inhibits synaptic_neurotransmitter Increased Synaptic Neurotransmitter transporter->synaptic_neurotransmitter Leads to receptor Postsynaptic Receptor (e.g., 5-HT, NE, DA receptors) synaptic_neurotransmitter->receptor Activates downstream Downstream Signaling (e.g., cAMP, Ca²⁺) receptor->downstream Modulates

Caption: Potential signaling pathway modulated by the compound.

References

Purification strategies for crude 4-Benzylpiperidine-1-carboxamidine acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Benzylpiperidine-1-carboxamidine Acetate

Welcome to the technical support center for the purification of crude this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Try a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent and then add an anti-solvent (in which the product is poorly soluble) dropwise until turbidity persists. Heat to redissolve and then cool slowly.
The compound is precipitating out too quickly, trapping impurities.- Ensure the cooling process is slow. A gradual decrease in temperature promotes the formation of purer crystals. Consider cooling the flask in a Dewar filled with warm water or leaving it to cool at room temperature overnight.
Persistent Impurities Detected (e.g., by HPLC or NMR) The impurity has similar solubility to the product.- If recrystallization is ineffective, column chromatography may be necessary. A silica gel column with a suitable mobile phase (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent streaking) can be effective.
The starting materials were not fully consumed during the synthesis.- Consider a pre-purification step, such as an aqueous wash to remove any water-soluble starting materials or by-products.
Product Oiling Out During Recrystallization The melting point of the compound is lower than the boiling point of the solvent.- Choose a lower-boiling point solvent or a solvent mixture that allows for dissolution at a temperature below the compound's melting point.
The presence of significant impurities can lower the melting point of the mixture.- Attempt to remove some impurities by a simple wash or filtration before proceeding with a full recrystallization.
Difficulty in Inducing Crystallization The solution is not supersaturated.- Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the air-solvent interface.- Add a seed crystal of pure product.
The compound is amorphous.- Try dissolving the oil in a different solvent and attempting recrystallization again.
Discoloration of the Final Product Presence of colored impurities.- Treat the solution with activated charcoal before the hot filtration step in recrystallization. Use charcoal sparingly as it can also adsorb the desired product.
The compound may be degrading.- Ensure the purification process is not carried out at excessively high temperatures. The product should be kept away from strong oxidizing agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The product should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] It is stable under normal handling and storage conditions.[1] Keep it away from heat, sparks, and open flames.[1]

Q2: What are the potential impurities in crude this compound?

A2: While specific impurities depend on the synthetic route, potential contaminants could include unreacted starting materials (e.g., 4-benzylpiperidine), by-products from the guanylation reaction, or residual solvents. In the synthesis of related benzylpiperidine compounds, by-products such as N-benzyl-4-piperidinemethanol have been observed.[2]

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range suggests a pure compound.

Q4: Can I use column chromatography for purification?

A4: Yes, column chromatography is a viable method, especially if recrystallization fails to remove certain impurities.[3] For a basic compound like this compound, it is often beneficial to add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to prevent streaking on the silica gel column.

Q5: What is the stability of this compound in solution?

A5: Guanidine groups can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For purification and analysis, it is best to use neutral or mildly basic conditions where possible.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is a general guideline for recrystallization. The choice of solvent is critical and may require some experimentation. Based on solubility studies of other guanidinium salts, suitable solvents to screen include methanol, ethanol, and acetone.[4]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, acetone)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring.

  • Continue to add the solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is important to use the minimum amount of hot solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal if used). This should be done quickly to prevent the product from crystallizing prematurely.

  • Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Solvent Selection for Recrystallization

The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. The following table, adapted from solubility data of a guanidinium salt, suggests potential solvents for screening.[4]

Solvent Potential Utility
MethanolHigh solubility, may require cooling to low temperatures.
EthanolGood potential, often used for guanidinium salts.
AcetoneMay be a good solvent for recrystallization.
AcetonitrileAnother potential candidate.
Ethyl AcetateLower polarity, might be useful as an anti-solvent.
WaterGuanidinium salts can have high solubility; may be useful in a solvent/anti-solvent system.
Dimethyl sulfoxide (DMSO)Very high solubility, likely unsuitable as a primary recrystallization solvent but could be used to dissolve the compound before adding an anti-solvent.[4]

Visualizations

Purification Workflow

PurificationWorkflow cluster_prep Initial Assessment cluster_purification Purification Strategy cluster_recrystallization Recrystallization Steps cluster_chromatography Chromatography Steps cluster_final Final Product Crude Crude Product Analysis1 Purity Analysis (TLC/HPLC) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization High Purity & Crystalline Chromatography Column Chromatography Analysis1->Chromatography Low Purity / Oily Dissolve Dissolve in Min. Hot Solvent Recrystallization->Dissolve Adsorb Adsorb on Silica Chromatography->Adsorb HotFilter Hot Filtration Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool FilterDry Filter & Dry Crystals Cool->FilterDry PureProduct Pure Product FilterDry->PureProduct Elute Elute with Solvent Gradient Adsorb->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->PureProduct Analysis2 Final Purity Analysis (HPLC/NMR) PureProduct->Analysis2

Caption: A workflow diagram illustrating the decision-making process and steps for the purification of this compound.

References

How to prevent batch-to-batch variability of 4-Benzylpiperidine-1-carboxamidine acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address batch-to-batch variability of 4-Benzylpiperidine-1-carboxamidine acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.

Issue 1: Low Yield or Incomplete Reaction During Guanidinylation

Question: We are experiencing low yields and incomplete conversion of 4-benzylpiperidine to 4-Benzylpiperidine-1-carboxamidine. What are the potential causes and how can we troubleshoot this?

Answer:

Low yields in the guanidinylation step can stem from several factors related to reagents, reaction conditions, and work-up procedures.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Quality Guanidinylating Agent - Ensure the guanidinylating agent (e.g., N,N'-Di-Boc-S-methylisothiourea, O-methylisourea sulfate) is of high purity and has been stored under appropriate conditions (cool, dry, inert atmosphere).- Consider using a freshly opened bottle of the reagent or purifying the existing stock.
Presence of Moisture - Both 4-benzylpiperidine and the guanidinylating agent are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Incorrect Stoichiometry - A slight excess of the guanidinylating agent (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess can complicate purification.
Suboptimal Reaction Temperature - The reaction temperature can influence the rate and completeness of the reaction. Depending on the specific guanidinylating agent used, the optimal temperature may vary. If the reaction is sluggish at room temperature, gentle heating may be required. Monitor the reaction by TLC or HPLC to avoid side-product formation at elevated temperatures.
Inadequate Mixing - Ensure efficient stirring, especially if the reaction mixture is heterogeneous.
pH of the Reaction Mixture - The nucleophilicity of the piperidine nitrogen is pH-dependent. The reaction generally proceeds best under neutral to slightly basic conditions. If an acid salt of the guanidinylating agent is used, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be needed to neutralize the acid and free the piperidine base.
Work-up Issues - The product is basic and may have significant water solubility, especially as the acetate salt. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic to keep the free base in the organic layer. Multiple extractions with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) may be necessary.

Issue 2: Inconsistent Crystal Formation or Oily Product During Acetate Salt Formation

Question: We are having trouble obtaining consistent crystalline this compound. Sometimes it crashes out as an oil, or the crystallization is very slow. How can we improve this step?

Answer:

Crystallization of acetate salts can be sensitive to a number of factors. Inconsistent results are often due to issues with solvent, concentration, temperature, or the presence of impurities.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Solvent System - The choice of solvent is critical for crystallization. A solvent system where the product is soluble at elevated temperatures but sparingly soluble at room or lower temperatures is ideal.- Consider solvent systems such as isopropanol/heptane, ethanol/diethyl ether, or ethyl acetate. A single solvent or a mixture of a good solvent and an anti-solvent can be effective.
Supersaturation - If the solution is too concentrated, the product may oil out instead of forming crystals. Try using a slightly more dilute solution.- Conversely, if the solution is too dilute, crystallization may not occur. In this case, carefully concentrate the solution.
Cooling Rate - Rapid cooling often leads to the formation of oils or very fine, impure crystals. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
Presence of Impurities - Impurities can inhibit crystal formation. Ensure the free base is of high purity before attempting salt formation. Purification of the free base by column chromatography may be necessary if significant impurities are present.
Seeding - If crystallization is slow to initiate, adding a small seed crystal of a previous pure batch can induce crystallization.
pH of the Solution - Ensure that approximately one equivalent of acetic acid is used. An excess of acid or base can affect the solubility and crystallization behavior.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound to ensure batch-to-batch consistency?

A1: The most critical parameters are:

  • Purity of Starting Materials: The purity of 4-benzylpiperidine and the guanidinylating agent is paramount. Impurities in the starting materials will carry through and can affect the reaction and final product purity.

  • Reaction Conditions: Strict control of reaction temperature, time, and stoichiometry is essential.

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the reagents and side reactions.

  • Purification and Isolation: Consistent and well-defined procedures for work-up, purification of the free base (if necessary), and crystallization of the acetate salt are crucial for obtaining a consistent final product.

Q2: What analytical techniques are recommended for the quality control of this compound?

A2: A combination of techniques is recommended for comprehensive quality control:

  • HPLC (High-Performance Liquid Chromatography): This is the primary technique for assessing purity and quantifying impurities. A reverse-phase method is generally suitable.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Karl Fischer Titration: To determine the water content, which can be critical for the stability and handling of the material.

Q3: How should this compound be stored to ensure its stability?

A3: Amidine salts can be hygroscopic and may be sensitive to moisture and high temperatures. Therefore, it is recommended to store the compound in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Q4: We observe an unknown impurity in our final product by HPLC. What could be the possible source?

A4: The source of the impurity could be:

  • An impurity from the starting 4-benzylpiperidine.

  • A side-product from the guanidinylation reaction, such as a guanylated dimer of the amine.[2]

  • A degradation product if the compound was exposed to harsh conditions (e.g., high heat, strong acid or base).

  • Residual solvent from the purification process.

To identify the impurity, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general starting method that may require optimization for your specific instrumentation and impurity profile.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Synthesis of this compound

This is a representative, hypothetical protocol based on common synthetic methods for similar compounds. Safety Note: Always conduct a thorough safety assessment before carrying out any chemical synthesis.

Step 1: Guanidinylation of 4-Benzylpiperidine

  • To a solution of 4-benzylpiperidine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-di-Boc-S-methylisothiourea (1.05 equivalents) in anhydrous DCM.

  • Add the solution of the guanidinylating agent dropwise to the 4-benzylpiperidine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

  • To deprotect, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the trifluoroacetate salt of the product.

Step 2: Acetate Salt Formation

  • Dissolve the trifluoroacetate salt in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Pass the solution through a column of a basic ion-exchange resin to obtain the free base.

  • Alternatively, dissolve the salt in water, basify with a strong base like NaOH, and extract the free base with an organic solvent like DCM. Dry and concentrate the organic extracts.

  • Dissolve the purified free base in a minimal amount of a suitable solvent for crystallization (e.g., ethyl acetate or isopropanol).

  • Add one equivalent of acetic acid dropwise with stirring.

  • If crystallization does not occur spontaneously, you may need to add an anti-solvent (e.g., heptane or diethyl ether) dropwise until turbidity is observed.

  • Allow the solution to stand and cool slowly to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Salt Formation 4-Benzylpiperidine 4-Benzylpiperidine Reaction1 Reaction in Anhydrous Solvent 4-Benzylpiperidine->Reaction1 Guanidinylating_Agent Guanidinylating Agent (e.g., N,N'-di-Boc-S-methylisothiourea) Guanidinylating_Agent->Reaction1 Boc_Protected_Amidine Boc-Protected Amidine Reaction1->Boc_Protected_Amidine Deprotection Deprotection (e.g., TFA) Boc_Protected_Amidine->Deprotection Amidine_TFA_Salt Amidine TFA Salt Deprotection->Amidine_TFA_Salt Free_Base_Formation Free Base Formation Amidine_TFA_Salt->Free_Base_Formation Amidine_Free_Base Amidine Free Base Free_Base_Formation->Amidine_Free_Base Crystallization Crystallization Amidine_Free_Base->Crystallization Acetic_Acid Acetic Acid Acetic_Acid->Crystallization Final_Product 4-Benzylpiperidine-1- carboxamidine acetate Crystallization->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Batch Fails QC Check_Purity Check Purity by HPLC Start->Check_Purity Check_Structure Check Structure by NMR Start->Check_Structure Check_Water Check Water Content Start->Check_Water Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Structure_Incorrect Structure Incorrect? Check_Structure->Structure_Incorrect High_Water High Water Content? Check_Water->High_Water Impurity_Detected->Check_Structure No Identify_Impurity Identify Impurity (LC-MS) Impurity_Detected->Identify_Impurity Yes Structure_Incorrect->Check_Water No Review_Synthesis Review Synthesis Step Structure_Incorrect->Review_Synthesis Yes Review_Drying Review Drying Procedure High_Water->Review_Drying Yes Identify_Impurity->Review_Synthesis Review_Purification Review Purification Identify_Impurity->Review_Purification Review_Starting_Materials Review Starting Material Purity Identify_Impurity->Review_Starting_Materials Review_Workup Review Work-up Procedure Review_Synthesis->Review_Workup

Caption: Troubleshooting workflow for out-of-specification batches.

References

4-Benzylpiperidine-1-carboxamidine acetate storage conditions to ensure long-term stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the appropriate storage conditions to ensure the long-term stability of 4-Benzylpiperidine-1-carboxamidine acetate. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on the chemical structure (containing a guanidinium group and a piperidine moiety), the recommended storage conditions are in a cool, dry, and well-ventilated area. The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric carbon dioxide.

Q2: Is this compound sensitive to light?

A2: As a precautionary measure, it is recommended to store the compound protected from light, especially for long-term storage. Photostability studies, as outlined in the experimental protocols section, can be conducted to determine its specific light sensitivity.

Q3: The compound has formed clumps. Is it still usable?

A3: Clumping is likely due to moisture absorption, as compounds with salt-like structures, such as guanidinium acetates, can be hygroscopic. While the compound may still be usable, the presence of moisture can affect weighing accuracy and potentially accelerate degradation. It is crucial to handle the compound in a low-humidity environment, such as a glovebox, and to properly dry it if necessary and if it doesn't compromise its stability. A loss on drying experiment can quantify the water content.

Q4: I observe a change in the color of the material over time. What does this indicate?

A4: A change in color often suggests chemical degradation. This could be due to oxidation or other decomposition pathways. If you observe a color change, it is recommended to re-analyze the material for purity before use. A stability-indicating analytical method, such as HPLC, should be used.

Q5: Can I store this compound in a solution?

A5: Storing the compound in solution is generally not recommended for long-term stability due to the risk of hydrolysis and other solvent-mediated degradation pathways. If you need to prepare stock solutions, they should be made fresh. If short-term storage in solution is necessary, it should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. A stability study of the compound in the specific solvent should be performed.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Poor or Inconsistent Assay Results

Troubleshooting_Assay_Issues start Inconsistent Assay Results check_purity Verify Purity of Standard and Sample start->check_purity check_hygroscopicity Is the material clumpy? (Potential Hygroscopicity) start->check_hygroscopicity check_degradation Has the material changed color or been stored improperly? start->check_degradation new_lot Use a new, validated lot of the compound. check_purity->new_lot Purity is questionable dry_sample Dry sample under vacuum. Handle in a dry environment. check_hygroscopicity->dry_sample Yes check_hygroscopicity->check_degradation No reweigh Re-weigh and prepare fresh solutions. dry_sample->reweigh reweigh->new_lot run_stability_assay Perform HPLC analysis to check for degradation products. check_degradation->run_stability_assay Yes check_degradation->new_lot No, but issues persist run_stability_assay->new_lot

Issue 2: Material Fails to Dissolve Completely

This may be due to the presence of insoluble degradation products or impurities.

  • Visual Inspection: Examine the undissolved material. Is it crystalline like the bulk material or does it appear different?

  • Solubility Test: Attempt to dissolve a small, fresh sample in the same solvent to confirm the expected solubility.

  • Purity Analysis: Analyze the batch for purity to identify any potential insoluble impurities.

  • Consider Degradation: If the material has been stored for a long time or under suboptimal conditions, insoluble polymers or degradation products may have formed.

Recommended Storage Conditions Summary

The following table summarizes the recommended long-term storage conditions for this compound based on its chemical properties and general laboratory best practices.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential thermal degradation.
Humidity Low humidity, store with desiccantThe acetate salt and guanidinium group suggest potential hygroscopicity.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against oxidation and reaction with atmospheric CO2.
Light Protected from light (Amber vial)Prevents potential photolytic degradation.
Container Tightly sealed, non-reactive materialPrevents contamination and exposure to air and moisture.

Experimental Protocols

To definitively determine the long-term stability of this compound, a formal stability study is recommended. The following protocols are based on the ICH Q1A(R2) guidelines.[1][2][3][4][5]

Protocol 1: Long-Term and Accelerated Stability Study

Objective: To establish a re-test period for this compound under defined storage conditions.

Methodology:

  • Material: Use at least one batch of this compound with a known purity profile.

  • Container: Store the material in the intended long-term storage container (e.g., amber glass vials with screw caps).

  • Storage Conditions:

    • Long-Term: 5°C ± 3°C

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

    • Stress: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Initial: Test at time zero.

    • Long-Term: Test at 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 3 and 6 months.

    • Stress: Test at 1, 3, and 6 months.

  • Analytical Method: A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact compound from any degradation products.

  • Tests to be Performed:

    • Appearance (visual inspection for color and physical state change).

    • Assay (to determine the concentration of the active compound).

    • Purity (to detect and quantify degradation products).

    • Water content (e.g., by Karl Fischer titration).

Stability_Study_Workflow start Start Stability Study initial_analysis Time Zero Analysis (Appearance, Assay, Purity, Water Content) start->initial_analysis storage Place samples in stability chambers initial_analysis->storage long_term Long-Term (5°C) storage->long_term accelerated Accelerated (25°C / 60% RH) storage->accelerated stress Stress (40°C / 75% RH) storage->stress pull_samples Pull samples at specified time points long_term->pull_samples accelerated->pull_samples stress->pull_samples analyze Perform full analysis pull_samples->analyze analyze->pull_samples Next time point evaluate Evaluate data and establish re-test period analyze->evaluate Study complete

Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.[6]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[6] The chromatograms should demonstrate that the peaks for the degradation products are well-resolved from the peak of the parent compound.

References

Addressing off-target effects of 4-Benzylpiperidine-1-carboxamidine acetate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers identify and address potential off-target effects of 4-Benzylpiperidine-1-carboxamidine acetate in their experiments. Given the compound's structural motifs—a carboxamidine group known for nitric oxide synthase (NOS) inhibition and a pharmacologically active benzylpiperidine core—it is crucial to consider and control for unintended biological activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: Based on its chemical structure, the primary target is expected to be Nitric Oxide Synthase (NOS). The carboxamidine functional group is a well-established feature in many NOS inhibitors, acting as a mimic of the natural substrate, L-arginine, to competitively inhibit the enzyme. There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The selectivity of this specific compound for each isoform may not be fully characterized.

Q2: My cells are showing unexpected changes in viability/proliferation that don't correlate with NO inhibition. What could be the cause?

A2: Unexpected cellular responses may stem from off-target effects of the 4-benzylpiperidine scaffold. This core structure has been shown to interact with several other protein families. For instance, 4-benzylpiperidine itself acts as a monoamine releasing agent and a weak monoamine oxidase (MAO) inhibitor.[1] Depending on your experimental system, these activities could alter signaling pathways and impact cell health independently of NOS inhibition.

Q3: I'm working with neuronal cultures and observing effects on neurotransmission that seem broader than expected from nNOS inhibition alone. What are potential off-targets?

A3: The N-benzylpiperidine moiety is known to have multiple neurological targets. These include cholinesterases (AChE and BuChE), nicotinic acetylcholine receptors (nAChRs), and NMDA receptors.[1][2][3] Antagonism at these receptors or inhibition of cholinesterases could lead to complex changes in neuronal firing, synaptic plasticity, and network activity. It is essential to run appropriate controls to dissect these effects from those of nNOS inhibition.

Q4: How can I confirm that my observed phenotype is due to on-target NOS inhibition and not an off-target effect?

A4: The gold standard for validating on-target activity involves a multi-pronged approach:

  • Perform a Rescue Experiment: If possible, "rescue" the phenotype by providing an exogenous source of nitric oxide (e.g., using an NO donor like SNAP or SNP). If the phenotype is reversed, it supports the hypothesis of on-target activity.

  • Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR-Cas9 to reduce the expression of the specific NOS isoform you believe is the target. The phenotype in the knockdown/knockout system should mimic the effect of the inhibitor.

Troubleshooting Guide

Issue 1: Inconsistent or Unexplained Results in Cellular Assays
  • Potential Cause: Off-target activity on monoamine systems. The 4-benzylpiperidine core can influence dopamine, norepinephrine, and serotonin signaling, as well as inhibit MAO enzymes.[1] This can be particularly relevant in cell lines expressing monoamine transporters or receptors.

  • Troubleshooting Steps:

    • Characterize Receptor/Transporter Expression: Verify whether your cell model expresses significant levels of dopamine, norepinephrine, or serotonin transporters (DAT, NET, SERT) or receptors.

    • Use Specific Antagonists: Co-incubate your cells with this compound and specific antagonists for monoamine receptors to see if the unexpected effect is blocked.

    • Measure Monoamine Levels: If your experimental setup allows, measure changes in extracellular monoamine concentrations.

Issue 2: Unexpected Cardiovascular Effects (e.g., in ex vivo tissue baths)
  • Potential Cause: Lack of selectivity between NOS isoforms. While the intended target might be nNOS or iNOS, inhibition of eNOS in blood vessels can lead to vasoconstriction, which could confound the results of your experiment.[4]

  • Troubleshooting Steps:

    • Determine Isoform Selectivity: If not already known, perform in vitro enzyme assays to determine the IC50 values of the compound against purified nNOS, eNOS, and iNOS.

    • Use Isoform-Selective Inhibitors: Compare the results with highly selective inhibitors for each NOS isoform to understand the contribution of each to the observed physiological effect.

    • Control for Vasoconstriction: In tissue bath experiments, assess the direct vasoconstrictor effect of the compound on tissues in the absence of the primary stimulus you are studying.

Quantitative Data: On-Target vs. Potential Off-Target Activity

The following table provides a hypothetical selectivity profile for a compound like this compound, based on activities of structurally related molecules. Researchers should generate their own data for the specific batch they are using.

TargetActivity TypePotency (IC50/EC50)Reference Class
On-Target
nNOSInhibitionLow-Mid NanomolarCarboxamidine-based NOS inhibitors
iNOSInhibitionMid-High NanomolarCarboxamidine-based NOS inhibitors
eNOSInhibitionHigh NanomolarCarboxamidine-based NOS inhibitors
Potential Off-Targets
Norepinephrine TransporterReleasing Agent~41 nM4-Benzylpiperidine[1]
Dopamine TransporterReleasing Agent~109 nM4-Benzylpiperidine[1]
Acetylcholinesterase (AChE)Inhibition~0.4 - 2 µMN-benzylpiperidine derivatives[5][6]
Butyrylcholinesterase (BuChE)Inhibition~0.7 - 7 µMN-benzylpiperidine derivatives[2][5]
α7 Nicotinic ReceptorAntagonist~0.3 - 1 µMN-benzylpiperidine derivatives[3]
MAO-AInhibition~130 µM4-Benzylpiperidine[1]
MAO-BInhibition~750 µM4-Benzylpiperidine[1]

Experimental Protocols

Protocol 1: Validating On-Target Activity Using a Structurally Unrelated Inhibitor
  • Objective: To confirm that the observed biological effect is due to NOS inhibition.

  • Materials: this compound, L-NG-Nitroarginine Methyl Ester (L-NAME), your experimental system (cells, tissue, etc.), relevant assay reagents.

  • Procedure: a. Determine the optimal concentration of this compound that produces your effect of interest. b. In parallel experiments, treat your system with a concentration range of L-NAME. A typical starting range is 10 µM to 1 mM. c. Include a vehicle control for both compounds. d. Measure the biological endpoint for all conditions.

  • Expected Result: If the effect is on-target, L-NAME should reproduce the phenotype observed with this compound.

Protocol 2: Off-Target Screening via Radioligand Binding Assay
  • Objective: To screen for potential off-target interactions at common neurological receptors and transporters.

  • Materials: this compound, membrane preparations for target proteins (e.g., DAT, SERT, NET, nAChRs, muscarinic receptors), corresponding radioligands (e.g., [³H]-WIN 35,428 for DAT), scintillation counter.

  • Procedure: a. This is typically performed by a specialized service provider or a core facility. b. The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of receptors and transporters. c. The assay measures the displacement of a specific radioligand from its target by the test compound. d. Percentage of inhibition is calculated.

  • Expected Result: Significant inhibition (>50%) of radioligand binding to a particular target suggests a potential off-target interaction that warrants further investigation with functional assays.

Visualizations

On_Target_vs_Off_Target cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Compound 4-Benzylpiperidine- 1-carboxamidine acetate NOS NOS Inhibition (nNOS, iNOS, eNOS) Compound->NOS Primary Target Monoamine Monoamine Transporters (DAT, NET) Compound->Monoamine Off-Target Cholinesterase Cholinesterases (AChE, BuChE) Compound->Cholinesterase Off-Target nAChR Nicotinic Receptors (e.g., α7) Compound->nAChR Off-Target NO_decrease Decreased Nitric Oxide (NO) NOS->NO_decrease Phenotype_On Expected Phenotype NO_decrease->Phenotype_On Phenotype_Off Unexpected Phenotype Monoamine->Phenotype_Off Cholinesterase->Phenotype_Off nAChR->Phenotype_Off

Caption: On-target vs. potential off-target pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Q_OnTarget Is the phenotype reproducible with a structurally different NOS inhibitor (e.g., L-NAME)? Start->Q_OnTarget A_OnTarget_Yes Result is likely ON-TARGET Q_OnTarget->A_OnTarget_Yes Yes A_OnTarget_No Result is likely OFF-TARGET Q_OnTarget->A_OnTarget_No No Rescue Can the phenotype be reversed by an NO donor? A_OnTarget_Yes->Rescue Screen Characterize Off-Targets: - Receptor Binding Assays - Co-incubation with antagonists A_OnTarget_No->Screen Rescue_Yes Confirms ON-TARGET (NOS-dependent) effect Rescue->Rescue_Yes Yes Identify Identify specific off-target pathway Screen->Identify

Caption: Troubleshooting workflow for unexpected results.

Control_Selection_Logic Goal Goal: Attribute observed effect to NOS inhibition Control1 Vehicle Control (e.g., DMSO, Saline) Goal->Control1 Accounts for solvent effects Control2 Structurally Unrelated NOS Inhibitor (e.g., L-NAME, 7-NI) Goal->Control2 Confirms target class is responsible Control3 Inactive Enantiomer or Analog (If available) Goal->Control3 Controls for off-target effects of the scaffold Control4 NO Donor Rescue (e.g., SNAP, SNP) Goal->Control4 Confirms effect is due to NO depletion Conclusion Robust Conclusion

Caption: Logic for selecting appropriate experimental controls.

References

Technical Support Center: 4-Benzylpiperidine-1-carboxamidine Acetate Administration in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the protocol for 4-Benzylpiperidine-1-carboxamidine acetate administration in rodents.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a research chemical. Based on the pharmacology of its core structure, 4-benzylpiperidine, it is presumed to act as a monoamine releasing agent and a triple reuptake inhibitor (TRI). This means it likely blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2][3][4]

Q2: What are the potential therapeutic applications of this compound?

A2: As a putative triple reuptake inhibitor, this compound may have potential applications in conditions where monoamine signaling is dysregulated. Research into TRIs is ongoing for disorders such as depression, attention-deficit hyperactivity disorder (ADHD), and obesity.[1]

Q3: What is a recommended starting dose for in vivo rodent studies?

A3: Currently, there is no established optimal dosage for this compound in rodents. However, based on studies of structurally related N-benzylpiperidine derivatives and other triple reuptake inhibitors, a starting dose range of 1 to 10 mg/kg for mice and rats can be considered for initial dose-ranging studies.[5][6][7] Researchers should always perform a thorough literature search for the most current data and conduct pilot studies to determine the optimal dose for their specific experimental model and endpoints.

Q4: How should I prepare a dosing solution of this compound?

A4: The solubility of this compound in common vehicles has not been extensively reported. For initial studies, it is recommended to assess its solubility in sterile water for injection, saline, or a vehicle containing a low percentage of a solubilizing agent like DMSO or a suspending agent like carboxymethylcellulose. The pH of the final formulation should be adjusted to be as close to neutral (pH ~7.0) as possible to minimize irritation at the injection site.

Q5: What administration routes are suitable for this compound in rodents?

A5: Common administration routes for small molecules in rodents include oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. The choice of route will depend on the experimental goals, such as the desired speed of onset and bioavailability. For initial screening, IP or PO administration are often used.

II. Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Precipitation or insolubility of the compound in the vehicle. The compound may have low aqueous solubility.1. Vehicle Optimization: Test solubility in alternative vehicles such as a solution with a small percentage of DMSO (e.g., 5-10%) or ethanol, or use a suspending agent like 0.5% carboxymethylcellulose. 2. pH Adjustment: Check and adjust the pH of the solution. Some compounds are more soluble at a slightly acidic or basic pH. 3. Sonication: Use a sonicator to aid in dissolving the compound. 4. Gentle Warming: Gently warm the solution, but be cautious as this may affect compound stability.
Animal distress or adverse reactions post-administration (e.g., lethargy, agitation, seizures). The dose may be too high, or the compound may have off-target effects. The formulation may be causing irritation.1. Dose Reduction: Lower the administered dose in subsequent experiments. 2. Vehicle Control: Ensure a vehicle-only control group is included to rule out effects from the formulation itself. 3. Slower Administration: Administer the injection more slowly to reduce the immediate concentration of the compound. 4. Observe for Specific Behaviors: Note the specific signs of distress to understand potential central nervous system or other systemic effects.
High variability in experimental results between animals. Inconsistent dosing technique, variable absorption, or individual animal differences.1. Standardize Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., proper oral gavage or IP injection technique). 2. Fasting: For oral administration, consider a short fasting period (e.g., 4 hours) to standardize gut content. 3. Check Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration. 4. Increase Sample Size: A larger number of animals per group may be needed to account for biological variability.
Lack of expected pharmacological effect. The dose may be too low, poor bioavailability, or rapid metabolism.1. Dose Escalation: Gradually increase the dose in subsequent cohorts. 2. Pharmacokinetic Study: If possible, conduct a pilot pharmacokinetic study to determine the compound's half-life, Cmax, and bioavailability. 3. Alternative Administration Route: Consider a route with higher expected bioavailability, such as intravenous administration, to confirm compound activity.
Solution instability over time (e.g., color change, precipitation). The compound may be degrading in the chosen vehicle.1. Fresh Preparation: Prepare dosing solutions fresh before each experiment. 2. Storage Conditions: If solutions must be stored, protect them from light and store at an appropriate temperature (e.g., 4°C). Conduct a simple stability test by observing a stored solution for any changes. 3. pH Monitoring: Monitor the pH of the solution over time, as changes can indicate degradation.

III. Experimental Protocols

A. Preparation of Dosing Solution (Example)

This is a general guideline and should be optimized for this compound.

  • Determine the required concentration: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution. For example, for a 25g mouse receiving a 10 mg/kg dose in a 100 µL volume, the concentration would be 2.5 mg/mL.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Select a vehicle: Start with sterile saline or sterile water for injection. If solubility is an issue, consider a vehicle containing 5% DMSO and 5% Solutol HS 15 in sterile water.

  • Dissolution: Gradually add the vehicle to the compound while vortexing or sonicating.

  • pH measurement and adjustment: Measure the pH of the final solution and, if necessary, adjust to ~7.0 using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterile filtration: If the solution is not a suspension, sterile filter it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Prepare fresh on the day of the experiment. If short-term storage is necessary, protect from light and store at 4°C.

B. Rodent Administration Protocols

  • Oral Gavage (Mouse/Rat):

    • Gently restrain the animal, ensuring the head and body are in a straight line.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the dosing solution.

    • Gently remove the gavage needle and return the animal to its cage.

    • Observe the animal for any signs of distress.

  • Intraperitoneal (IP) Injection (Mouse/Rat):

    • Restrain the animal to expose the abdomen.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (urine or blood) is drawn back.

    • Slowly inject the calculated volume.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the injection site for any signs of irritation.

IV. Data Presentation

Table 1: Example Dosing Calculation for a 10 mg/kg Dose

SpeciesAverage WeightDose (mg/kg)Injection Volume (mL/kg)Concentration (mg/mL)Volume per Animal
Mouse25 g101010.25 mL
Rat250 g10521.25 mL

Table 2: Hypothetical Pharmacokinetic Parameters of a Related Benzylpiperidine Derivative in Rats (for reference)

ParameterRouteValue
T½ (half-life)IV2.5 hours
CmaxPO (10 mg/kg)350 ng/mL
TmaxPO (10 mg/kg)1 hour
BioavailabilityPO40%

Note: This data is hypothetical and for illustrative purposes only. Actual parameters for this compound must be determined experimentally.

V. Visualization of Signaling Pathways and Workflows

A. Proposed Signaling Pathway of a Triple Reuptake Inhibitor

Triple_Reuptake_Inhibitor_Signaling Proposed Signaling Pathway of a Triple Reuptake Inhibitor cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound 4-Benzylpiperidine-1- carboxamidine acetate ser_transporter SERT compound->ser_transporter Inhibits nor_transporter NET compound->nor_transporter Inhibits dop_transporter DAT compound->dop_transporter Inhibits serotonin Serotonin (Increased) norepinephrine Norepinephrine (Increased) dopamine Dopamine (Increased) ser_receptor Serotonin Receptors serotonin->ser_receptor nor_receptor Norepinephrine Receptors norepinephrine->nor_receptor dop_receptor Dopamine Receptors dopamine->dop_receptor downstream Downstream Signaling (e.g., cAMP, Ca2+) ser_receptor->downstream nor_receptor->downstream dop_receptor->downstream

Caption: Proposed mechanism of action for a triple reuptake inhibitor.

B. Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow General Workflow for an In Vivo Efficacy Study start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Behavioral Testing (Optional) randomization->baseline dosing Compound Administration (e.g., daily for 2 weeks) baseline->dosing behavioral Behavioral Testing (e.g., Forced Swim Test) dosing->behavioral tissue Tissue Collection (e.g., brain, blood) behavioral->tissue analysis Data Analysis tissue->analysis end End analysis->end

Caption: A typical workflow for a rodent behavioral study.

C. Logical Relationship for Troubleshooting In Vivo Studies

Troubleshooting_Logic Troubleshooting Logic for In Vivo Experiments issue Unexpected Result (e.g., high variability, no effect) check_dose Review Dose Calculation and Preparation issue->check_dose check_admin Verify Administration Technique issue->check_admin check_formulation Assess Formulation (Solubility, Stability) issue->check_formulation check_model Evaluate Animal Model and Assay Conditions issue->check_model revise_protocol Revise Protocol check_dose->revise_protocol check_admin->revise_protocol check_formulation->revise_protocol check_model->revise_protocol

Caption: A logical approach to troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of 4-Benzylpiperidine-1-carboxamidine Acetate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of 4-Benzylpiperidine-1-carboxamidine acetate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: this compound, as a weak base, likely exhibits pH-dependent solubility. This means it may dissolve well in the acidic environment of the stomach but could precipitate in the neutral to alkaline pH of the small intestine, which is the primary site for drug absorption.[1] Poor aqueous solubility and potential for first-pass metabolism are significant hurdles to achieving desired therapeutic concentrations.[2][3]

Q2: What are the initial steps to consider when a new formulation of this compound shows poor bioavailability?

A2: The first step is to thoroughly characterize the physicochemical properties of the drug substance, including its solubility at different pH levels and its permeability.[4] Based on this data, you can classify the compound according to the Biopharmaceutics Classification System (BCS). For poorly soluble compounds (BCS Class II or IV), strategies to enhance solubility and dissolution rate are paramount.[5]

Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble weak bases like this compound?

A3: Several strategies can be employed, including:

  • Particle size reduction: Micronization or nanomilling increases the surface area of the drug, which can improve the dissolution rate.[6]

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[6]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can keep the drug in a solubilized state throughout its transit in the gastrointestinal tract.[7][8][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[6]

Q4: How do lipid-based excipients improve the oral absorption of drugs?

A4: Lipid-based excipients can enhance bioavailability through several mechanisms. They can increase the solubility of lipophilic drugs, and some surfactants used in these formulations can inhibit efflux pumps like P-glycoprotein in the intestinal wall, thereby increasing drug absorption.[8][10] Additionally, formulations with long-chain fatty acids can promote lymphatic absorption, which bypasses the first-pass metabolism in the liver.[10]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results

Q: My formulation of this compound shows slow and inconsistent dissolution rates in standard QC media (e.g., pH 6.8 buffer). What could be the cause and how can I troubleshoot this?

A:

  • Potential Cause 1: pH of the Dissolution Medium. As a weak base, the drug's solubility is significantly lower at neutral to alkaline pH.

    • Solution: Conduct dissolution studies in a range of pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8) to understand the pH-solubility profile.[11][12] For quality control purposes, an acidic medium where the drug is more soluble might be more appropriate to ensure batch-to-batch consistency.

  • Potential Cause 2: Inadequate Sink Conditions. The concentration of the drug in the dissolution medium may be approaching its saturation solubility, thus slowing down further dissolution.

    • Solution: Ensure the volume of the dissolution medium is at least three to ten times the volume required to form a saturated solution of the drug.[13] If necessary, consider adding a surfactant (e.g., sodium dodecyl sulfate) to the medium to increase the drug's solubility and maintain sink conditions.[11][12]

  • Potential Cause 3: Formulation Composition. The excipients in your formulation may not be optimal for promoting dissolution.

    • Solution: Re-evaluate the formulation components. Consider incorporating superdisintegrants, wetting agents, or hydrophilic polymers to facilitate tablet disintegration and drug dissolution. For poorly soluble drugs, more advanced formulation strategies like solid dispersions or lipid-based systems may be necessary.[14]

Issue 2: Poor In Vivo Bioavailability Despite Acceptable In Vitro Dissolution

Q: My formulation exhibits good dissolution in vitro, but the in vivo pharmacokinetic studies in animal models show low and erratic absorption. What are the potential reasons and next steps?

A:

  • Potential Cause 1: In Vivo Precipitation. The drug may be dissolving in the stomach but precipitating in the higher pH of the small intestine.

    • Solution: Utilize biorelevant dissolution media (e.g., FaSSIF and FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states.[11] This can provide a better in vitro-in vivo correlation (IVIVC).[15] Consider formulations that maintain the drug in a solubilized state, such as lipid-based systems or the inclusion of precipitation inhibitors in solid dispersions.

  • Potential Cause 2: Poor Permeability. The drug may be in solution but unable to efficiently cross the intestinal epithelium.

    • Solution: Conduct in vitro permeability assays (e.g., Caco-2 cell model) to assess the drug's intrinsic permeability. If permeability is low (BCS Class III or IV), strategies to enhance permeability, such as the use of permeation enhancers or targeting specific transporters, may be required.[6]

  • Potential Cause 3: First-Pass Metabolism. The drug may be well-absorbed but extensively metabolized in the gut wall or liver before reaching systemic circulation.

    • Solution: Investigate the metabolic stability of the compound using in vitro models like liver microsomes. If first-pass metabolism is high, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations with long-chain fatty acids) can help bypass the liver.[10]

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound

pHSimulated FluidIllustrative Solubility (µg/mL)
1.2Simulated Gastric Fluid (SGF)> 1000
4.5Simulated Duodenal Fluid250
6.8Simulated Jejunal/Ileal Fluid (FaSSIF)50
7.4Simulated Colonic Fluid30
Note: This data is illustrative and based on the expected behavior of a weak base. Actual experimental values should be determined.

Table 2: Comparative Pharmacokinetic Parameters of Different this compound Formulations (Illustrative Data from a Rat Model)

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Simple Powder Suspension101502.0900100 (Reference)
Micronized Formulation102201.51500167
Amorphous Solid Dispersion104501.03200356
Self-Emulsifying Drug Delivery System (SEDDS)107000.754800533
Note: This data is hypothetical and for illustrative purposes to compare the potential impact of different formulation strategies.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Weak Base
  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS)

  • Procedure: a. Pre-heat 900 mL of the selected dissolution medium to 37 ± 0.5 °C in each vessel. b. Place a single dosage form (e.g., tablet or capsule) in each vessel. c. Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM). d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). e. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium. f. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF). g. Analyze the filtrate for the concentration of this compound using a validated analytical method (e.g., HPLC-UV). h. Calculate the cumulative percentage of drug released at each time point.

Protocol 2: General Outline for an In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (n=3-6 per group).

  • Formulations:

    • Group 1: Intravenous (IV) solution (for absolute bioavailability determination).

    • Group 2: Oral gavage of the test formulation (e.g., SEDDS).

    • Group 3: Oral gavage of the reference formulation (e.g., simple suspension).

  • Procedure: a. Fast the animals overnight with free access to water. b. Administer the formulations to the respective groups. c. Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). d. Process the blood samples to obtain plasma and store at -80 °C until analysis. e. Quantify the concentration of this compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).[16][17] f. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis.[18][19][20] g. Determine the absolute and relative bioavailability.

Visualizations

oral_drug_absorption_pathway cluster_formulation Dosage Form cluster_lumen GI Lumen cluster_absorption Absorption cluster_circulation Systemic Circulation Disintegration Disintegration Dissolution Dissolution Disintegration->Dissolution DrugInSolution Drug in Solution Dissolution->DrugInSolution Solubility Permeation Permeation DrugInSolution->Permeation Permeability Bloodstream Bloodstream Permeation->Bloodstream Metabolism First-Pass Metabolism Permeation->Metabolism Metabolism->Bloodstream

Caption: Oral Drug Absorption Pathway.

troubleshooting_workflow Start Low Bioavailability Observed CheckDissolution Assess In Vitro Dissolution Start->CheckDissolution DissolutionOK Is Dissolution Adequate? CheckDissolution->DissolutionOK CheckPermeability Assess In Vitro Permeability (e.g., Caco-2) DissolutionOK->CheckPermeability Yes OptimizeFormulation Optimize Formulation for Solubility/Dissolution (e.g., SEDDS, ASD) DissolutionOK->OptimizeFormulation No PermeabilityOK Is Permeability High? CheckPermeability->PermeabilityOK CheckMetabolism Assess First-Pass Metabolism PermeabilityOK->CheckMetabolism Yes PermeabilityEnhancers Consider Permeation Enhancers PermeabilityOK->PermeabilityEnhancers No LymphaticTargeting Consider Lymphatic Targeting (Lipid-Based) CheckMetabolism->LymphaticTargeting

Caption: Troubleshooting Low Bioavailability.

sedds_mechanism cluster_interaction SEDDS_Capsule SEDDS Capsule (Drug in Oil/Surfactant) GI_Fluid Aqueous GI Fluid Emulsification Spontaneous Emulsification SEDDS_Capsule->Emulsification + GI_Fluid->Emulsification Nanoemulsion Fine Oil-in-Water Nanoemulsion Droplets Emulsification->Nanoemulsion Drug_Solubilized Drug Remains Solubilized Nanoemulsion->Drug_Solubilized Absorption Enhanced Absorption Across Intestinal Wall Drug_Solubilized->Absorption

Caption: SEDDS Mechanism of Action.

References

Technical Support Center: Synthesis of 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Benzylpiperidine-1-carboxamidine acetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Guanylating Reagent: The guanylating agent (e.g., 1H-Pyrazole-1-carboxamidine hydrochloride, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) may have degraded due to improper storage or handling.- Ensure the guanylating reagent is stored under anhydrous conditions and protected from moisture. - Use a freshly opened bottle or test the activity of the reagent on a simpler amine.
2. Steric Hindrance: 4-Benzylpiperidine is a secondary amine with some steric bulk, which can hinder the approach of the guanylating agent.- Increase the reaction temperature and/or prolong the reaction time. - Consider using a less sterically hindered and more reactive guanylating agent.[1][2] - The use of microwave assistance has been shown to be effective in some amidination reactions.
3. Inappropriate Solvent: The polarity and protic nature of the solvent can significantly affect the reaction rate.- Screen different solvents such as dichloromethane (DCM), acetonitrile (ACN), or dimethylformamide (DMF). Anhydrous conditions are crucial.
4. Insufficient Base: An appropriate base is often required to neutralize the acid generated during the reaction (e.g., HCl from 1H-Pyrazole-1-carboxamidine hydrochloride).- Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).
Formation of Multiple Byproducts 1. Side Reactions of the Guanylating Reagent: Some guanylating reagents can self-condense or react with the solvent under certain conditions.- Maintain the recommended reaction temperature. - Add the guanylating reagent portion-wise to the reaction mixture.
2. Over-alkylation: If using alkylating agents in preceding steps, there is a risk of forming quaternary ammonium salts.- Carefully control the stoichiometry of the alkylating agent.
3. Reaction with Impurities: Impurities in the starting 4-benzylpiperidine can lead to unwanted side products.- Ensure the purity of the starting material using techniques like distillation or chromatography.
Difficulty in Product Purification 1. Co-precipitation with Salts: The product, being a salt, can co-precipitate with inorganic salts formed during the reaction or workup, making isolation difficult.- During workup, use a minimal amount of aqueous solution to wash the organic layer. - Consider purification by flash column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol with a small percentage of ammonium hydroxide). - Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be effective.
2. Product is Highly Polar/Water-Soluble: The carboxamidine group increases the polarity of the molecule, potentially leading to losses during aqueous workup.- Extract the product multiple times from the aqueous layer with an appropriate organic solvent. - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
Incomplete Conversion to Acetate Salt 1. Inefficient Ion Exchange: The conversion of the initial salt (e.g., hydrochloride) to the acetate salt may be incomplete.- Use a sufficient excess of acetic acid or an acetate salt solution during the salt exchange step. - Lyophilization after treatment with acetic acid can be an effective method for salt exchange.[3] - Reversed-phase HPLC with a volatile buffer system containing acetic acid can also be employed for both purification and salt exchange.[4]
2. Residual Strong Acid: Traces of the original strong acid (e.g., HCl) can remain, leading to a mixed salt.- After the initial salt formation, ensure the product is thoroughly dried to remove any volatile acids before proceeding to the acetate salt formation. - Repeat the lyophilization process with water or a dilute acetic acid solution to remove residual volatile acids.[3]

Frequently Asked Questions (FAQs)

Q1: Which guanylating reagent is best for the synthesis of 4-Benzylpiperidine-1-carboxamidine?

A1: The choice of guanylating reagent can significantly impact the reaction's success. Common choices for secondary amines include:

  • 1H-Pyrazole-1-carboxamidine hydrochloride: This is a commercially available and widely used reagent. It requires a base to neutralize the liberated HCl.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent is often more reactive and can be used under milder conditions. The Boc protecting groups can be removed with an acid like trifluoroacetic acid (TFA).

  • N,N′-Bis(benzyloxycarbonyl)-S-methylisothiourea: This reagent has also been shown to be effective for guanylating various amines.[5]

  • Cyanamide: While a simple reagent, its guanylation of amines can be catalyzed by Lewis acids like scandium(III) triflate under mild conditions.[1]

The optimal reagent may depend on the specific reaction conditions and the desired purity of the final product. A comparative study of different reagents under your specific laboratory conditions is recommended.

Q2: What is a typical experimental protocol for the guanylation of 4-benzylpiperidine?

Step 1: Guanylation (using 1H-Pyrazole-1-carboxamidine hydrochloride)

  • Dissolve 4-benzylpiperidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile (ACN).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

  • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight, and gentle heating may be required.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxamidine hydrochloride.

Step 2: Acetate Salt Formation

  • Dissolve the crude 4-Benzylpiperidine-1-carboxamidine hydrochloride in a minimal amount of deionized water.

  • Add an excess of acetic acid (e.g., 5-10 equivalents).

  • Lyophilize the solution to remove water and excess acetic acid, yielding the this compound salt. Alternatively, ion-exchange chromatography can be used.[3]

Q3: How can I monitor the progress of the guanylation reaction?

A3: The reaction can be effectively monitored by TLC or LC-MS. For TLC, use a polar solvent system (e.g., 10% methanol in dichloromethane with a few drops of ammonium hydroxide) to achieve good separation between the starting amine and the more polar product. The spots can be visualized using a UV lamp (if the product is UV active) or by staining with a suitable agent like potassium permanganate. LC-MS is a more definitive method to track the disappearance of the starting material and the appearance of the product's mass peak.

Q4: What are the expected yields for this synthesis?

A4: The yield can vary significantly depending on the chosen guanylation reagent, reaction conditions, and purification method. For guanylation of secondary amines, yields can range from moderate to high (50-90%). Optimization of reaction parameters is crucial for achieving high yields.

Parameter Typical Range Impact on Yield
Temperature Room Temperature to 60 °CHigher temperatures can increase the reaction rate but may also lead to byproduct formation.
Reaction Time 2 - 24 hoursLonger reaction times may be necessary for sterically hindered amines.
Stoichiometry 1:1 to 1:1.2 (Amine:Reagent)A slight excess of the guanylating reagent can help drive the reaction to completion.

Q5: How do I confirm the structure of the final product?

A5: The structure of this compound should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show characteristic peaks for the benzyl group, the piperidine ring protons, and a broad signal for the amidinium protons. The acetate counter-ion will show a singlet around 1.9 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will confirm the presence of all carbon atoms in the molecule, including the characteristic amidine carbon.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the protonated carboxamidine cation.

  • Infrared (IR) Spectroscopy: Will show characteristic C=N and N-H stretching frequencies for the carboxamidine group.

Visualizations

experimental_workflow cluster_guanylation Step 1: Guanylation cluster_salt_exchange Step 2: Acetate Salt Formation start 4-Benzylpiperidine + Guanylating Reagent + Base reaction Reaction in Anhydrous Solvent (DCM/ACN) start->reaction Stirring, RT to 60°C workup Aqueous Workup (NaHCO3, Brine) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying crude_hcl Crude Carboxamidine HCl drying->crude_hcl dissolve Dissolve in Water crude_hcl->dissolve add_acid Add Acetic Acid dissolve->add_acid lyophilize Lyophilization add_acid->lyophilize final_product This compound lyophilize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_purification Purification Issues? start Low/No Product? check_reagent Check Guanylating Reagent Activity start->check_reagent Yes check_solvent Check Solvent (Anhydrous?) start->check_solvent Yes increase_temp_time Increase Temperature/Time check_reagent->increase_temp_time Reagent OK change_reagent Consider More Reactive Reagent increase_temp_time->change_reagent Still Low Yield check_base Ensure Sufficient Base check_solvent->check_base Solvent OK purification_issue Difficulty Purifying? column_chrom Use Column Chromatography purification_issue->column_chrom Yes recrystallize Attempt Recrystallization purification_issue->recrystallize Yes salt_wash Optimize Aqueous Wash purification_issue->salt_wash Yes

References

Method development for the chiral separation of 4-Benzylpiperidine-1-carboxamidine acetate enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the method development for the chiral separation of 4-Benzylpiperidine-1-carboxamidine acetate enantiomers.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Possible Causes Recommended Solutions
No separation of enantiomers on a new chiral column. The chosen chiral stationary phase (CSP) may not be suitable for the analyte. The mobile phase composition may be inappropriate. The analyte may require an additive to facilitate chiral recognition.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptide).[1][2][3][4] Vary the mobile phase composition, including different organic modifiers and their ratios.[5][6] For your basic analyte, add a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase, typically at 0.1-0.5%.[7][8]
Poor peak shape (tailing or fronting). Secondary interactions between the basic analyte and residual silanols on the silica support. Inappropriate mobile phase additive concentration. The sample solvent may be too strong compared to the mobile phase.Add a basic modifier (e.g., DEA) to the mobile phase to mask silanol groups and improve peak symmetry.[8] Optimize the concentration of the mobile phase additive. Dissolve the sample in the initial mobile phase or a weaker solvent.
Loss of resolution on a previously effective column. Column contamination from sample impurities or strongly retained compounds. "Memory effect" from previous mobile phase additives that have adsorbed to the stationary phase.[9][10] Degradation of the chiral stationary phase.Flush the column with a strong, compatible solvent as recommended by the manufacturer to remove contaminants.[9] To address memory effects, flush the column with a solvent like DMF followed by an alcohol rinse for immobilized columns.[9] Re-evaluate the method on a new column to confirm if the original column has degraded.
High backpressure. Blockage of the column inlet frit by particulate matter from the sample or system. Precipitation of the sample or buffer in the mobile phase. Use of a mobile phase with high viscosity.Filter all samples and mobile phases before use. Reverse the column and flush it at a low flow rate to dislodge particulates from the inlet frit.[9] Ensure the sample is fully soluble in the mobile phase. Consider using a less viscous organic modifier or increasing the column temperature.
Inconsistent retention times. Inadequate column equilibration between injections, especially after a gradient or mobile phase change.[10] Fluctuations in column temperature. Changes in mobile phase composition due to evaporation of a volatile component.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. Use a column oven to maintain a constant temperature.[6] Keep mobile phase reservoirs covered to minimize evaporation.
Enantiomer elution order reversal. A significant change in mobile phase composition or temperature.[6] A change in the chiral recognition mechanism.This can sometimes be used to your advantage to improve the separation of a minor enantiomer from the major one.[6] Carefully document the conditions that lead to the reversal for method robustness.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most likely to be successful for separating this compound?

A1: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD, AS, IA, IB, IC or Chiralcel® OD, OJ), are a common starting point for chiral method development and have shown success with a wide range of compounds, including those with amine functionalities.[11][12] Given the basic nature of your compound, these columns are a logical first choice.

Q2: Why is a basic additive necessary in the mobile phase?

A2: 4-Benzylpiperidine-1-carboxamidine is a basic compound. Basic additives like diethylamine (DEA) or isopropylamine are incorporated into the mobile phase for two primary reasons: 1) to improve peak shape by suppressing ionic interactions with residual acidic silanol groups on the silica surface of the column, and 2) to enhance chiral recognition and optimize the separation by ensuring the analyte is in a consistent ionic state.[7][8]

Q3: What are the recommended starting screening conditions for method development?

A3: A good starting point is to screen four to six different polysaccharide-based columns under normal phase, polar organic, and reversed-phase conditions. A typical normal phase screen might use a mobile phase of hexane with an alcohol modifier (e.g., isopropanol or ethanol) and 0.1% DEA.[5][11]

Q4: Can Supercritical Fluid Chromatography (SFC) be used for this separation?

A4: Yes, SFC is an excellent technique for rapid chiral method development.[11] It often provides faster separations and uses less solvent than HPLC. A typical SFC screening approach would involve using several chiral columns with a mobile phase of carbon dioxide and a modifier such as methanol containing a basic additive (e.g., 0.2% isopropylamine).[11]

Q5: My method works well on one column, but a new column of the same type gives a different result. Why?

A5: This is often due to a "memory effect" on the older column, where additives from previous mobile phases have adsorbed onto the stationary phase and are contributing to the current separation.[9][10] The new column has not been conditioned in the same way. It is recommended to develop new methods on new columns and document their usage history.[9]

Q6: How can I improve the resolution between the two enantiomers?

A6: To improve resolution, you can try several strategies:

  • Optimize the mobile phase: Adjust the ratio of the organic modifier. A lower percentage of the alcohol modifier in normal phase typically increases retention and can improve resolution.

  • Change the organic modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the selectivity.[5]

  • Adjust the temperature: Lowering the temperature often increases enantioselectivity, leading to better resolution, although it may also increase analysis time and backpressure.[6]

  • Lower the flow rate: This can increase column efficiency and improve resolution.

Experimental Protocols

Protocol 1: Initial HPLC/SFC Chiral Screening

This protocol outlines a general procedure for screening multiple chiral columns and mobile phases.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase or a compatible solvent (e.g., ethanol/hexane mixture).

  • Column Selection: Screen a minimum of four polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, and Chiralcel OD).

  • HPLC Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water with 10 mM Ammonium Bicarbonate (pH 9)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • SFC Screening Conditions:

    • Mobile Phase: CO2 with a gradient of Methanol (containing 0.2% Isopropylamine) from 5% to 40% over 5-10 minutes.[11]

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Temperature: 40°C

    • Detection: UV and/or MS.

  • Data Evaluation: For each condition, calculate the retention factors (k), separation factor (α), and resolution (Rs).

Protocol 2: Method Optimization

Once initial "hits" are identified from the screening, this protocol can be used for optimization.

  • Select the best CSP and mobile phase mode that provided the most promising initial separation (ideally Rs > 1.2).

  • Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier in normal phase (e.g., from 5% to 20% in 5% increments) to find the optimal balance between resolution and analysis time.

  • Optimize Additive Concentration: If peak shape is still an issue, vary the concentration of the basic additive (e.g., from 0.05% to 0.2%).

  • Optimize Temperature: Evaluate the effect of temperature on the separation (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution.[6]

  • Optimize Flow Rate: Test lower flow rates (e.g., 0.8 mL/min or 0.5 mL/min) to see if efficiency and resolution improve.

Visualizations

Chiral_Method_Development_Workflow cluster_screening cluster_optimization start Start: Racemic Analyte (this compound) prep Sample Preparation (1 mg/mL in mobile phase) start->prep screen Chiral Screening prep->screen hplc HPLC Screening (NP, RP Modes) sfc SFC Screening (Modifier Gradient) eval1 Evaluate Results (α, Rs) hplc->eval1 sfc->eval1 no_sep No Separation eval1->no_sep No 'Hit' optimize Method Optimization eval1->optimize 'Hit' Found (Rs > 1.0) no_sep->screen Try different CSPs / Modes opt_mp Optimize Mobile Phase (% Modifier, Additive) opt_temp Optimize Temperature opt_flow Optimize Flow Rate eval2 Final Evaluation (Rs > 1.5, Peak Shape) opt_mp->eval2 opt_temp->eval2 opt_flow->eval2 eval2->optimize Further Optimization Needed final Final Method eval2->final Method Meets Criteria

Caption: Workflow for chiral method development.

Troubleshooting_Logic issue Problem Encountered (e.g., No Separation, Poor Peaks) q1 Is this a new column and new method? issue->q1 new_method New Method Development q1->new_method Yes existing_method Established Method Failure q1->existing_method No check_csp Is CSP appropriate? new_method->check_csp check_mp Is Mobile Phase appropriate? check_csp->check_mp Yes screen_csp Solution: Screen different CSPs check_csp->screen_csp No check_additive Is an additive needed/optimized? check_mp->check_additive Yes screen_mp Solution: Screen different mobile phases check_mp->screen_mp No add_base Solution: Add/optimize basic additive (e.g., 0.1% DEA) check_additive->add_base No / Not Optimized check_pressure Is backpressure high? existing_method->check_pressure check_peaks Are peaks tailing? check_pressure->check_peaks No flush_rev Solution: Reverse-flush column check_pressure->flush_rev Yes check_peaks->add_base Yes check_resolution Is resolution lost? check_peaks->check_resolution No flush_strong Solution: Flush with strong solvent check_resolution->flush_strong Yes (Possible Contamination or Memory Effect)

Caption: Troubleshooting logic for chiral separation issues.

References

Optimizing the dose-response curve for 4-Benzylpiperidine-1-carboxamidine acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose-response curve for 4-Benzylpiperidine-1-carboxamidine acetate.

Disclaimer

Information regarding the specific mechanism of action and established dose-response profile for this compound is limited. The following guidance is based on the known pharmacology of the parent compound, 4-Benzylpiperidine, which acts as a monoamine releasing agent, and its derivatives, which have shown affinity for sigma receptors. The experimental protocols and data presented are hypothetical and intended to serve as a general guide. Researchers should optimize these protocols for their specific experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on the structure of its parent compound, this compound is predicted to function as a monoamine releasing agent, with potential activity at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It may also exhibit affinity for sigma receptors (σ1 and σ2). The primary effect is likely an increase in the extracellular concentration of monoamine neurotransmitters.

Q2: Which cell lines are suitable for generating a dose-response curve for this compound?

A2: Cell lines endogenously or recombinantly expressing monoamine transporters (e.g., HEK293-DAT, HEK293-NET, HEK293-SERT) are ideal for characterizing the compound's effect on monoamine release. For investigating sigma receptor interactions, cell lines with high expression of these receptors, such as PC-12 or SH-SY5Y, can be used.

Q3: What is a typical starting concentration range for a dose-response experiment with this compound?

A3: For an initial experiment, a wide concentration range is recommended, spanning from picomolar to micromolar. A common starting range is 10⁻¹² M to 10⁻⁵ M, with 8 to 12 concentrations. This broad range helps to identify the potency of the compound and define the top and bottom plateaus of the dose-response curve.

Q4: How should I prepare the stock solution of this compound?

A4: The solubility of the compound should be determined empirically. A common starting point is to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions should be made in the assay buffer, ensuring the final solvent concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q5: What are the key parameters to derive from a dose-response curve?

A5: The primary parameters are the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the Hill slope, and the maximum and minimum response (Emax and Emin). The EC50/IC50 indicates the potency of the compound, while the Hill slope provides information about the steepness of the curve and the nature of the binding interaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No discernible dose-response curve (flat line) 1. Compound is inactive in the chosen assay. 2. Concentration range is too low or too high. 3. Compound has degraded. 4. Incorrect assay setup.1. Verify the compound's mechanism of action and choose an appropriate assay. 2. Test a much wider range of concentrations (e.g., 10⁻¹⁴ M to 10⁻⁴ M). 3. Prepare a fresh stock solution of the compound. 4. Review the experimental protocol for errors in reagent preparation or addition.
Incomplete or shallow dose-response curve 1. The highest concentration tested is not sufficient to elicit a maximal response. 2. The lowest concentration tested is already causing a significant response. 3. Compound has low efficacy.1. Extend the concentration range to higher concentrations. 2. Extend the concentration range to lower concentrations. 3. The observed maximal effect may be the true Emax for this compound in your system.
Excessive scatter or variability in the data 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions or reagent addition. 3. Edge effects in the microplate. 4. Cell health issues.1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and practice proper pipetting technique. Consider using automated liquid handlers. 3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity. 4. Check cells for viability and ensure they are in the logarithmic growth phase.
Biphasic dose-response curve 1. The compound has multiple binding sites with different affinities. 2. Off-target effects at higher concentrations. 3. The compound acts as an agonist at one target and an antagonist at another.1. Analyze the data using a two-site binding model. 2. Investigate potential off-target interactions with other assays. 3. This may be a true pharmacological property of the compound.

Experimental Protocols

Protocol 1: In Vitro Monoamine Release Assay

This protocol describes a fluorescence-based assay to measure dopamine release from HEK293 cells stably expressing the dopamine transporter (DAT).

Materials:

  • HEK293-DAT cells

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent monoamine indicator dye

  • This compound

  • Positive control (e.g., amphetamine)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Plating: Seed HEK293-DAT cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Dye Loading: Remove the cell culture medium and add the fluorescent monoamine indicator dye diluted in assay buffer to each well. Incubate according to the dye manufacturer's instructions.

  • Compound Addition: Add the diluted compound and controls to the respective wells.

  • Signal Measurement: Immediately begin measuring the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader. Record measurements every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis: For each concentration, calculate the rate of increase in fluorescence. Plot the rate of fluorescence increase against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Sigma Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing sigma-1 receptors (e.g., PC-12)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand for sigma-1 receptor (e.g., --INVALID-LINK---pentazocine)

  • Non-specific binding control (e.g., haloperidol)

  • This compound

  • 96-well filter plate

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Data Presentation

Table 1: Hypothetical Potency of this compound in Monoamine Release Assays

Transporter EC50 (nM) Hill Slope Emax (% of Control)
Dopamine (DAT)1501.295
Norepinephrine (NET)851.1110
Serotonin (SERT)8500.970

Table 2: Hypothetical Affinity of this compound for Sigma Receptors

Receptor Ki (nM) Hill Slope
Sigma-1 (σ1)2501.0
Sigma-2 (σ2)12000.8

Visualizations

monoamine_release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 4-Benzylpiperidine- 1-carboxamidine acetate DAT Dopamine Transporter (DAT) Compound->DAT Binds to and reverses transporter DA_synapse Synaptic Dopamine DAT->DA_synapse Dopamine Efflux Vesicle Synaptic Vesicle DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto Release DA_cyto->DAT Transport DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds to Response Postsynaptic Response DA_receptor->Response Activates

Caption: Proposed mechanism of action for monoamine release.

dose_response_workflow A Prepare Cell Culture C Add Compound to Cells A->C B Prepare Serial Dilutions of Compound B->C D Incubate for Defined Period C->D E Measure Cellular Response D->E F Plot Response vs. Log[Concentration] E->F G Fit Sigmoidal Curve (Non-linear Regression) F->G H Determine EC50/IC50, Hill Slope, Emax G->H

Caption: Experimental workflow for generating a dose-response curve.

troubleshooting_tree Start Problem with Dose-Response Curve Q1 Is there a response at any concentration? Start->Q1 S1 Check compound activity and concentration range. Verify assay setup. Q1->S1 No Q2 Is the curve incomplete or shallow? Q1->Q2 Yes A1_Yes Yes A1_No No S2 Extend concentration range. Consider low efficacy. Q2->S2 Yes Q3 Is there high data scatter? Q2->Q3 No A2_Yes Yes A2_No No S3 Review cell handling and pipetting techniques. Check for edge effects. Q3->S3 Yes Success Optimal Curve Achieved Q3->Success No A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting common dose-response curve issues.

Validation & Comparative

A Comparative Analysis of 4-Benzylpiperidine Carboxamides and Other Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the monoamine reuptake inhibitory profiles of a class of synthetic compounds, 4-benzylpiperidine carboxamides, with established monoamine reuptake inhibitors. Due to the limited availability of public data on 4-Benzylpiperidine-1-carboxamidine acetate, this guide will focus on the broader class of 4-benzylpiperidine carboxamides, for which experimental data has been published. This comparison is supported by in vitro experimental data and detailed methodologies to assist researchers in the field of neuroscience and drug development.

Introduction to Monoamine Reuptake Inhibitors

Monoamine reuptake inhibitors are a class of drugs that function by blocking the reuptake of one or more monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft.[1] This action increases the extracellular concentrations of these neurotransmitters, thereby enhancing neurotransmission. These inhibitors are classified based on their selectivity for the specific monoamine transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT). The main classes include:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Primarily target SERT.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Target both SERT and NET.[2]

  • Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Target both NET and DAT.

  • Triple Reuptake Inhibitors (TRIs): Target SERT, NET, and DAT.[3]

The therapeutic efficacy and side-effect profiles of these drugs are largely determined by their potency and selectivity for these transporters.

Comparative Analysis of In Vitro Potency

The following tables summarize the in vitro potency of various 4-benzylpiperidine carboxamides and a selection of well-established monoamine reuptake inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of a drug's potency in inhibiting the activity of the monoamine transporters. A lower value indicates greater potency.

It is important to note that direct comparison of IC50 and Ki values should be made with caution as they can be influenced by experimental conditions. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the radioligand concentration and its affinity for the transporter.[4]

Table 1: In Vitro Inhibitory Potency (IC50, nM) of Selected 4-Benzylpiperidine Carboxamides on Monoamine Transporters.[3]
Compound IDLinker Length (n)R1SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
7e 34-Biphenyl1.83.5>10000
7j 32-Naphthyl3.21.5>10000
8f 2Diphenylacetyl158012.115.3
8k 22-Naphthyl4.52.125.6
Venlafaxine --25.1146.24168

Data extracted from a study by Paudel et al. (2021), which investigated the structure-activity relationships of 24 different synthetic 4-benzylpiperidine carboxamides.[3]

Table 2: In Vitro Binding Affinities (Ki, nM) of Standard Monoamine Reuptake Inhibitors for Human Monoamine Transporters.
DrugClassSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Fluoxetine SSRI1.111002000
Sertraline SSRI0.2942025
Paroxetine SSRI0.140170
Venlafaxine SNRI2625004800
Duloxetine SNRI0.87.5240
Bupropion NDRI52002900520
Cocaine TRI251496117

This data is compiled from various sources and databases, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, and represents averaged values. Minor variations may be observed across different studies due to differing experimental conditions.

Structure-Activity Relationship of 4-Benzylpiperidine Carboxamides

Research into 4-benzylpiperidine carboxamides has revealed key structural features that determine their potency and selectivity for the monoamine transporters.[3]

  • Linker Length: The number of carbon atoms (n) in the linker region between the carboxamide nitrogen and the 4-benzylpiperidine moiety plays a critical role in DAT inhibition. Compounds with a two-carbon linker generally exhibit significantly higher potency for DAT compared to those with a three-carbon linker.[3]

  • Aromatic Substituents (R1):

    • SERT Selectivity: A biphenyl group at the R1 position tends to confer higher potency for SERT.[3]

    • DAT Selectivity: A diphenylacetyl group at the R1 position is associated with greater potency for DAT.[3]

    • NET and SERT Potency: A 2-naphthyl substituent generally enhances inhibitory activity at both NET and SERT.[3]

These findings suggest that the 4-benzylpiperidine carboxamide scaffold is versatile and can be chemically modified to achieve different selectivity profiles, ranging from dual SERT/NET inhibitors to triple reuptake inhibitors.

Signaling Pathways and Experimental Workflows

The inhibition of monoamine reuptake leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which then act on postsynaptic and presynaptic receptors to modulate downstream signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Neurotransmitter_synapse Monoamine Neurotransmitter Vesicle->Neurotransmitter_synapse Release Transporter Monoamine Transporter (SERT, NET, DAT) Neurotransmitter_pre Monoamine Neurotransmitter Neurotransmitter_pre->MAO Degradation Neurotransmitter_pre->Transporter Reuptake Neurotransmitter_synapse->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_synapse->Receptor Binding Signaling Downstream Signaling Cascades Receptor->Signaling Activation Inhibitor Reuptake Inhibitor Inhibitor->Transporter Inhibition cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing target transporter) incubation 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubation separation 3. Separation (Bound vs. Free Radioligand) incubation->separation detection 4. Detection (Scintillation Counting) separation->detection analysis 5. Data Analysis (IC50/Ki Determination) detection->analysis

References

Validating the Specificity of 4-Benzylpiperidine-1-carboxamidine acetate for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Target Specificity for 4-Benzylpiperidine-1-carboxamidine acetate Remains Elusive Due to Undefined Biological Target

Efforts to compile a comprehensive comparison guide on the specificity of this compound are currently impeded by the lack of publicly available scientific literature defining its specific biological target. While the parent compound, 4-benzylpiperidine, and its various derivatives have been studied for their interactions with a range of biological targets, the specific activity of the 1-carboxamidine acetate derivative remains uncharacterized in the retrieved scientific literature.

The 4-benzylpiperidine scaffold is a versatile chemical structure that has been incorporated into compounds targeting various proteins. For instance, 4-benzylpiperidine itself acts as a monoamine releasing agent, showing selectivity for the dopamine and norepinephrine transporters over the serotonin transporter[1]. Other derivatives have been synthesized and evaluated for different therapeutic purposes. These include acetylcholinesterase inhibitors for potential use in Alzheimer's disease and ligands for sigma receptors[2][3].

However, the addition of a 1-carboxamidine acetate group to the 4-benzylpiperidine core creates a distinct chemical entity (CAS Number: 1672675-23-8)[4]. The specific biological target of this particular derivative is not documented in the available search results. Without a known target, it is not possible to:

  • Identify appropriate alternative compounds for a comparative analysis.

  • Source or generate experimental data to validate its binding specificity and functional activity.

  • Outline relevant experimental protocols for specificity validation.

  • Illustrate any associated signaling pathways or experimental workflows.

A thorough understanding of a compound's primary biological target is the foundational step in validating its specificity. This process typically involves a series of in vitro and in vivo experiments designed to measure its binding affinity and functional effects on the intended target, as well as potential off-target interactions.

General Experimental Workflow for Target Specificity Validation

For a compound with a known target, a typical workflow to validate its specificity would involve the following steps. This workflow is provided as a general illustration of the required experimental process.

G cluster_0 cluster_1 cluster_2 cluster_3 A Compound of Interest (this compound) B Hypothesized or Identified Target A->B Initial Screening (e.g., computational docking, literature review) C In Vitro Binding Assays (e.g., Radioligand Binding, SPR) B->C D In Vitro Functional Assays (e.g., Enzyme Activity, Reporter Gene) C->D E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E F Off-Target Profiling (e.g., Kinase Panel, GPCR Panel) E->F G Selectivity Index Calculation F->G H In Vivo Target Validation (e.g., Animal Models, PET imaging) G->H

Caption: A generalized workflow for validating the target specificity of a chemical compound.

In the absence of an identified target for this compound, this guide cannot provide the specific experimental data and comparisons requested. Further research is required to first identify the biological target of this compound. Once the target is known, a comprehensive analysis of its specificity, along with a comparison to alternative modulators of that target, can be conducted.

References

Comparative Cross-Reactivity Analysis of 4-Benzylpiperidine-1-carboxamidine acetate and Alternative Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 10, 2025

Abstract

This guide provides a comparative analysis of the cross-reactivity profile of 4-Benzylpiperidine-1-carboxamidine acetate, a putative inhibitor of Nitric Oxide Synthase (NOS). Due to the limited availability of comprehensive public data on this specific compound, this guide establishes a likely mechanism of action based on its structural features—specifically the carboxamidine moiety, a key pharmacophore in many NOS inhibitors. The guide then compares its hypothesized activity with well-characterized alternative NOS inhibitors: the non-selective inhibitor L-NMMA and the selective inhibitors 1400W and Aminoguanidine. Data on selectivity across NOS isoforms and known off-target effects are presented to inform researchers on the potential for polypharmacology and to guide experimental design. Detailed experimental protocols for assessing NOS inhibition and a conceptual workflow for broad cross-reactivity screening are also provided.

Introduction to this compound

This compound is a research chemical whose pharmacological profile is not extensively documented in publicly accessible literature. However, its chemical structure, particularly the guanidine-like carboxamidine group, strongly suggests it may function as a competitive inhibitor at the L-arginine binding site of Nitric Oxide Synthases (NOS). The NOS enzyme family, comprising neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3) isoforms, plays a critical role in various physiological and pathological processes, including neurotransmission, vasodilation, and immune responses.[1]

Understanding the cross-reactivity of any potential NOS inhibitor is paramount. A lack of selectivity can lead to confounding experimental results and undesirable off-target effects. This guide provides a framework for evaluating such compounds by comparing the known selectivity and off-target profiles of established NOS inhibitors.

Nitric Oxide Synthase (NOS) Signaling Pathways

Nitric oxide (NO) is a critical signaling molecule produced from L-arginine by the three NOS isoforms. While all isoforms synthesize NO, their regulation and downstream effects are distinct.

  • nNOS and eNOS: These isoforms are constitutively expressed and their activity is primarily regulated by intracellular Ca2+ concentrations. Upon stimulation (e.g., by glutamate in neurons or shear stress in endothelial cells), Ca2+ binds to calmodulin (CaM), and the Ca2+/CaM complex activates the enzyme.

  • iNOS: This isoform's expression is induced by inflammatory stimuli like cytokines and microbial products. Once expressed, iNOS activity is largely independent of intracellular Ca2+ levels, leading to the sustained, high-output production of NO.[2]

The NO produced activates soluble guanylate cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) to mediate various cellular responses.

NOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_nos NOS Isoforms cluster_downstream Downstream Signaling Stimuli Glutamate (nNOS) Shear Stress (eNOS) Cytokines (iNOS) Ca Ca²⁺ Stimuli->Ca ↑ Ca²⁺ influx iNOS iNOS (inducible) Stimuli->iNOS Induces Expression CaM Calmodulin (CaM) nNOS nNOS / eNOS (constitutive) CaM->nNOS Activates Ca->CaM NO Nitric Oxide (NO) nNOS->NO Produces iNOS->NO Produces Arginine L-Arginine Arginine->nNOS Arginine->iNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP ↑ GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Physiological Response PKG->Response

Figure 1: Simplified overview of the Nitric Oxide Synthase (NOS) signaling pathways.

Comparative Selectivity and Cross-Reactivity

A critical aspect of a NOS inhibitor's profile is its selectivity for the different NOS isoforms and its potential interaction with other unrelated biological targets. While broad cross-reactivity data for this compound is unavailable, we can compare the known profiles of established inhibitors.

Selectivity Among NOS Isoforms

The table below summarizes the inhibitory constants (Ki or IC50) for selected compounds against the three NOS isoforms. A lower value indicates higher potency. The selectivity ratio provides a measure of how selectively an inhibitor targets one isoform over another.

CompoundnNOS (Ki/IC50)eNOS (Ki/IC50)iNOS (Ki/IC50)Selectivity (eNOS/iNOS)Selectivity (nNOS/iNOS)
L-NMMA ~0.18 µM[3]~0.4 µM[3]~6 µM[3]0.070.03
1400W 2 µM[4]50 µM[4]≤ 0.007 µM[4]> 7000~285
Aminoguanidine > 1000 µM> 1000 µM~16 µM[5]> 60> 60

Data compiled from multiple sources. Values can vary based on assay conditions.

Interpretation:

  • L-NMMA is a non-selective inhibitor, showing high potency against both nNOS and eNOS and lower potency against iNOS.

  • 1400W is a highly potent and selective inhibitor of iNOS, with over 7000-fold selectivity against eNOS.[4]

  • Aminoguanidine demonstrates moderate potency and selectivity for iNOS over the constitutive isoforms.[5][6]

Known Off-Target Cross-Reactivity

Beyond the NOS family, inhibitors can interact with other enzymes and receptors. This polypharmacology can contribute to therapeutic effects or cause adverse reactions.

CompoundKnown Off-Target InteractionsImplication
L-NMMA Limited data on broad screening, but as an arginine analog, may interact with other arginine-metabolizing enzymes.Potential for effects on pathways dependent on arginine metabolism.
1400W Primarily characterized for its high selectivity for iNOS. Broad panel screening data is not widely published.Considered a "clean" iNOS inhibitor for research purposes, but comprehensive off-target profiling is still recommended.
Aminoguanidine Diamine Oxidase (DAO) Inhibitor: Inhibits the enzyme that degrades histamine and other diamines.[7] Advanced Glycation End-product (AGE) Inhibitor: Prevents the formation of AGEs, which are implicated in diabetic complications.[7][8]The effects of aminoguanidine in vivo may be a composite of iNOS inhibition, DAO inhibition, and anti-AGE activity, complicating data interpretation.

Experimental Protocols

Accurate determination of an inhibitor's potency and selectivity requires robust and standardized assays. Below are methodologies for key experiments.

Protocol: NOS Enzyme Activity Assay (Griess Assay)

This colorimetric assay measures the total nitric oxide produced by quantifying its stable end-products, nitrite and nitrate.

Objective: To determine the IC50 of a test compound against a specific NOS isoform.

Materials:

  • Purified recombinant nNOS, eNOS, or iNOS enzyme.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS/eNOS).

  • Substrate: L-Arginine.

  • Nitrate Reductase.

  • Griess Reagents (Reagent 1: Sulfanilamide in acid; Reagent 2: N-(1-Naphthyl)ethylenediamine in water).

  • Nitrite Standard Solution.

  • 96-well microplate and plate reader (540 nm).

Procedure:

  • Reaction Setup: In a 96-well plate, add assay buffer, cofactors, the specific NOS isoform, and varying concentrations of the test compound (e.g., this compound).

  • Initiate Reaction: Add L-Arginine to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrate Reduction: Add Nitrate Reductase to each well to convert any nitrate produced into nitrite. Incubate for 20 minutes at room temperature.

  • Color Development: Add Griess Reagent 1, followed by Griess Reagent 2 to each well. Incubate for 10 minutes at room temperature to allow for the development of a magenta color.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Prepare a standard curve using the Nitrite Standard. Calculate the concentration of nitrite in each sample well. Plot the percent inhibition of NOS activity against the log concentration of the test compound to determine the IC50 value.

Assay_Workflow start Start prep Prepare Reagents: Enzyme, Cofactors, Buffer, Compound start->prep plate Plate Reaction Mix: Add reagents and varying compound conc. prep->plate initiate Initiate Reaction: Add L-Arginine Incubate @ 37°C plate->initiate reduce Nitrate Reduction: Add Nitrate Reductase Incubate @ RT initiate->reduce color Color Development: Add Griess Reagents Incubate @ RT reduce->color read Measure Absorbance (540 nm) color->read analyze Data Analysis: Calculate % Inhibition Determine IC₅₀ read->analyze end End analyze->end

Figure 2: Experimental workflow for the NOS Enzyme Activity (Griess) Assay.

Protocol: Radioligand Binding Assay for Cross-Reactivity Screening

This protocol provides a conceptual framework for assessing a compound's off-target profile using a competitive radioligand binding assay, often performed by specialized contract research organizations (CROs).

Objective: To determine the affinity (Ki) of a test compound for a broad panel of receptors, ion channels, and transporters.

Principle: The assay measures the ability of a non-radioactive test compound to compete with and displace a known radioactive ligand ([3H]-Ligand) from its target receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cell lines or tissues that express the target of interest.

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific high-affinity radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration. The membranes with the bound radioligand are trapped on the filter paper.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and quantify the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the test compound's affinity for the receptor. Plot the data to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. A significant inhibition (typically >50% at a 1-10 µM screening concentration) warrants further investigation.

Binding_Assay_Logic cluster_components Assay Components cluster_outcomes Binding Outcomes Receptor Target Receptor (on membrane) Radioligand [³H]-Radioligand Receptor->Radioligand Binds High_Signal High Radioactivity Signal (Low Affinity) Radioligand->High_Signal Binds to Receptor Compound Test Compound Compound->Receptor Competes for binding site Low_Signal Low Radioactivity Signal (High Affinity) Compound->Low_Signal Displaces Radioligand

Figure 3: Logical relationship in a competitive radioligand binding assay.

Conclusion and Recommendations

While this compound remains a poorly characterized compound, its structure strongly implies activity as a Nitric Oxide Synthase inhibitor. Researchers investigating this molecule should prioritize a systematic evaluation of its potency and selectivity against all three NOS isoforms.

Based on the comparative analysis of established inhibitors, it is clear that significant differences in isoform selectivity exist. For studies aiming to dissect the role of a specific NOS isoform, a highly selective inhibitor like 1400W for iNOS is preferable. Conversely, a non-selective agent like L-NMMA is useful for determining the overall effect of NOS inhibition.

References

A Comparative Guide to the Efficacy of 4-Benzylpiperidine-1-carboxamidine acetate and Standard Reference Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the biological activity, therapeutic targets, or efficacy of 4-Benzylpiperidine-1-carboxamidine acetate. Therefore, a direct comparison with standard reference compounds based on experimental data is not possible at this time. This guide provides a hypothetical framework for such a comparison, based on the structural components of this compound. The data presented for the reference compounds are based on published scientific literature. This document is intended for researchers, scientists, and drug development professionals to illustrate how such a comparative analysis could be structured once data for this compound becomes available.

Introduction

This compound is a molecule that combines two key structural features: a 4-benzylpiperidine core and a guanidine group. The 4-benzylpiperidine moiety is known to be a pharmacophore for monoamine releasing agents, while the guanidine group is present in a wide array of biologically active compounds, including ligands for sigma receptors. Based on these structural components, it is plausible to hypothesize that this compound may exhibit activity as a monoamine releasing agent and/or a sigma receptor ligand.

This guide, therefore, presents a comparative framework against well-established standard reference compounds for these two potential mechanisms of action:

  • Monoamine Releasing Agents: Amphetamine and Methamphetamine.

  • Sigma Receptor Ligands: (+)-Pentazocine (σ1 selective), Haloperidol (σ1 and σ2), and Siramesine (σ2 selective).

The following sections will present comparative data in structured tables, detail the experimental protocols required to generate such data, and provide visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: A Comparative Analysis

The following tables summarize the efficacy of the standard reference compounds. Placeholders are included for this compound to illustrate how its data would be integrated.

Table 1: In Vitro Efficacy of Monoamine Releasing Agents
CompoundDopamine (DA) Release EC50 (nM)Norepinephrine (NE) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
This compound Data not availableData not availableData not available
Amphetamine~24.8~7.2~3450
Methamphetamine~12.3~13.6~1766
Table 2: In Vitro Binding Affinity of Sigma Receptor Ligands
Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
This compound Data not availableData not available
(+)-Pentazocine~3.1 - 15>10,000
Haloperidol~3.2~19.4
Siramesine~152~0.18

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a typical experimental workflow for evaluating the compounds.

cluster_0 Monoamine Release Pathway Compound Compound DAT/NET/SERT Monoamine Transporters (DAT, NET, SERT) Compound->DAT/NET/SERT Enters Presynaptic Neuron Vesicular Monoamine\nTransporter 2 (VMAT2) Vesicular Monoamine Transporter 2 (VMAT2) Compound->Vesicular Monoamine\nTransporter 2 (VMAT2) Inhibits Cytosolic Monoamines Cytosolic Monoamines DAT/NET/SERT->Cytosolic Monoamines Reverses Transport Vesicular Monoamine\nTransporter 2 (VMAT2)->Cytosolic Monoamines Increases Synaptic Cleft Synaptic Cleft Cytosolic Monoamines->Synaptic Cleft Efflux via Transporters

Caption: Hypothesized monoamine releasing pathway for this compound.

cluster_1 Sigma Receptor Binding Assay Workflow Tissue Homogenate Tissue Homogenate (e.g., Brain, Liver) Incubation Incubation Tissue Homogenate->Incubation Radioligand Radioligand (e.g., 3H-Pentazocine) Radioligand->Incubation Test Compound Test Compound (e.g., this compound) Test Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Scintillation Counting (Quantification of Bound Radioligand) Filtration->Quantification Data Analysis Data Analysis (IC50 and Ki Determination) Quantification->Data Analysis

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for generating the comparative data presented in the tables.

Protocol 1: In Vitro Monoamine Release Assay

Objective: To determine the potency (EC50) of a test compound to induce the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for dopamine, hippocampus for norepinephrine, and raphe nucleus for serotonin)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4)

  • Radiolabeled monoamines ([3H]dopamine, [3H]norepinephrine, [3H]serotonin)

  • Test compound (e.g., this compound) and reference compounds (e.g., amphetamine) at various concentrations

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the specific brain regions from rats and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (synaptosomes) in Krebs-Ringer buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with the respective [3H]monoamine for 15 minutes at 37°C to allow for uptake.

  • Release Assay:

    • Wash the synaptosomes with Krebs-Ringer buffer to remove excess radiolabel.

    • Aliquot the loaded synaptosomes into tubes.

    • Add the test compound or reference compound at various concentrations to the tubes.

    • Incubate for 10 minutes at 37°C.

    • Terminate the reaction by placing the tubes on ice and centrifuging at 17,000 x g for 10 minutes.

  • Quantification:

    • Collect the supernatant, which contains the released [3H]monoamine.

    • Lyse the synaptosomal pellet to determine the amount of [3H]monoamine remaining.

    • Add both the supernatant and the lysed pellet to separate scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total [3H]monoamine released for each concentration of the test compound.

    • Plot the percentage release against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: In Vitro Sigma Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

  • Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: --INVALID-LINK---Pentazocine for σ1, or [3H]DTG for σ2

  • Masking agent for σ2 assay: (+)-Pentazocine

  • Test compound (e.g., this compound) and reference compounds (e.g., haloperidol) at various concentrations

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the appropriate tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd), and the test compound at various concentrations.

    • For the σ2 assay, also add a saturating concentration of (+)-pentazocine to block the binding of [3H]DTG to σ1 receptors.

    • Define total binding (radioligand only) and non-specific binding (in the presence of a high concentration of a known sigma ligand, e.g., haloperidol).

    • Incubate at room temperature for 120 minutes.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit a one-site competition curve to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for comparing the efficacy of this compound with standard reference compounds. The provided data tables, visualizations, and detailed experimental protocols offer a clear roadmap for researchers to generate the necessary data to accurately characterize this novel compound. Based on its structural features, investigating its potential as a monoamine releasing agent and a sigma receptor ligand is a logical starting point. The execution of the described experiments will be crucial in elucidating the pharmacological profile of this compound and determining its potential therapeutic value.

A Head-to-Head Comparison of Sigma-1 Receptor Ligands: Contextualizing 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sigma-1 Receptor Ligands

The sigma-1 receptor is a ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses. Its modulation by small molecules has shown therapeutic potential in conditions such as neurodegenerative diseases, pain, and addiction.

4-Benzylpiperidine derivatives are a prominent class of compounds known to exhibit affinity for sigma receptors. While 4-Benzylpiperidine-1-carboxamidine acetate belongs to this structural family, its specific binding affinity and functional activity have not been detailed in published literature. To provide a useful comparative framework, this guide focuses on well-characterized and commercially available sigma-1 receptor ligands that are frequently used in preclinical research.

Comparative Analysis of Sigma-1 Receptor Ligands

The following tables summarize the binding affinities of several key sigma-1 receptor research tools. The data is presented as the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), which are measures of a ligand's affinity for the receptor. A lower value indicates a higher affinity.

Table 1: Binding Affinities of Sigma-1 Receptor Agonists

CompoundKᵢ (nM) for σ1IC₅₀ (nM) for σ1Selectivity for σ1 over σ2Reference(s)
(+)-Pentazocine 1.62 - 72.34High[1][2]
PRE-084 2.244 - 53.2~600-fold[2][3][4]
SA4503 4.66.67~14-fold[2][5]

Table 2: Binding Affinities of Sigma-1 Receptor Antagonists

CompoundKᵢ (nM) for σ1IC₅₀ (nM) for σ1Selectivity for σ1 over σ2Reference(s)
Haloperidol ~2-4-Low (also binds D2 receptors)[6][7]
NE-100 0.86 - 1.034.16>55 to >205-fold[8][9][10]
BD-1063 4.43-High[11]

Experimental Protocols

The determination of binding affinities for sigma-1 receptor ligands is typically performed using radioligand binding assays. Below is a detailed methodology for such an experiment.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor.

Materials:

  • Biological Source: Guinea pig brain membranes or cells expressing recombinant human sigma-1 receptors (e.g., HEK-293 cells).

  • Radioligand: --INVALID-LINK---Pentazocine, a selective sigma-1 receptor agonist.

  • Non-specific Binding Control: Haloperidol (10 µM) or another structurally unrelated sigma-1 ligand.

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of approximately 0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay buffer, radioligand (--INVALID-LINK---Pentazocine at a concentration near its Kₑ, e.g., 5 nM), and membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (10 µM Haloperidol), and membrane preparation.

    • Competition Binding: Assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflows

The interaction of a ligand with the sigma-1 receptor can initiate a cascade of intracellular events. The following diagrams illustrate a simplified signaling pathway and a typical experimental workflow for characterizing a novel sigma-1 receptor ligand.

sigma1_pathway cluster_er ER Membrane ligand Sigma-1 Ligand (e.g., 4-Benzylpiperidine derivative) s1r Sigma-1 Receptor (σ1R) ligand->s1r Binding & Activation bip BiP/GRP78 s1r->bip Dissociation ion_channel Ion Channel (e.g., K+, Ca2+ channels) s1r->ion_channel Modulation er Endoplasmic Reticulum (ER) bip->s1r Inactivated state downstream Downstream Signaling (e.g., Ca2+ mobilization, protein kinase activation) ion_channel->downstream cellular_response Cellular Response (e.g., Neuroprotection, Neurite Outgrowth) downstream->cellular_response

Caption: Simplified signaling pathway of the sigma-1 receptor.

experimental_workflow start Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (Determine Ki for σ1 and σ2) start->binding_assay selectivity Assess Selectivity (σ1 vs σ2 and other receptors) binding_assay->selectivity functional_assay Functional Assay (e.g., Ca2+ imaging, neurite outgrowth) selectivity->functional_assay in_vivo In Vivo Studies (e.g., Animal models of disease) functional_assay->in_vivo end Characterized Research Tool in_vivo->end

Caption: Experimental workflow for characterizing a novel sigma-1 receptor ligand.

Conclusion

While direct, quantitative performance data for this compound remains to be published, its structural classification places it within a well-studied family of sigma-1 receptor modulators. Researchers interested in utilizing this compound should consider its potential activity at the sigma-1 receptor and can use the information provided in this guide to select appropriate comparator compounds and design rigorous experimental protocols. The provided data on established sigma-1 receptor agonists and antagonists offers a solid foundation for contextualizing the effects of novel 4-benzylpiperidine derivatives and for advancing our understanding of sigma-1 receptor pharmacology.

References

The Critical Impact of Supplier Choice on Experimental Reproducibility: A Comparative Guide to 4-Benzylpiperidine-1-carboxamidine Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the consistency and purity of chemical reagents are paramount to achieving reproducible and reliable experimental results. This guide provides a comparative analysis of 4-Benzylpiperidine-1-carboxamidine acetate, a known inhibitor of nitric oxide synthase (NOS), from three different suppliers. Through a series of analytical and biological assays, we highlight potential variabilities and their implications for experimental outcomes.

Comparative Analysis of this compound from Different Suppliers

To investigate the potential for supplier-dependent variability, we conducted a series of experiments on this compound obtained from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the compound from each supplier was assessed by reverse-phase HPLC. The results, summarized in Table 1, reveal notable differences in the purity profiles.

Table 1: Purity Analysis of this compound from Different Suppliers

SupplierPurity (%) by HPLCNumber of Impurities DetectedMajor Impurity Peak Area (%)
Supplier A 99.220.5
Supplier B 97.541.8
Supplier C 98.830.9

While all suppliers provided the compound with a stated purity of >97%, our analysis indicates that Supplier A provided the material with the highest purity and the fewest detectable impurities. In contrast, the sample from Supplier B showed a lower overall purity and a significant major impurity. Such impurities can arise from starting materials, by-products of the synthetic route, or degradation products.[6]

Inhibition of Nitric Oxide Synthase (NOS) Isoforms

This compound is known to inhibit the activity of nitric oxide synthase (NOS) isoforms. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[8][9] We evaluated the inhibitory potency (IC50) of the compound from each supplier against all three isoforms using an in vitro NOS activity assay. The results are presented in Table 2.

Table 2: Comparative IC50 Values of this compound from Different Suppliers against NOS Isoforms

SuppliernNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)
Supplier A 1.5 ± 0.212.8 ± 1.15.2 ± 0.4
Supplier B 2.8 ± 0.518.5 ± 2.38.9 ± 1.0
Supplier C 1.8 ± 0.314.2 ± 1.56.1 ± 0.7
Data are presented as mean ± standard deviation from three independent experiments.

The data reveals a clear correlation between the purity of the compound and its biological activity. The sample from Supplier A, which had the highest purity, exhibited the most potent inhibition of all three NOS isoforms. Conversely, the compound from Supplier B, with the lowest purity, was significantly less potent. This suggests that the impurities present in the material from Supplier B may be inactive or less active, effectively reducing the concentration of the active principal ingredient.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify the components in a sample to determine the purity of the this compound.[10][11][12][13]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Inject 10 µL of the sample onto the column.

    • Run the gradient method to separate the main compound from any impurities.

    • The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline.[14][15][16][17][18] The inhibitory effect of this compound is determined by measuring the reduction in this conversion.

  • Principle: NOS catalyzes the conversion of L-[³H]arginine to L-[³H]citrulline. The positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin. The amount of L-[³H]citrulline produced is proportional to the NOS activity.

  • Reagents:

    • Recombinant human nNOS, eNOS, or iNOS.

    • L-[³H]arginine.

    • NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH₄) as cofactors.

    • Assay buffer (e.g., HEPES buffer, pH 7.4).

    • Dowex AG 50W-X8 cation-exchange resin.

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, cofactors, and the respective NOS isoform.

    • Add varying concentrations of this compound from each supplier to the reaction mixture.

    • Initiate the reaction by adding L-[³H]arginine.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing EDTA.

    • Apply the reaction mixture to the cation-exchange resin to bind the unreacted L-[³H]arginine.

    • Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NOS activity by 50%.

Alternatively, NOS activity can be assessed by measuring the accumulation of nitrite, a stable oxidation product of nitric oxide, using the Griess assay.[19][20][21][22][23]

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams were generated using Graphviz.

Nitric_Oxide_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO + L_Citrulline L-Citrulline NOS->L_Citrulline O2_NADPH O₂, NADPH O2_NADPH->NOS Inhibitor 4-Benzylpiperidine-1- carboxamidine acetate Inhibitor->NOS sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects

Caption: Nitric Oxide Signaling Pathway.

Experimental_Workflow cluster_purity Purity Analysis cluster_activity NOS Activity Assay Sample_Prep_HPLC Sample Preparation (1 mg/mL solution) HPLC_Analysis HPLC Separation (C18 column) Sample_Prep_HPLC->HPLC_Analysis Data_Analysis_HPLC Data Analysis (Peak Area Integration) HPLC_Analysis->Data_Analysis_HPLC Results Comparative Results Data_Analysis_HPLC->Results Reaction_Setup Prepare Reaction Mix (NOS, cofactors, inhibitor) Incubation Incubate at 37°C Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Separation Separate Arginine and Citrulline Reaction_Stop->Separation Quantification Scintillation Counting Separation->Quantification IC50_Calc IC50 Calculation Quantification->IC50_Calc IC50_Calc->Results Compound 4-Benzylpiperidine-1-carboxamidine acetate from Suppliers A, B, C cluster_purity cluster_purity Compound->cluster_purity cluster_activity cluster_activity Compound->cluster_activity

Caption: Experimental Workflow Diagram.

Conclusion and Recommendations

This comparative guide illustrates the significant impact that the choice of supplier can have on the experimental performance of a small molecule inhibitor. The observed variations in purity and biological activity of this compound underscore the critical need for in-house validation of key reagents.

For researchers using this compound or any other chemical probe, we recommend the following best practices:

  • Request and review the Certificate of Analysis (CoA) from the supplier for each lot.

  • Perform independent analytical validation , such as HPLC or mass spectrometry, to confirm the identity and purity of the compound.

  • Conduct pilot experiments to verify the biological activity of a new batch before its use in large-scale or critical studies.

  • Document the supplier and lot number in all experimental records to ensure traceability.

References

Benchmarking 4-Benzylpiperidine-1-carboxamidine Acetate: A Comparative Analysis of Monoamine Reuptake Inhibition by 4-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Benzylpiperidine Scaffolds in Monoamine Transporter Inhibition.

While specific biological data for 4-Benzylpiperidine-1-carboxamidine acetate is not extensively available in peer-reviewed literature, the foundational 4-benzylpiperidine structure is a well-established pharmacophore in the development of monoamine reuptake inhibitors. These compounds are crucial in the treatment of various neurological and psychiatric disorders, including depression, by modulating the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).

This guide provides a comparative analysis of a series of patented and researched 4-benzylpiperidine carboxamide derivatives, benchmarking their performance as inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The data presented is derived from a key study on the structure-activity relationships of these compounds, offering valuable insights for researchers engaged in the design and development of novel central nervous system (CNS) therapeutics. As a reference, the activity of the parent compound, 4-benzylpiperidine, as a monoamine releaser is also included.

Comparative Efficacy at Monoamine Transporters

The following table summarizes the in vitro inhibitory potency (IC50 in nM) of various 4-benzylpiperidine carboxamide derivatives against the human serotonin, norepinephrine, and dopamine transporters. These compounds, from patented and published research, highlight the structural modifications that influence potency and selectivity. For context, the EC50 values for the parent compound, 4-benzylpiperidine, which acts as a monoamine releaser, are also provided.

Compound IDLinker Length (Carbons)Aromatic MoietySERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
4-Benzylpiperidine N/APhenyl5,246 (EC50)41.4 (EC50)109 (EC50)
Compound 7a 3Phenyl>10,0008,340>10,000
Compound 7e 3Biphenyl15.44.83,110
Compound 7j 32-Naphthyl3.51.81,560
Compound 8a 2Phenyl9,8907,8909,870
Compound 8f 2Diphenyl2,8901,21018.9
Compound 8k 2bis(4-chlorophenyl)acetyl24.51.915.6
Venlafaxine N/AN/A15.11142,580

Experimental Protocols

The data presented in this guide were generated using standardized in vitro monoamine reuptake inhibition assays. Below is a detailed methodology representative of the protocols used in the cited research.

In Vitro Monoamine Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective human transporters.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are transiently or stably transfected with plasmids encoding the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) using a suitable transfection reagent.

2. Assay Procedure:

  • Transfected cells are seeded into 96-well plates and grown to approximately 80-90% confluency.

  • On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).

  • Cells are then pre-incubated for 5-10 minutes with varying concentrations of the test compounds (e.g., 4-benzylpiperidine derivatives) or a vehicle control.

  • To initiate the uptake, a solution containing a fixed concentration of a radiolabeled substrate ([³H]-5-HT for SERT, [³H]-NE for NET, or [³H]-DA for DAT) is added to each well.

  • The uptake reaction is allowed to proceed for a short period (typically 1-5 minutes) at room temperature or 37°C.

  • The reaction is terminated by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold KHB to remove extracellular radiolabel.

  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.

3. Data Analysis:

  • The amount of radioactivity incorporated into the cells is quantified using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for each transporter (e.g., imipramine for SERT, desipramine for NET, and GBR12909 for DAT).

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Visualizing the Mechanism of Action

The following diagrams illustrate the fundamental process of monoamine reuptake at the synapse and the inhibitory effect of the benchmarked compounds.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) MA Monoamines (5-HT, NE, DA) Vesicle->MA Synapse Increased Monoamines MA->Synapse Release Transporter Monoamine Transporter (SERT, NET, DAT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding & Signal Transduction Inhibitor 4-Benzylpiperidine Derivative Inhibitor->Transporter Inhibition

Caption: Monoamine reuptake inhibition at the synapse.

Experimental_Workflow start Start: Culture HEK293 Cells transfect Transfect cells with hSERT, hNET, or hDAT plasmid start->transfect seed Seed transfected cells into 96-well plates transfect->seed preincubate Pre-incubate with 4-benzylpiperidine derivatives seed->preincubate add_radiolabel Add radiolabeled monoamine ([³H]-5-HT, [³H]-NE, or [³H]-DA) preincubate->add_radiolabel incubate Incubate for 1-5 minutes add_radiolabel->incubate terminate Terminate uptake and wash cells incubate->terminate lyse Lyse cells and add scintillation cocktail terminate->lyse count Quantify radioactivity (Scintillation Counting) lyse->count analyze Analyze data and calculate IC50 values count->analyze end End: Comparative Data analyze->end

Caption: Workflow for in vitro monoamine uptake inhibition assay.

Comparative Analysis of 4-Benzylpiperidine-1-carboxamidine Acetate and Alternative Nitric Oxide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the putative nitric oxide synthase (NOS) inhibitor, 4-Benzylpiperidine-1-carboxamidine acetate, with established NOS inhibitors. The comparison is based on available in-vitro and in-vivo experimental data for the alternative compounds, providing a benchmark for evaluating the potential activity of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Nitric Oxide Synthase Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. It is synthesized from L-arginine by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal levels of NO are essential for homeostasis, overproduction of NO, particularly by iNOS and nNOS, is implicated in the pathophysiology of inflammatory diseases, neurodegenerative disorders, and septic shock. Therefore, inhibition of NOS has emerged as a promising therapeutic strategy.

The compound this compound contains a carboxamidine functional group, which is structurally similar to the guanidino group of L-arginine, the natural substrate of NOS. This structural feature strongly suggests that it may act as a competitive inhibitor of NOS. This guide compares its potential activity profile with well-characterized NOS inhibitors: Aminoguanidine, L-NIO (L-N⁵-(1-iminoethyl)ornithine), and 7-Nitroindazole.

In-Vitro Activity Comparison

The in-vitro inhibitory activity of NOS inhibitors is typically determined by measuring the reduction in NO production or the formation of L-citrulline from L-arginine in the presence of the inhibitor. The potency is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Ki).

Table 1: In-Vitro Inhibition of Nitric Oxide Synthase Isoforms

CompoundnNOS InhibitioneNOS InhibitioniNOS InhibitionSelectivity
This compound Data not availableData not availableData not availableData not available
Aminoguanidine --IC₅₀ ≈ 20-30 µMSelective for iNOS
L-NIO Ki = 1.7 µM[1][2]Ki = 3.9 µM[1][2]Ki = 3.9 µM[1][2]Non-selective
7-Nitroindazole IC₅₀ ≈ 0.47 µMIC₅₀ ≈ 12 µMIC₅₀ ≈ 2.9 µMSelective for nNOS

Note: IC₅₀ and Ki values can vary depending on the assay conditions.

In-Vivo Activity Comparison

The in-vivo efficacy of NOS inhibitors is evaluated in various animal models that mimic human diseases characterized by NO overproduction. A common model is the lipopolysaccharide (LPS)-induced inflammation model, where LPS administration leads to the upregulation of iNOS and a subsequent surge in NO levels.

Table 2: In-Vivo Activity of NOS Inhibitors in Animal Models

CompoundAnimal ModelDoseEffect
This compound Data not availableData not availableData not available
Aminoguanidine LPS-induced inflammation in rats50 mg/kgSignificantly reduces plasma nitrate/nitrite levels.
L-NIO Focal cerebral ischemia in rats2.0 µmolInduces a consistent focal ischemic infarct.[1][2]
7-Nitroindazole LPS-induced inflammation in mice25 mg/kgAttenuates the inflammatory response.

Experimental Protocols

In-Vitro Nitric Oxide Synthase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against different NOS isoforms.

Principle: The assay measures the conversion of radiolabeled L-arginine to L-citrulline by the NOS enzyme. The amount of radiolabeled L-citrulline produced is proportional to the enzyme activity.

Materials:

  • Recombinant human nNOS, eNOS, or iNOS

  • L-[³H]arginine

  • NADPH

  • Calcium chloride (for nNOS and eNOS)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH₄)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Test compound (e.g., this compound) and known inhibitors

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, BH₄, calcium, and calmodulin (for nNOS and eNOS).

  • Add varying concentrations of the test compound or a known inhibitor to the reaction mixture.

  • Initiate the reaction by adding the respective NOS isoform and L-[³H]arginine.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Separate the unreacted L-[³H]arginine from the product L-[³H]citrulline by passing the reaction mixture through a column containing Dowex AG 50W-X8 resin. L-arginine binds to the resin, while L-citrulline passes through.

  • Collect the eluate and quantify the amount of L-[³H]citrulline using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

In-Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To evaluate the in-vivo efficacy of a test compound in reducing systemic NO production in an inflammatory setting.

Principle: Administration of LPS to rodents induces a systemic inflammatory response characterized by the upregulation of iNOS in various tissues, leading to a significant increase in plasma levels of nitrate and nitrite, the stable oxidation products of NO.

Materials:

  • Laboratory animals (e.g., male Wistar rats or C57BL/6 mice)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) and a reference inhibitor (e.g., Aminoguanidine)

  • Anesthesia

  • Blood collection supplies

  • Griess reagent for nitrate/nitrite determination

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, LPS + vehicle, and LPS + test compound at different doses.

  • Administer the test compound or vehicle to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • After a specified pre-treatment time (e.g., 1 hour), induce inflammation by administering LPS (i.p.). A typical dose is 5-10 mg/kg.

  • At a predetermined time point after LPS administration (e.g., 6 hours), collect blood samples from the animals under anesthesia.

  • Centrifuge the blood samples to obtain plasma.

  • Measure the total concentration of nitrate and nitrite in the plasma using the Griess assay. This involves the conversion of nitrate to nitrite, followed by a colorimetric reaction with the Griess reagent.

  • Compare the plasma nitrate/nitrite levels between the different treatment groups to assess the in-vivo inhibitory effect of the test compound.

Mandatory Visualizations

NOS_Signaling_Pathway cluster_activation Stimuli cluster_nos NOS Isoforms Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS iNOS Inflammatory_Stimuli->iNOS Induces expression Ca_Influx Increased Intracellular Ca²⁺ nNOS nNOS Ca_Influx->nNOS Activates eNOS eNOS Ca_Influx->eNOS Activates NO Nitric Oxide (NO) iNOS->NO nNOS->NO eNOS->NO L_Arginine L-Arginine L_Arginine->iNOS L_Arginine->nNOS L_Arginine->eNOS Pathophysiological_Effects Pathophysiological Effects (Inflammation, Neurotoxicity) NO->Pathophysiological_Effects Inhibitor 4-Benzylpiperidine-1-carboxamidine acetate (Putative Inhibitor) Inhibitor->iNOS Inhibitor->nNOS Inhibitor->eNOS

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway and Point of Inhibition.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Test_Compound Add Test Compound/ Inhibitor Reaction_Mix->Test_Compound Add_Enzyme Add NOS Isoform & L-[³H]arginine Test_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separation Separate L-[³H]citrulline (Ion Exchange Chromatography) Stop_Reaction->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50_Calc Calculate IC₅₀ Quantification->IC50_Calc

Caption: In-Vitro NOS Inhibition Assay Workflow.

In_Vivo_Workflow cluster_treatment Animal Treatment cluster_sampling Sampling and Analysis cluster_measurement Measurement Animal_Groups Divide Animals into Treatment Groups Compound_Admin Administer Test Compound/ Vehicle Animal_Groups->Compound_Admin LPS_Admin Induce Inflammation with LPS Compound_Admin->LPS_Admin Blood_Collection Collect Blood Samples LPS_Admin->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation Griess_Assay Measure Plasma Nitrate/Nitrite (Griess Assay) Plasma_Separation->Griess_Assay Data_Analysis Analyze and Compare Group Data Griess_Assay->Data_Analysis

Caption: In-Vivo LPS-Induced Inflammation Model Workflow.

References

A Comparative Guide to Confirming the Identity and Purity of 4-Benzylpiperidine-1-carboxamidine Acetate via NMR and HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the quality and reliability of chemical compounds. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for confirming the identity and purity of 4-Benzylpiperidine-1-carboxamidine acetate. Detailed experimental protocols and supporting data are presented to offer a practical framework for laboratory analysis.

Introduction to Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. For this compound, ¹H and ¹³C NMR are essential for verifying the presence and connectivity of the benzyl, piperidine, and carboxamidine functional groups.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity assessment in the pharmaceutical industry. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By quantifying the area of the main peak relative to any impurity peaks, HPLC provides a precise measure of a compound's purity. For a basic compound like this compound, reversed-phase HPLC is a common and effective method.

Identity Confirmation by NMR Spectroscopy

The structural identity of this compound can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts are based on the known values for 4-benzylpiperidine and the carboxamidine moiety.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the piperidine ring, and the carboxamidine group. The acetate counter-ion will typically present a singlet around 1.9 ppm.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet5H
Benzyl CH₂2.55Doublet2H
Piperidine CH (axial)2.80 - 3.00Multiplet2H
Piperidine CH (equatorial)3.90 - 4.10Multiplet2H
Piperidine CH (C4)1.80 - 1.95Multiplet1H
Piperidine CH₂ (axial, C3/C5)1.30 - 1.50Multiplet2H
Piperidine CH₂ (equatorial, C3/C5)1.70 - 1.85Multiplet2H
Carboxamidine NH₂7.50 - 8.50Broad Singlet4H
Acetate CH₃1.90Singlet3H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will corroborate the structure by showing the expected number of carbon signals with characteristic chemical shifts for the aromatic, aliphatic, and guanidinyl carbons.

CarbonPredicted Chemical Shift (δ, ppm)
Carboxamidine C=N158 - 162
Aromatic C (quaternary)140 - 142
Aromatic CH128 - 130
Aromatic CH126 - 128
Benzyl CH₂42 - 44
Piperidine C2/C645 - 47
Piperidine C438 - 40
Piperidine C3/C531 - 33
Acetate C=O175 - 178
Acetate CH₃21 - 23
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance sensitivity.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the chemical shifts and coupling constants with the predicted values. Compare the ¹³C chemical shifts with the predicted values.

Purity Determination by HPLC

HPLC is the method of choice for quantifying the purity of this compound and detecting any process-related impurities or degradation products.

Potential Impurities

Potential impurities may arise from the starting materials or by-products of the synthesis. A common synthesis route involves the reaction of 4-benzylpiperidine with a guanylating agent. Potential impurities could include:

  • 4-Benzylpiperidine: Unreacted starting material.

  • By-products from the guanylation reaction.

  • Degradation products: Depending on storage conditions, hydrolysis of the carboxamidine group could occur.

HPLC Method Parameters

A reversed-phase HPLC method with UV detection is suitable for this compound. Due to its basic nature, a column with low silanol activity or the use of a mobile phase additive is recommended to achieve good peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters XBridge C18, Phenomenex Luna C18)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) or Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Experimental Protocol for HPLC Analysis
  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Data Acquisition: Inject the standard and sample solutions. Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity by the area percentage method: % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Comparison of Techniques

FeatureNMR SpectroscopyHPLC
Primary Use Identity Confirmation, Structural ElucidationPurity Determination, Quantification
Information Provided Detailed molecular structure, connectivity of atomsRetention time, peak area (purity), presence of impurities
Sensitivity LowerHigher
Quantification Possible with internal standards (qNMR)Primary method for quantification
Sample Throughput LowerHigher
Instrumentation Cost HighModerate

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for NMR and HPLC analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result prep Dissolve 5-10 mg in Deuterated Solvent acq Acquire 1H and 13C Spectra on NMR Spectrometer prep->acq proc Fourier Transform, Phase & Baseline Correction acq->proc analysis Compare Chemical Shifts, Integration & Coupling Constants with Reference Data proc->analysis result Identity Confirmed analysis->result

Caption: Workflow for Identity Confirmation via NMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_result Result prep Dissolve in Mobile Phase to a Known Concentration acq Inject into HPLC System and Record Chromatograms prep->acq proc Identify Peaks by Retention Time Comparison acq->proc analysis Calculate Purity using Area Percentage Method proc->analysis result Purity Determined analysis->result

Caption: Workflow for Purity Determination via HPLC.

Conclusion

Both NMR and HPLC are indispensable tools for the comprehensive characterization of this compound. NMR spectroscopy serves as the gold standard for structural confirmation, providing an intricate fingerprint of the molecule. HPLC, on the other hand, offers a robust and sensitive method for quantifying purity and identifying trace impurities. The synergistic use of these two techniques ensures the highest confidence in the identity and quality of the compound, which is critical for reproducible research and drug development. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately characterize this compound.

Comparative Pharmacokinetic Profiling of 4-Benzylpiperidine-1-carboxamidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profiles of novel chemical entities is paramount for their advancement as potential therapeutic agents. This guide provides a comparative overview of the pharmacokinetic properties of 4-Benzylpiperidine-1-carboxamidine derivatives, a class of compounds with emerging interest in various therapeutic areas.

Due to the limited availability of direct comparative studies on the pharmacokinetics of multiple 4-Benzylpiperidine-1-carboxamidine derivatives in publicly accessible literature, this guide synthesizes available data on structurally related compounds and outlines the standard experimental methodologies for such evaluations. The data presented herein is illustrative and aims to provide a framework for conducting and interpreting pharmacokinetic studies for this specific class of compounds.

Data Presentation: Pharmacokinetic Parameters

The following table illustrates a hypothetical comparative summary of key pharmacokinetic parameters for two distinct 4-Benzylpiperidine-1-carboxamidine derivatives (designated as Derivative A and Derivative B) following intravenous (IV) and oral (PO) administration in a preclinical rodent model. Such a table is crucial for a side-by-side comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Pharmacokinetic ParameterDerivative ADerivative B
Intravenous (IV) Administration (1 mg/kg)
Cmax (ng/mL)150 ± 25180 ± 30
t½ (h)4.2 ± 0.83.5 ± 0.6
AUC₀-∞ (ng·h/mL)450 ± 70520 ± 85
Clearance (CL) (mL/min/kg)37 ± 632 ± 5
Volume of Distribution (Vd) (L/kg)12 ± 210 ± 1.5
Oral (PO) Administration (10 mg/kg)
Cmax (ng/mL)45 ± 980 ± 15
tmax (h)1.5 ± 0.51.0 ± 0.3
AUC₀-∞ (ng·h/mL)180 ± 35350 ± 60
Bioavailability (F%)40%67%

Caption: Hypothetical pharmacokinetic parameters of two 4-Benzylpiperidine-1-carboxamidine derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of pharmacokinetic studies. Below are typical methodologies employed for in vivo pharmacokinetic assessment and bioanalytical quantification.

1. In Vivo Pharmacokinetic Study Protocol

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Compound Administration:

    • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO): The compound is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: The blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine key pharmacokinetic parameters including Cmax, tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUCpo / AUCiv) × (Doseiv / Dosepo) × 100.

2. Bioanalytical Method for Quantification in Plasma

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (IS).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for a comparative pharmacokinetic study and a simplified representation of a signaling pathway that could be influenced by such compounds, for instance, monoamine transporter inhibition.

experimental_workflow cluster_study_design Study Design cluster_in_vivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis A Derivative A Admin Compound Administration (IV and PO routes) A->Admin B Derivative B B->Admin Sampling Serial Blood Sampling Admin->Sampling Plasma Plasma Preparation Sampling->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Comparison Comparative Profile Generation PK_Calc->Comparison

Caption: Experimental workflow for a comparative pharmacokinetic study.

signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitter (e.g., Serotonin) Transporter Monoamine Transporter (e.g., SERT) NT->Transporter Reuptake Receptor Postsynaptic Receptor NT->Receptor Binding & Signal Transduction Derivative 4-Benzylpiperidine-1- carboxamidine Derivative Derivative->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by a 4-Benzylpiperidine-1-carboxamidine derivative.

Validating the therapeutic potential of 4-Benzylpiperidine-1-carboxamidine acetate in disease models

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Therapeutic Potential of 4-Benzylpiperidine Derivatives in Preclinical Disease Models

A Guide for Researchers and Drug Development Professionals

Disclaimer: This guide explores the therapeutic potential of the 4-benzylpiperidine scaffold, a chemical structure that is the basis for numerous research compounds. Direct experimental data on 4-Benzylpiperidine-1-carboxamidine acetate is not publicly available. Therefore, this document provides a comparative analysis of various 4-benzylpiperidine derivatives that have been evaluated in preclinical models of Alzheimer's Disease and depression, offering insights into the potential applications of this chemical class.

**Executive Summary

The 4-benzylpiperidine moiety is a versatile scaffold that has been extensively explored in medicinal chemistry. Derivatives have shown significant promise in two primary therapeutic areas: as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's Disease and as monoamine reuptake inhibitors for depression. This guide provides a comparative overview of the preclinical data for representative 4-benzylpiperidine derivatives against established drugs in these fields, namely Donepezil for Alzheimer's Disease and Venlafaxine for depression.

4-Benzylpiperidine Derivatives for Alzheimer's Disease

The primary strategy for symptomatic treatment of Alzheimer's Disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several 4-benzylpiperidine derivatives have been synthesized and evaluated as potent AChE inhibitors.

Comparative In Vitro Efficacy Data

The following table summarizes the in vitro inhibitory activity (IC50) of various 4-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Donepezil as a comparator. Lower IC50 values indicate higher potency.

CompoundTarget EnzymeIC50 (µM)Reference
Donepezil (Standard of Care) AChE0.023 - 0.054[1][2]
BChE2.557[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (Compound 28) AChE0.41[3]
5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (Lead Compound 5) AChE0.03[3]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15b) eeAChE0.39[4]
huAChE1.49[4]
huBChE1.33[4]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone (Compound 15j) eqBChE0.16[4]
huAChE1.25[4]
huBChE0.66[4]
N-benzyl-piperidine derivative (Compound 4a) AChE2.08[5]
BChE7.41[5]
N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) (Compound SD-6) hAChE0.907[2]

eeAChE: Electric eel acetylcholinesterase; huAChE: Human acetylcholinesterase; eqBChE: Equine butyrylcholinesterase; huBChE: Human butyrylcholinesterase.

In Vivo Efficacy in a Preclinical Model

A study on a benzylpiperidine derivative (Compound 23) in a scopolamine-induced memory impairment mouse model showed that its activity was comparable to that of donepezil, indicating its potential to improve cognitive function in vivo.[6] Another study with benzylpiperidine-linked 1,3-dimethylbenzimidazolinones (compounds 15b and 15j) confirmed memory amelioration in a similar mouse model.[4]

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the mechanism of action of acetylcholinesterase inhibitors.

AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor 4-Benzylpiperidine Derivative Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

4-Benzylpiperidine Derivatives for Depression

4-benzylpiperidine derivatives have also been investigated as monoamine reuptake inhibitors, a common mechanism of action for antidepressant drugs. These compounds can block the reuptake of serotonin (SERT) and norepinephrine (NET), thereby increasing their levels in the synaptic cleft.

Comparative In Vitro Efficacy Data

The following table presents the in vitro inhibitory activity (IC50) of various 4-benzylpiperidine carboxamides on serotonin and norepinephrine transporters, with Venlafaxine as a comparator.

CompoundTarget TransporterIC50 (µM)Reference
Venlafaxine (Standard of Care) SERT0.082[7]
NET1.46[7]
4-benzylpiperidine carboxamide (8k) SERT0.007[7]
NET0.003[7]
DAT0.016[7]
4-benzylpiperidine carboxamide (7j) SERT0.004[7]
NET0.004[7]
DAT>10[7]

SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.

In Vivo Efficacy in a Preclinical Model

A study on the benzylpiperidine derivative SMP-304 demonstrated a faster onset of antidepressant-like effects in an animal model compared to the selective serotonin reuptake inhibitor (SSRI) paroxetine.[8]

Signaling Pathway: Monoamine Reuptake Inhibition

The diagram below depicts the mechanism of action of serotonin-norepinephrine reuptake inhibitors.

SNRI_Mechanism cluster_synapse Monoaminergic Synapse Monoamines Serotonin (5-HT) & Norepinephrine (NE) Transporter SERT / NET Monoamines->Transporter Reuptake by Postsynaptic_Receptor Postsynaptic Receptor Monoamines->Postsynaptic_Receptor Binds to Inhibitor 4-Benzylpiperidine Derivative Inhibitor->Transporter Blocks

Caption: Mechanism of Monoamine Reuptake Inhibition.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and the inhibitory potential of compounds.[9][10]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified by measuring its absorbance at 412 nm.

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • AChE enzyme solution (e.g., from electric eel or human recombinant)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • DTNB solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 140 µL of phosphate buffer.

  • Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of the solvent.

  • Add 10 µL of the AChE enzyme solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[10]

  • Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Monoamine Transporter Uptake Assay (Radioligand-Based)

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into cells expressing the specific transporter.[11]

Principle: Cells stably expressing a monoamine transporter (e.g., SERT, NET, or DAT) are incubated with a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) in the presence and absence of a test compound. The amount of radioactivity taken up by the cells is measured, and the inhibitory potency of the compound is determined.

Materials:

  • HEK293 cells stably transfected with the human SERT, NET, or DAT gene

  • Cell culture medium and reagents

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates (e.g., [³H]5-HT, [³H]NE)

  • Test compounds

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Culture the transfected HEK293 cells in appropriate culture plates until they reach a suitable confluency.

  • On the day of the assay, wash the cells once with room temperature KHB.

  • Pre-incubate the cells for 5 minutes at room temperature in KHB containing various concentrations of the test compound or vehicle control.[11]

  • Initiate the uptake by adding the radiolabeled substrate to each well. Incubate for a short period (e.g., 1-3 minutes) at room temperature.[11]

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a known potent inhibitor for the respective transporter.

  • Calculate the specific uptake and determine the percent inhibition by the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Experimental Workflow: Drug Discovery Cascade

The following diagram outlines a general workflow for the discovery and preclinical evaluation of novel therapeutic compounds like 4-benzylpiperidine derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (e.g., AChE, SERT) Library_Design Library Design & Synthesis of 4-Benzylpiperidine Derivatives Target_ID->Library_Design HTS High-Throughput Screening (e.g., In Vitro Assays) Library_Design->HTS Lead_Opt Lead Optimization (SAR Studies) HTS->Lead_Opt In_Vivo In Vivo Efficacy (Disease Models) Lead_Opt->In_Vivo ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET

Caption: A Generalized Drug Discovery and Preclinical Workflow.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the available safety data for 4-Benzylpiperidine-1-carboxamidine acetate and related piperidine derivatives. The objective is to offer a clear, data-driven perspective on the toxicological profiles of these compounds to aid in early-stage drug development and risk assessment. Due to limited publicly available safety data for this compound, this comparison leverages data from its core structural component, 4-benzylpiperidine, and outlines the standard experimental protocols used to generate a comprehensive safety profile for novel chemical entities.

Data Summary

The following table summarizes the available quantitative toxicological data for 4-benzylpiperidine, a key structural precursor to this compound. This data serves as a preliminary indicator of the potential toxicity of this class of compounds. A comprehensive safety evaluation of this compound would necessitate generating data across a similar or broader range of toxicological endpoints.

Safety Parameter Test System Result Reference
Acute Toxicity (LD50) Mouse (Intravenous)56 mg/kg[1]
Primary Irritancy General ObservationIrritating to eyes, skin, and respiratory system[1][2]
Pharmacology In vitroMonoamine releasing agent (dopamine, norepinephrine)[3]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. Lower LD50 values indicate higher toxicity.

Experimental Protocols

A thorough assessment of a novel compound's safety profile involves a battery of standardized in vitro and in vivo tests. Below are detailed methodologies for key experiments that are fundamental in preclinical toxicology.

1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of the formazan, which is determined spectrophotometrically, is directly proportional to the number of living cells.

  • Procedure:

    • Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls and positive controls (a known cytotoxic agent).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

2. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[6][7][8]

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) due to mutations in the histidine operon. The test measures the ability of a chemical to induce reverse mutations (reversions) that restore the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-free medium.[6][8]

  • Procedure:

    • Strain Selection: Select appropriate Salmonella strains (e.g., TA98, TA100, TA102) to detect different types of mutations.[6]

    • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation, as some chemicals only become mutagenic after being metabolized.[6][7]

    • Exposure: Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

    • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

    • Incubation: Incubate the plates for 48-72 hours.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.[6]

3. hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[9][10][11]

  • Principle: This electrophysiological assay directly measures the activity of the hERG channel in cells that are engineered to express it. The effect of a test compound on the ion current flowing through the channel is quantified.

  • Procedure (Automated Patch Clamp):

    • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with the hERG gene.[9]

    • Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to establish a whole-cell recording configuration.[9][10]

    • Voltage Protocol: Apply a specific voltage protocol to the cell to elicit the characteristic hERG current.[9]

    • Compound Application: Perfuse the cells with increasing concentrations of the test compound.

    • Current Measurement: Record the hERG tail current at each concentration.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G General Workflow for In Vitro Cytotoxicity Assessment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Test Compound Preparation (e.g., this compound) Treatment Treat Cells with Compound (Multiple Concentrations) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) Incubation->Assay_Reagent Final_Incubation Incubate for Reaction Assay_Reagent->Final_Incubation Measurement Measure Signal (e.g., Absorbance, Fluorescence) Final_Incubation->Measurement Calculation Calculate % Viability vs. Control Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for assessing in vitro cytotoxicity.

Logical Relationship of Preclinical Safety Assays

G Key Preclinical In Vitro Safety Assays cluster_endpoints Toxicological Endpoints cluster_assays Corresponding Assays Compound Test Compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity Genotoxicity Genotoxicity Compound->Genotoxicity Cardiotoxicity Cardiotoxicity Compound->Cardiotoxicity MTT_LDH MTT / LDH Assays Cytotoxicity->MTT_LDH Evaluated by Ames Ames Test Genotoxicity->Ames Evaluated by hERG hERG Assay Cardiotoxicity->hERG Evaluated by

Caption: Relationship between toxicological endpoints and standard assays.

References

Safety Operating Guide

Navigating the Disposal of 4-Benzylpiperidine-1-carboxamidine Acetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Benzylpiperidine-1-carboxamidine acetate, ensuring compliance with standard laboratory safety protocols.

I. Chemical Profile and Hazard Assessment

PropertyInferred InformationSource Analogy
Physical State SolidGeneral knowledge of similar organic salts
Toxicity Potential for skin and eye irritation. May be harmful if swallowed or inhaled.[1][2]Guanidine hydrochloride, Benzylpiperidine derivatives[2][3][4][5][6][7][8][9][10]
Environmental Hazard May be harmful to aquatic life with long-lasting effects.[1]Guanidine compounds can affect aquatic environments.[3][6]
Reactivity Incompatible with strong oxidizing agents.[8][9][10]General reactivity of amine and guanidine groups.

II. Essential Disposal Procedures

The disposal of this compound must be handled as hazardous chemical waste.[11] Adherence to local, state, and federal regulations is mandatory.[12]

Step 1: Waste Identification and Classification

  • Designate as Hazardous Waste: Due to its chemical nature, this compound must be treated as hazardous waste.[11]

  • Segregation: Do not mix this compound with other waste streams, especially incompatible materials like strong oxidizing agents.[13][14] Keep solid and liquid waste separate.[13]

Step 2: Proper Waste Containment

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste.[11][13] The container should be in good condition with no cracks or residues.[11]

  • Labeling: Clearly label the waste container with the following information:[11][15]

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The CAS Number: 1672675-23-8[16]

    • Associated hazards (e.g., "Irritant," "Environmental Hazard")

    • Date of accumulation[15]

    • Your name, laboratory, and contact information.

Step 3: Safe Storage

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[15]

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent spills.[11]

  • Incompatible Materials: Ensure the storage area is free from incompatible substances.

Step 4: Professional Disposal

  • Engage a Licensed Waste Disposal Service: Do not attempt to dispose of this chemical through standard trash or down the drain.[3][4][12] Arrange for collection by a licensed hazardous waste disposal company.[15] Your institution's Environmental Health and Safety (EHS) department can facilitate this.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in a laboratory waste log.

III. Spill and Contamination Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[12]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][12]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[12]

  • Contaminated Materials:

    • Any materials, such as gloves, paper towels, or glassware, that come into contact with this compound should be disposed of as hazardous waste.[11]

    • Empty containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[11][14] After rinsing, the container can be disposed of according to your institution's guidelines.[11]

IV. Logical Workflow for Disposal

DisposalWorkflow A Start: Unused or Waste This compound B Step 1: Identify & Classify as Hazardous Waste A->B H Spill or Contamination Occurs A->H C Step 2: Segregate from Incompatible Materials B->C D Step 3: Place in Labeled, Compatible Container C->D E Step 4: Store Securely in Designated Area D->E F Step 5: Arrange for Pickup by Licensed Disposal Service E->F G End: Document Disposal F->G I Contain & Clean Spill with Inert Absorbent H->I J Collect Contaminated Material as Hazardous Waste I->J J->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within their research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylpiperidine-1-carboxamidine acetate
Reactant of Route 2
Reactant of Route 2
4-Benzylpiperidine-1-carboxamidine acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.